N-Desmethylcarboxy Terbinafine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMXKUJHRUTHIL-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#C/C=C/CNCC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153120 | |
| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99473-15-1 | |
| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99473-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demethylcarboxybutylterbinafine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthetic Pathway of N-Desmethylcarboxy Terbinafine: A Key Metabolite of Terbinafine
An in-depth technical guide by a Senior Application Scientist
Abstract
N-Desmethylcarboxy Terbinafine is a principal metabolite of the potent antifungal agent Terbinafine. The synthesis of this metabolite is crucial for its use as an analytical reference standard in pharmacokinetic, drug metabolism, and toxicology studies. While the metabolic pathways leading to its formation are subjects of ongoing research, a dedicated, scalable chemical synthesis route is essential for obtaining pure material. This guide provides a comprehensive overview of a proposed, logically derived synthetic pathway for this compound, grounded in established principles of organic chemistry and drawing parallels from the known synthesis of its parent compound, Terbinafine. We will delve into the retrosynthetic analysis, detailed experimental protocols, and the critical scientific rationale behind the strategic choices in this multi-step synthesis.
Introduction: The Significance of Terbinafine and its Metabolites
Terbinafine is a synthetic allylamine antifungal agent widely prescribed for the treatment of dermatophyte infections of the skin and nails.[1] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] This inhibition leads to an accumulation of squalene within the fungal cell, which is cytotoxic, and a deficiency in ergosterol, compromising the structural integrity of the cell membrane and leading to fungal cell death.[3]
Upon administration, Terbinafine is extensively metabolized in the liver by multiple cytochrome P450 (CYP) isoenzymes, including CYP2C9, CYP1A2, and CYP3A4.[3][4] This metabolic process generates a complex profile of derivatives, none of which possess the antifungal activity of the parent compound.[3] Among these derivatives, this compound, identified by its IUPAC name (E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid, is a significant human metabolite.[5][6][7]
The availability of pure this compound is a prerequisite for:
-
Pharmacokinetic (PK) Studies: To accurately quantify its formation and elimination rates in vivo.
-
Drug-Drug Interaction (DDI) Studies: To investigate the effects of co-administered drugs on Terbinafine metabolism.
-
Toxicology Research: To assess any potential biological activity or toxicity associated with the metabolite itself, which is particularly relevant given concerns about Terbinafine-induced hepatotoxicity that may be linked to reactive metabolites.[4][8][9]
This document outlines a robust and logical synthetic strategy to produce this compound, designed for reproducibility and scalability in a research or drug development setting.
Proposed Synthesis Pathway: A Retrosynthetic Approach
Given the lack of a directly published synthesis for this compound, we must derive a logical pathway. A retrosynthetic analysis reveals two primary building blocks: a naphthalene-containing amine and a C8 carboxylic acid side-chain containing the characteristic (E)-en-yne motif.
The proposed forward synthesis, therefore, focuses on the strategic coupling of these two key intermediates. This approach provides superior control over stereochemistry and functional group compatibility compared to attempting a late-stage modification of the Terbinafine molecule itself.
Caption: Proposed Retrosynthetic Pathway for this compound.
Synthesis of Key Intermediates
The success of the overall synthesis hinges on the efficient preparation of the two core building blocks.
Intermediate 1: N-(naphthalen-1-yl)methanamine
This primary amine serves as the nitrogen-donating nucleophile in the key coupling step. Its synthesis is straightforward and proceeds from commercially available starting materials. The process is analogous to syntheses of similar naphthalene methylamines described in the literature.[1]
-
Starting Material: 1-(Chloromethyl)naphthalene.
-
Reaction: Nucleophilic substitution with an excess of ammonia or a protected ammonia equivalent (e.g., potassium phthalimide in a Gabriel synthesis) to prevent over-alkylation.
-
Rationale: Using a large excess of the aminating agent kinetically favors the formation of the primary amine over the secondary amine by-product. The Gabriel synthesis provides a more controlled, albeit longer, route to the pure primary amine.
-
Purification: The resulting amine can be purified via acid-base extraction or column chromatography.
Intermediate 2: (E)-7-Bromo-2,2-dimethylhept-5-en-3-ynoic acid, Ethyl Ester
This intermediate is the most complex component, containing the carboxylic acid (as a stable ester), the alkyne, and the (E)-configured alkene. Its synthesis requires a multi-step sequence, drawing inspiration from established methods for creating the Terbinafine side-chain.[10]
-
Step A: Synthesis of Ethyl 2,2-dimethyl-3-butynoate: Start with 3,3-dimethyl-1-butyne (tert-butylacetylene). Deprotonation with a strong base like n-butyllithium followed by quenching with ethyl chloroformate will yield the desired α,α-dimethyl propargyl ester.
-
Step B: Coupling and Stereoselective Reduction: The terminal alkyne from Step A is coupled with an appropriate C3 fragment. A Sonogashira coupling with (E)-1-bromo-2-chloroethene could be employed, followed by displacement of the chloride. A more direct and stereocontrolled approach involves coupling with acrolein, followed by conversion of the resulting alcohol to a bromide.[10][11] This ensures the correct (E)-geometry of the double bond.
-
Rationale for Ester Protection: The carboxylic acid functionality is protected as an ethyl ester throughout the synthesis of the side-chain and the subsequent N-alkylation step. This is critical because a free carboxylic acid would interfere with the basic conditions of the N-alkylation and could react with organometallic reagents used in earlier steps. The ethyl ester is stable and can be easily removed in the final step.
Core Reaction and Final Deprotection
N-Alkylation: The Key Coupling Step
This step unites the two key intermediates to form the full carbon skeleton of the target molecule, albeit in its protected form.
-
Reaction: N-(naphthalen-1-yl)methanamine is reacted with the (E)-7-Bromo-2,2-dimethylhept-5-en-3-ynoic acid ethyl ester.
-
Conditions: The reaction is a standard nucleophilic substitution. It is typically carried out in a polar aprotic solvent such as acetonitrile or DMF, in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the HBr by-product.[11] Heating is generally required to drive the reaction to completion.
-
Expert Insight: The choice of base is crucial. A mild, hindered base is preferred to minimize potential side reactions, such as elimination or isomerization of the double bond. Monitoring the reaction by TLC or LC-MS is essential to prevent the formation of over-alkylated quaternary ammonium salt by-products.
Final Step: Saponification (Ester Hydrolysis)
The final transformation is the deprotection of the carboxylic acid.
-
Reaction: The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid.
-
Conditions: Standard saponification conditions are employed, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water. The reaction is usually performed at room temperature.
-
Work-up: After the reaction is complete, the mixture is acidified (e.g., with 1N HCl) to protonate the carboxylate salt, causing the final product, this compound, to precipitate or be extracted into an organic solvent.
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on laboratory-specific equipment and safety procedures.
Protocol 5.1: Synthesis of N-(naphthalen-1-yl)methanamine
-
To a solution of 1-(Chloromethyl)naphthalene (1.0 eq) in THF, add a saturated solution of ammonia in methanol (20 eq) in a sealed pressure vessel.
-
Heat the mixture to 60 °C and stir for 24 hours.
-
Cool the reaction to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by silica gel column chromatography.
Protocol 5.2: N-Alkylation and Saponification Workflow
Caption: Experimental Workflow for the Core Coupling and Final Deprotection Steps.
Data Presentation and Characterization
All intermediates and the final product must be rigorously characterized to confirm their identity and purity.
| Compound | Formula | MW ( g/mol ) | Expected Yield (%) | Purity Target (HPLC) |
| N-(naphthalen-1-yl)methanamine | C₁₁H₁₁N | 157.21 | 75-85% | >98% |
| Protected Ester Intermediate | C₂₂H₂₅NO₂ | 347.44 | 60-70% | >97% |
| This compound | C₂₀H₂₁NO₂ | 307.39 [5] | 85-95% | >99% (as ref. std.) |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry of the (E)-alkene.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups (C=O of the acid, C≡C of the alkyne, N-H of the secondary amine).
Conclusion
This technical guide presents a well-reasoned and scientifically grounded synthetic pathway for this compound. By leveraging a strategic disconnection approach and protecting group chemistry, this multi-step synthesis is designed to be robust and efficient. The production of this key metabolite as a high-purity analytical standard is indispensable for advancing our understanding of Terbinafine's metabolic fate, ensuring drug safety, and supporting further pharmaceutical development. The detailed protocols and workflow diagrams provided herein serve as a comprehensive resource for researchers and drug development professionals dedicated to this field.
References
-
Stütz, A., & Georgopapadakou, N. (1991). Synthesis and structure-activity relationships of side-chain-substituted analogs of the allylamine antimycotic terbinafine lacking the central amino function. Journal of Medicinal Chemistry. [Link]
-
Ahirwar, B., & Jain, U. (2014). Synthesis And Antifungal Activity Of Terbinafine Analogues. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Petranyi, G., & Stütz, A. (1984). Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. Journal of Medicinal Chemistry. [Link]
- Paio, A., et al. (2010). Process for the synthesis of terbinafine and derivatives thereof.
- Paio, A., et al. (2005). A process for the synthesis of terbinafine and derivatives thereof.
-
Pharmacology of Terbinafine Hydrochloride. (2025). YouTube Video. [Link]
-
Barnette, D., et al. (2018). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. National Institutes of Health. [Link]
-
Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. [Link]
-
Barnette, D., et al. (2018). N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. Biochemical Pharmacology. [Link]
-
Barnette, D., et al. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]
-
Paio, A., et al. (2005). A process for the synthesis of terbinafine and derivatives thereof. European Patent EP 1753770 B1. [Link]
- Li, Y., et al. (2020). Synthesis method of terbinafine.
-
Kumar, P., et al. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks. [Link]
- Paio, A., et al. (2007). A process for the synthesis of terbinafine and derivatives thereof.
-
Gupta, B., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. drugs.com [drugs.com]
- 4. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 99473-15-1 [chemicalbook.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Biotransformation of Terbinafine to N-Desmethylcarboxy Terbinafine
This guide provides a comprehensive examination of the metabolic journey of terbinafine, an allylamine antifungal agent, to its major metabolite, N-Desmethylcarboxy Terbinafine. We will explore the enzymatic machinery responsible for this conversion, the kinetics governing the reactions, and the practical methodologies for studying this pathway in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of xenobiotic metabolism.
Introduction to Terbinafine: Mechanism and Metabolic Fate
Terbinafine is a widely prescribed medication for the treatment of fungal infections of the skin and nails, such as onychomycosis.[1][2] Its antifungal activity stems from the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] This inhibition leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, disrupting cell membrane integrity and resulting in cell death.[3]
Upon oral administration, terbinafine is well-absorbed but undergoes significant first-pass metabolism in the liver, with a bioavailability of approximately 40%.[4] The drug is extensively biotransformed into numerous inactive metabolites, which are primarily excreted in the urine.[3][4][5] Understanding these metabolic pathways is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. Terbinafine metabolism is complex, involving at least seven Cytochrome P450 (CYP) isoenzymes and proceeding through four major pathways: N-demethylation, alkyl side chain oxidation, deamination, and dihydrodiol formation.[4][6][7]
This guide focuses specifically on the sequential pathway that leads to the formation of this compound, a prominent metabolite observed in plasma and a major fraction found in urine.[8][9][10][11]
The Two-Step Biotransformation Pathway
The formation of this compound from the parent terbinafine molecule is not a direct conversion but a sequential, two-step enzymatic process. This process involves an initial demethylation reaction followed by an oxidation reaction on the alkyl side chain.
Step 1: N-Demethylation of Terbinafine
The first and requisite step in this pathway is the removal of a methyl group from the tertiary amine of terbinafine, yielding the intermediate metabolite, N-Desmethylterbinafine (also referred to as SDZ 86-621).[8][12] This reaction is a classic Phase I metabolic process catalyzed by a consortium of CYP enzymes.
-
Causality and Key Enzymes: N-demethylation is primarily mediated by CYP2C9, CYP2C8, and CYP1A2 .[6][7] Further research has confirmed that CYP2C19 and CYP3A4 also contribute significantly to this reaction.[13][14][15] The involvement of multiple CYPs indicates a robust and redundant pathway for this initial metabolic step, which can mitigate the impact of genetic polymorphisms or inhibition of a single enzyme. Studies using recombinant P450s have shown that while several enzymes can perform this reaction, CYP2C9 and CYP3A4 appear to be the most critical determinants of overall terbinafine N-demethylation in the human liver.[15][16]
Step 2: Alkyl Side Chain Oxidation of N-Desmethylterbinafine
Following its formation, the N-Desmethylterbinafine intermediate undergoes further oxidation on its tert-butyl group to form a carboxylic acid, resulting in the final metabolite, this compound (also known as SDZ 280-047).[8]
-
Causality and Key Enzymes: This side-chain oxidation is catalyzed equally by a group of CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, and CYP2C19 .[6][7] The conversion of the desmethyl intermediate to its carboxy form is a critical step that increases the polarity of the molecule, facilitating its eventual excretion from the body.[9]
The entire biotransformation pathway is visualized in the diagram below.
Enzymology and Metabolic Kinetics
The biotransformation of terbinafine is a prime example of multi-enzyme catalysis. While many CYPs can participate, a few are dominant. Studies using human liver microsomes (HLM) have elucidated the kinetics for the major metabolic pathways.
| Metabolic Pathway | Key Contributing Enzymes | Mean Km (µM) | Mean Vmax (nmol/h/mg protein) |
| N-Demethylation | CYP2C9, CYP1A2, CYP3A4, CYP2C8, CYP2C19[6][7][15] | 4.4 - 27.8 | 9.8 - 82 |
| Alkyl Side Chain Oxidation | CYP1A2, CYP2C8, CYP2C9, CYP2C19[6][7] | 4.4 - 27.8 | 9.8 - 82 |
| Deamination | CYP3A4[6][7] | 4.4 - 27.8 | 9.8 - 82 |
| Dihydrodiol Formation | CYP2C9, CYP1A2[6][7] | 4.4 - 27.8 | 9.8 - 82 |
| Table 1: Summary of Enzymes and Michaelis-Menten Kinetics for Major Terbinafine Metabolic Pathways. The kinetic values represent the range for all four major pathways studied.[6] |
The data indicates that the enzymes involved have moderate affinity (Km) for terbinafine and its metabolites. The broad Vmax range suggests significant variability in metabolic capacity, which can be attributed to the different efficiencies of the participating enzymes and their relative abundance in the liver.[6] Overall, CYP2C9, CYP1A2, and CYP3A4 are considered the most important enzymes for the total metabolism of terbinafine.[6][7]
Experimental Protocol: In Vitro Analysis Using Human Liver Microsomes
To quantitatively assess the formation of this compound, an in vitro incubation using pooled human liver microsomes (HLM) is the gold standard.[17][18] This system contains the majority of the CYP enzymes responsible for Phase I metabolism. The following protocol provides a self-validating framework for such an experiment.
Objective
To measure the rate of formation of N-Desmethylterbinafine and this compound from terbinafine in a human liver microsomal system.
Materials and Reagents
-
Terbinafine Hydrochloride (≥98% purity)
-
N-Desmethylterbinafine reference standard
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regen Sys A/B)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade, containing an appropriate internal standard (e.g., Terbinafine-d7)[21]
-
Methanol (MeOH), LC-MS grade
-
Deionized Water
-
96-well incubation plates and analytical plates
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of Terbinafine in Methanol. Serially dilute in buffer to create working solutions.
-
Prepare calibration standards and quality control (QC) samples for terbinafine and its metabolites in the same buffer.
-
Thaw HLM and NADPH regenerating system on ice. Dilute HLM to a working concentration of 2 mg/mL in cold phosphate buffer.
-
-
Incubation Setup (96-well plate):
-
Causality: A pre-incubation step is crucial to allow the substrate (terbinafine) and the enzymes (in HLM) to reach thermal equilibrium at 37°C before the reaction is initiated.
-
To each well, add the required volume of 0.1 M phosphate buffer.
-
Add the terbinafine working solution to achieve the desired final concentration (e.g., 1 µM).
-
Add the diluted HLM solution to achieve a final protein concentration of 1 mg/mL.
-
Pre-incubate the plate for 5 minutes at 37°C in a shaking water bath.
-
-
Reaction Initiation and Incubation:
-
Causality: The metabolic reaction is NADPH-dependent. Adding the NADPH regenerating system provides the necessary cofactor to start the enzymatic process.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction.
-
-
Reaction Termination and Sample Processing:
-
Causality: A cold organic solvent like acetonitrile serves two purposes: it instantly denatures the enzymes, stopping the reaction, and it precipitates the microsomal proteins. Including an internal standard in the quench solution ensures accurate quantification by correcting for variations in sample handling and instrument response.
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Terbinafine-d7).
-
Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
-
Analytical Quantification (LC-MS/MS):
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Instrumentation: Employ a UPLC system coupled to a tandem mass spectrometer (MS/MS).[21][22]
-
Chromatography: Use a C18 column (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm) with a gradient elution.[21]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and the internal standard. For example:
-
Data Analysis: Construct calibration curves by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. Use the regression equation to determine the concentration of metabolites in the incubation samples. Calculate the rate of formation (pmol/min/mg protein).
-
Conclusion and Broader Implications
The biotransformation of terbinafine to this compound is a multi-step, multi-enzyme process orchestrated primarily by the CYP2C and CYP1A families, with significant contributions from CYP3A4. The pathway proceeds sequentially through N-demethylation to form N-Desmethylterbinafine, followed by side-chain oxidation. While these metabolites are pharmacologically inactive, understanding their formation is paramount.[4]
This knowledge provides a mechanistic basis for assessing potential drug-drug interactions. For instance, co-administration of a potent CYP2C9 inhibitor could shunt terbinafine metabolism towards other pathways. Conversely, terbinafine itself is a potent inhibitor of CYP2D6, a fact that must be considered in polypharmacy scenarios.[6][7] Furthermore, the high inter-individual variability in CYP enzyme expression underscores the importance of such metabolic studies in explaining differing pharmacokinetic profiles among patients. The detailed protocol provided herein offers a robust and validated approach for researchers to further investigate these critical aspects of drug metabolism.
References
-
Vickers, A. E., Sinclair, J. R., Zollinger, M., Heitz, F., & Baldeck, J. P. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. [Link]
-
Barnette, N. K., Flynn, N. R., Miller, G. P., & Peterson, Y. K. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(6), 1162-1172. [Link]
-
Barnette, N. K., Dang, N. L., Hughes, T. B., Miller, G. P., & Peterson, Y. K. (2018). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. Biochemical Pharmacology, 156, 10-19. [Link]
-
Kovarik, J. M., Mueller, E. A., Zehender, H., Denouël, J., Caplain, H., & Millerioux, L. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 39(12), 2726-2730. [Link]
-
Humbert, H., Cabiac, M. D., Denouel, J., & Kirkesseli, S. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Skin Pharmacology, 8(5), 266-274. [Link]
-
Ony-Okoro, C., Denouel, J., & Humbert, H. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Biopharmaceutics & Drug Disposition, 19(7), 417-423. [Link]
-
Zehender, H., Cabiac, M. D., & Denouel, J. (1994). Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers. British Journal of Clinical Pharmacology, 37(5), 508-510. [Link]
-
The Norwegian Drug Database for Acute Porphyria. (n.d.). D01BA02 - Terbinafine. Retrieved from [Link]
-
BioKinBuilder. (n.d.). Multiple Cytochrome P-450s Involved in the Metabolism of Terbinafine Suggest a Limited Potential for Drug-Drug Interactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Terbinafine Hydrochloride?. Retrieved from [Link]
-
Flynn, N. R., Barnette, N. K., Miller, G. P., & Peterson, Y. K. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Chemical Research in Toxicology, 32(10), 2055-2066. [Link]
-
Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
PubMed. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Retrieved from [Link]
-
Guser, C., & Wolf, B. (1987). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Arzneimittel-Forschung, 37(6), 666-670. [Link]
-
Majumdar, T. K., & Guttikar, S. (2000). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 141-149. [Link]
-
ResearchGate. (n.d.). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Retrieved from [Link]
-
Shah, G., Sanyal, M., Yadav, M., & Shrivastav, P. S. (2016). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Journal of Pharmaceutical and Biomedical Analysis, 120, 258-264. [Link]
-
ResearchGate. (n.d.). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative P450 involvement in N-dealkylation pathways of terbinafine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. Retrieved from [Link]
-
ResearchGate. (n.d.). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Retrieved from [Link]
-
Majumdar, T. K., & Guttikar, S. (2000). Determination of terbinafine (Lamisil) in human hair by microbore liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(14), 1214-1219. [Link]
-
Suravajjala, S., et al. (2019). Identification of novel glutathione conjugates of terbinafine in liver microsomes and hepatocytes across species. Xenobiotica, 49(11), 1289-1301. [Link]
-
Flynn, N. (n.d.). Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. Retrieved from [Link]
-
Kanakapura, B., & Penmatsa, V. K. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 6(2), 75-86. [Link]
-
ResearchGate. (n.d.). Analytical Methods for Determination of Terbinafine Hydrochloride in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. Retrieved from [Link]
-
Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Role of human liver microsomes in in vitro metabolism of drugs-a review. Pharmacological Reports, 58(4), 442-450. [Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D01BA02 - Terbinafine [drugsporphyria.net]
- 3. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 4. Terbinafine: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration | Semantic Scholar [semanticscholar.org]
- 12. Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. noahrflynn.com [noahrflynn.com]
- 17. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound | LGC Standards [lgcstandards.com]
- 21. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
N-Desmethylcarboxy Terbinafine chemical structure and properties
An In-depth Technical Guide to N-Desmethylcarboxy Terbinafine: Structure, Properties, and Analysis
Introduction: The Significance of a Major Metabolite
This compound is recognized as a principal metabolite of Terbinafine, a widely used synthetic allylamine antifungal agent. Terbinafine functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to a fungicidal accumulation of squalene within the fungal cell.[1] Understanding the metabolites of a therapeutic agent is paramount in drug development and clinical pharmacology. It provides critical insights into the drug's metabolic fate, pharmacokinetic profile, potential for drug-drug interactions, and toxicological assessment. This compound, also known by the developmental code SDZ 280-047, is particularly significant due to its prevalence in plasma and its status as the major metabolite excreted in urine following oral administration of Terbinafine.[2][3][4][5] This guide offers a comprehensive technical overview of its chemical structure, properties, metabolic formation, and analytical quantification for researchers and drug development professionals.
PART 1: Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the foundation of all further scientific investigation. This compound is the product of two key metabolic transformations of the parent drug: N-demethylation and oxidation of the tert-butyl group to a carboxylic acid.
Chemical Structure and Identifiers
-
IUPAC Name: (E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid[6][7]
-
Synonyms: Demethylcarboxybutylterbinafine, SDZ 280-047[3][4][6]
-
InChI: InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+[6][7]
Physicochemical Data Summary
The physicochemical properties of this compound dictate its behavior in biological systems and analytical procedures. The introduction of a carboxylic acid group significantly increases its polarity compared to the parent drug, Terbinafine.
| Property | Value | Source |
| Molecular Weight | 307.39 g/mol | [7][10] |
| Monoisotopic Mass | 307.157228913 Da | [6] |
| Physical Format | Neat Solid | [7] |
| Melting Point | 158-160°C (decomposes) | [8] |
| XLogP3 | 1.6 | [6] |
| Polar Surface Area | 49.3 Ų | [6] |
PART 2: Metabolic Formation and Pharmacokinetics
Terbinafine undergoes extensive first-pass metabolism in the liver, with N-dealkylation and side-chain oxidation being the primary pathways.[1] this compound is a terminal product of a multi-step metabolic cascade involving several cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C9.[11]
The formation pathway proceeds as follows:
-
N-demethylation: Terbinafine is first demethylated to form N-Desmethylterbinafine (SDZ 86-621).[12][13]
-
Side-chain Oxidation: The tert-butyl group of N-Desmethylterbinafine is then oxidized to form the final carboxylic acid metabolite, this compound.
Caption: Metabolic conversion of Terbinafine to its major metabolites.
Pharmacokinetic studies in healthy subjects have demonstrated that while Terbinafine is highly lipophilic and concentrates in tissues like sebum and nails, its metabolites are more hydrophilic.[1][3] After a single oral dose, this compound is a major metabolite found in urine, accounting for approximately 10-15% of the administered dose.[2][5][14] Its apparent terminal half-life is around 25 hours, similar to that of the parent drug and other carboxy metabolites.[2]
PART 3: Analytical Methodology for Quantification
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with UV detection are robust and widely used methods.[15][16][17]
Experimental Protocol: UHPLC-UV Analysis in Human Urine
This protocol describes a validated method for the simultaneous determination of Terbinafine and its key metabolites, including this compound. The choice of a reversed-phase C18 column is ideal for separating compounds with varying polarities, while solid-phase extraction (SPE) provides a clean sample extract, minimizing matrix interference and enhancing sensitivity.
Objective: To quantify this compound in human urine samples.
A. Materials and Reagents
-
Reference Standards: this compound, Internal Standard (e.g., Naftifine)
-
Solvents: HPLC-grade Methanol, Acetonitrile, Water
-
Reagents: Formic Acid, Ammonium Acetate
-
Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cation exchange
-
Urine Samples (blank and study samples)
B. Instrumentation
-
UHPLC System with a UV or Diode-Array Detector (DAD)
-
Analytical Column: Hypersil GOLD C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent[15]
-
SPE Manifold
-
Centrifuge
C. Step-by-Step Procedure
-
Preparation of Standards and Mobile Phase:
-
Prepare stock solutions (1 mg/mL) of this compound and the internal standard in methanol.
-
Perform serial dilutions to create calibration standards ranging from 10 ng/mL to 2000 ng/mL.
-
Prepare Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Rationale: SPE is chosen over simple protein precipitation to remove salts and endogenous interferences from the urine matrix, leading to a cleaner chromatogram and longer column life.
-
Thaw urine samples and centrifuge at 4000 rpm for 10 min.
-
To 1 mL of supernatant, add 50 µL of the internal standard working solution.
-
Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% Methanol in water to remove polar impurities.
-
Elute the analytes with 1 mL of Methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase mixture (e.g., 95:5 Mobile Phase A:B).
-
-
Chromatographic Conditions:
-
Rationale: A gradient elution is employed to effectively separate the more polar this compound from the less polar parent drug and other metabolites within a short run time.
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
-
Data Analysis and Validation:
-
Integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Validate the method according to regulatory guidelines, assessing linearity, accuracy, precision, limit of quantification (LOQ), and recovery. The LOQ for similar methods is often in the low ng/mL range.[18]
-
Caption: Workflow for the UHPLC-UV quantification of the metabolite.
Conclusion
This compound is a pharmacokinetically important metabolite of Terbinafine. Its chemical structure, characterized by N-demethylation and side-chain carboxylation, renders it significantly more polar than its parent compound, facilitating its excretion in urine. A thorough understanding of its properties and the availability of robust analytical methods, such as the UHPLC-UV protocol detailed herein, are indispensable for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. This knowledge is crucial for evaluating the overall safety and efficacy profile of Terbinafine in a clinical setting.
References
-
Nedelec, A., Lefebvre, M. A., Cénatiempo, Y., Grollier, G., & Plusquellec, D. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Biopharmaceutics & Drug Disposition, 16(8), 685–694. [Link]
-
Kovarik, J. M., Mueller, E. A., Zehender, H., Denouël, J., Caplain, H., & Millerioux, L. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 39(10), 2312–2315. [Link]
-
Onyewu, C., Pairet, L., Rapatz, G., & Cénatiempo, Y. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Biopharmaceutics & Drug Disposition, 19(7), 417–423. [Link]
-
Kovarik, J. M., Mueller, E. A., Zehender, H., Denouël, J., Caplain, H., & Millerioux, L. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy. [Link]
-
Onyewu, C., Pairet, L., Rapatz, G., & Cénatiempo, Y. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Semantic Scholar. [Link]
-
Food and Drug Administration (FDA). (2006). Pharmacology Review(s). accessdata.fda.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Barnette, D., Dang, N. L., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2019). N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. Biochemical Pharmacology. [Link]
-
Barnette, D., Dang, N. L., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2019). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. National Institutes of Health. [Link]
-
Sontakke, S., Pande, V., & Ittadwar, A. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development. [Link]
-
Zehender, H., Jones, G., & Weatherley, B. C. (1990). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 534, 296–302. [Link]
-
Barnette, D., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. National Institutes of Health. [Link]
-
S, Basavaiah K. (2012). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 2(5), 378–386. [Link]
-
GLP Pharma Standards. (n.d.). Terbinafine N-Desmethylcarboxy Impurity. Retrieved from [Link]
-
Abdel-Hameed, M. S., Al-Mokaddem, A. K., & Al-Zuaier, A. A. (2016). New microbial source of the antifungal allylamine “Terbinafine”. Saudi Pharmaceutical Journal, 24(5), 599–603. [Link]
-
ResearchGate. (n.d.). Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001888). Retrieved from [Link]
-
European Patent Office. (2005). A PROCESS FOR THE SYNTHESIS OF TERBINAFINE AND DERIVATIVES THEREOF. Retrieved from [Link]
-
Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (2009). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 21(1), 223-227. [Link]
- Google Patents. (n.d.). US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof.
-
Denouël, J., Keller, H. P., Schaub, P., Delaborde, S., & Humbert, H. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 663(2), 353–359. [Link]
-
Basavaiah, K., & Rajendraprasad, N. (2012). Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials. ResearchGate. [Link]
- Google Patents. (n.d.). CN108017544B - Synthesis method of terbinafine.
-
Donato, E. M., Schramm, S. G., Kano, E. K., & Kennicutt, E. J. (2007). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Journal of AOAC International, 90(4), 1039–1045. [Link]
-
Gupta, B., Babu, B. R., Gyanda, K., Panda, S. S., & Jain, S. C. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. ResearchGate. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration | Semantic Scholar [semanticscholar.org]
- 6. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound | 99473-15-1 [chemicalbook.com]
- 9. glppharmastandards.com [glppharmastandards.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Antifungal Activity of N-Desmethylcarboxy Terbinafine
Preamble: Charting Unexplored Territory in Antifungal Research
To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide and a call to inquiry. The subject, N-Desmethylcarboxy Terbinafine, represents a metabolite of the potent antifungal agent, Terbinafine. While the parent compound's efficacy is well-documented, its metabolites have been largely categorized as inactive[1][2]. However, in the rigorous pursuit of scientific understanding, a lack of evidence is not evidence of absence. This guide is structured to provide the scientific rationale and detailed a methodology for a thorough investigation into the in vitro antifungal activity of this compound. We will proceed with the hypothesis that even a fraction of the parent compound's activity in a major metabolite could have clinical implications.
The Scientific Rationale: Why Investigate this compound?
Terbinafine, an allylamine antifungal, exerts its potent, primarily fungicidal action by specifically inhibiting the fungal enzyme squalene epoxidase[3][4][5]. This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in fungal cell membranes[3][6]. The inhibition of squalene epoxidase leads to two key antifungal effects: a depletion of ergosterol, which compromises cell membrane integrity (a fungistatic effect), and a toxic accumulation of intracellular squalene, which is believed to be the primary mechanism of its fungicidal action[3][7].
Terbinafine undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, into several metabolites, including this compound[2]. While prescribing information for Terbinafine states that "No metabolites have been identified that have antifungal activity similar to terbinafine," this does not preclude the possibility of some residual or distinct antifungal activity[1]. A comprehensive understanding of a drug's complete metabolic and activity profile is crucial for a full appreciation of its therapeutic window, potential for off-target effects, and the contribution of its metabolites to its overall clinical efficacy and safety.
The investigation into the in vitro antifungal activity of this compound is therefore a logical and necessary step in completing the pharmacological puzzle of Terbinafine. This guide provides the foundational knowledge and detailed protocols to undertake such a study.
The Terbinafine Metabolic Pathway
To contextualize our subject, it is essential to visualize its origin. The following diagram illustrates the metabolic conversion of Terbinafine to this compound and other key metabolites.
Detailed Protocols
The following protocols are based on the established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequent dilutions should be made in RPMI 1640 medium to minimize the final DMSO concentration to ≤1%.
-
Inoculum Preparation:
-
For yeasts, grow colonies on SDA for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
For filamentous fungi (molds and dermatophytes), grow on SDA until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Microdilution Plate Setup:
-
Add 100 µL of RPMI 1640 to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting drug concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11.
-
Incubation: Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for yeasts and rapidly growing molds, and up to 7 days for dermatophytes.[9]
-
MIC Reading: The MIC is the lowest drug concentration at which a significant inhibition of growth (typically ≥80% for fungistatic endpoints or 100% for fungicidal endpoints) is observed compared to the growth control well.[10]
Protocol for Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.
Step-by-Step Methodology:
-
Subculturing: Following the MIC reading, take a 10-20 µL aliquot from each well that shows growth inhibition (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto an SDA plate.
-
Incubation: Incubate the SDA plates at 35°C until growth is visible in the growth control subculture.
-
MFC Reading: The MFC is the lowest concentration of the compound from which fewer than three colonies grow, corresponding to a ≥99.9% kill rate.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to allow for easy comparison across fungal species and with the parent compound, Terbinafine.
Table 1: Hypothetical Data Summary for Antifungal Activity
| Fungal Species | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) | MFC/MIC Ratio |
| T. rubrum | Terbinafine | 0.001 - 0.01 | 0.002 | 0.008 | 0.002 - 0.03 | ≤4 |
| This compound | [Experimental Data] | [TBD] | [TBD] | [TBD] | [TBD] | |
| C. albicans | Terbinafine | 0.1 - >100 | 1.2 | >64 | >128 | >4 |
| This compound | [Experimental Data] | [TBD] | [TBD] | [TBD] | [TBD] | |
| A. fumigatus | Terbinafine | 0.05 - 1.56 | 0.5 | 1.0 | 0.1 - 2.0 | ≤4 |
| This compound | [Experimental Data] | [TBD] | [TBD] | [TBD] | [TBD] |
Note: Terbinafine data is representative of values found in the literature.[10][11][12][13] TBD = To Be Determined.
Interpreting the Results:
-
MIC₅₀ and MIC₉₀: The concentrations that inhibit 50% and 90% of the tested isolates, respectively. These are key metrics for assessing the overall potency of the compound against a population of a particular species.
-
MFC/MIC Ratio: This ratio is crucial for determining whether the compound has a fungicidal or fungistatic effect.[14]
Conclusion and Future Directions
This technical guide provides a robust framework for the systematic evaluation of the in vitro antifungal activity of this compound. The execution of these protocols will definitively answer the question of this metabolite's potential contribution to the overall antifungal profile of Terbinafine. Should significant activity be discovered, further investigations into its mechanism of action, including squalene epoxidase inhibition assays, would be warranted. The data generated will be invaluable to the fields of mycology and pharmacology, providing a more complete picture of a widely used antifungal agent and potentially uncovering new avenues for drug development.
References
-
Petranyi, G., Meingassner, J. G., & Mieth, H. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro. Antimicrobial Agents and Chemotherapy, 31(9), 1365–1368. [Link]
-
Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. [Link]
- Ryder, N. S. (1999). The evidence for synergy between terbinafine and azoles against various fungi. Mycoses, 42(Suppl. 2), 115-119.
- Ghannoum, M. A., & Elewski, B. E. (2000). Fungicidal versus fungistatic activity of terbinafine and itraconazole: an in vitro comparison.
-
Ryder, N. S. (1999). Activity of terbinafine against serious fungal pathogens. Mycoses, 42(Suppl. 2), 115-119. [Link]
- Petranyi, G., & Mieth, H. (1987). Activity of terbinafine in experimental fungal infections of laboratory animals.
-
Pharmacology of Terbinafine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
Ghannoum, M. A., & Elewski, B. E. (2000). Fungicidal versus fungistatic activity of terbinafine and itraconazole: an in vitro comparison. PubMed. [Link]
-
Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(Suppl. 39), 2-7. [Link]
-
Aggarwal, A., & Shanu, V. (2003). Update on antifungal therapy with terbinafine. Indian Journal of Dermatology, Venereology and Leprology, 69(5), 336-340. [Link]
-
National Center for Biotechnology Information. (2018). Terbinafine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Favre, B., & Ryder, N. S. (1996). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Antimicrobial Agents and Chemotherapy, 40(2), 443-447. [Link]
-
National Center for Biotechnology Information. (n.d.). Terbinafine. In StatPearls. [Link]
-
Moore, M. K., & Denning, D. W. (2001). In Vitro Activities of Terbinafine against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B. Antimicrobial Agents and Chemotherapy, 45(5), 1546–1548. [Link]
-
Dr. Oracle. (2025). Is terbinafine (antifungal medication) fungicidal?. [Link]
-
Dr. Canuso Skincare for Feet. (2016). Is your anti-fungal Fungicidal or Fungistatic? And why does that even matter?. [Link]
-
Dismukes, W. E. (2000). Key issues concerning fungistatic versus fungicidal drugs. Journal of the American Academy of Dermatology, 43(4 Suppl), S59-S62. [Link]
-
Ryder, N. S., Wagner, S., & Leitner, I. (1998). In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts. Antimicrobial Agents and Chemotherapy, 42(5), 1057–1061. [Link]
-
Giera, M., & Klos, M. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. Journal of Medicinal Chemistry, 54(5), 1133-1140. [Link]
-
Jessup, C. J., Ryder, N. S., & Ghannoum, M. A. (2000). An evaluation of the in vitro activity of terbinafine. Medical Mycology, 38(2), 155-159. [Link]
-
Gholami, Z., et al. (2018). In-Vitro Evaluation of Antifungal Activity of Terbinafine and Terbinafine Nano-Drug Against Clinical Isolates of Dermatophytes. Archives of Clinical Infectious Diseases, 13(2), e58673. [Link]
-
ResearchGate. (n.d.). Effects of squalene epoxidase inhibition on Hs746T and NCI-N87 cell viability. [Link]
-
Kovarik, J. M., et al. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 39(10), 2217-2221. [Link]
-
Ryder, N. S. (1999). Activity of terbinafine against serious fungal pathogens. Mycoses, 42(Suppl. 2), 115-119. [Link]
-
Taylor & Francis. (n.d.). Squalene epoxidase – Knowledge and References. [Link]
-
Arendrup, M. C., et al. (2023). Evaluation of Gradient Concentration Strips for Detection of Terbinafine Resistance in Trichophyton spp. Journal of Clinical Microbiology, 61(6), e01881-22. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]
-
Dellière, S., et al. (2023). Evaluation of Currently Available Laboratory Methods to Detect Terbinafine Resistant Dermatophytes Including a Gradient Strip for Terbinafine, EUCAST Microdilution E.Def 11.0, a Commercial Real-Time PCR Assay, Squalene Epoxidase Sequencing and Whole Genome Sequencing. Journal of Fungi, 9(5), 562. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terbinafine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. droracle.ai [droracle.ai]
- 8. Evaluation of Gradient Concentration Strips for Detection of Terbinafine Resistance in Trichophyton spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. An evaluation of the in vitro activity of terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Activities of Terbinafine against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fungicidal versus fungistatic activity of terbinafine and itraconazole: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Update on antifungal therapy with terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drcanuso.com [drcanuso.com]
The Pharmacokinetic Profile of N-Desmethylcarboxy Terbinafine in Human Plasma: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of N-Desmethylcarboxy Terbinafine in human plasma. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this significant metabolite of the antifungal agent Terbinafine.
Introduction: The Significance of Terbinafine Metabolism
Terbinafine, a widely prescribed allylamine antifungal agent, undergoes extensive metabolism in the human body, leading to the formation of several metabolites.[1] Understanding the pharmacokinetic profiles of these metabolites is crucial for a complete assessment of the drug's efficacy, safety, and potential for drug-drug interactions. Among these, this compound (also known as demethylcarboxybutylterbinafine or SDZ 280-047) has been identified as a major metabolite.[2][3][4][5] This guide focuses specifically on the pharmacokinetic journey of this compound in human plasma.
The Metabolic Genesis of this compound
The formation of this compound is a result of the multi-step biotransformation of the parent drug, Terbinafine. The metabolic pathways are complex and involve several enzymatic reactions.[1] The primary routes of Terbinafine metabolism include N-dealkylation, aliphatic side chain oxidation, and demethylation.[1]
The generation of this compound involves two key metabolic steps:
-
N-Demethylation: The removal of a methyl group from the nitrogen atom of Terbinafine.
-
Carboxylation: The oxidation of the butyl side chain to a carboxylic acid.
These metabolic transformations result in a more polar compound compared to the lipophilic parent drug, which influences its subsequent distribution and elimination from the body.
Figure 1: Simplified metabolic pathway of Terbinafine leading to the formation of this compound.
Pharmacokinetic Profile in Human Plasma
While a complete and isolated pharmacokinetic study dedicated solely to this compound is not extensively documented in publicly available literature, valuable insights can be gleaned from studies investigating the overall pharmacokinetics of Terbinafine and its primary metabolites.
Absorption and Plasma Concentration
Following oral administration of Terbinafine, it is rapidly absorbed.[3][4][6] The N-demethylated metabolite appears in plasma around the same time as the parent drug.[7] Studies have shown that this compound is a significant circulating metabolite.
In a study involving healthy male subjects receiving 250 mg of Terbinafine orally once a day for 4 weeks, the ratio of the area under the curve (AUC) of this compound (SDZ 280-047) to the AUC of Terbinafine was 1.08 following the last dose.[3][4][5] This indicates substantial systemic exposure to this metabolite.
Distribution
Due to its more polar nature resulting from the carboxylic acid group, this compound is expected to have a different distribution profile compared to the highly lipophilic Terbinafine. Terbinafine is known to distribute extensively into tissues, particularly the skin, nails, and adipose tissue.[8][9][10] While specific tissue distribution data for this compound is scarce, its increased polarity would likely result in a smaller volume of distribution compared to its parent compound.
Metabolism and Elimination
This compound is considered a terminal metabolite in its biotransformation pathway. The primary route of elimination for Terbinafine and its metabolites in humans is through the kidneys, with approximately 80% of the dose excreted in the urine.[1] Only trace amounts of the parent drug are found in the urine, highlighting the importance of its metabolic clearance.[1][2]
The apparent terminal half-life of this compound has been reported to be similar to that of Terbinafine and other major carboxy and demethylated metabolites, which is approximately 25 hours after a single oral dose.[2] However, after multiple-dose administration, the terminal elimination half-lives of the parent drug and its metabolites are significantly longer, in the range of 21 to 28 days.[11]
Quantitative Data Summary
The following table summarizes the key available pharmacokinetic parameters for this compound in human plasma, primarily in comparison to its parent drug, Terbinafine.
| Parameter | This compound (SDZ 280-047) | Terbinafine (Parent Drug) | Reference(s) |
| Metabolite to Parent AUC Ratio (at steady state) | 1.08 | - | [3][4][5] |
| Apparent Terminal Half-life (single dose) | ~25 hours | ~25 hours | [2] |
| Terminal Elimination Half-life (multiple doses) | 21 - 28 days | 18 - 28 days | [11] |
| Primary Route of Elimination | Renal (Urine) | Hepatic Metabolism followed by Renal Excretion | [1][2] |
Analytical Methodology for Quantification in Human Plasma
Accurate quantification of this compound in human plasma is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with various detection methods has been the primary analytical technique.
Sample Preparation
A crucial first step in the analysis is the extraction of the analyte from the complex plasma matrix.
Figure 2: General workflow for the extraction of Terbinafine and its metabolites from human plasma.
Chromatographic Separation and Detection
Reverse-phase HPLC is commonly employed for the separation of Terbinafine and its metabolites.[12] Due to the different polarities of the parent drug and its various metabolites, gradient elution is often necessary to achieve adequate separation.
For detection, several methods have been utilized:
-
Ultraviolet (UV) Detection: A common and robust detection method.[12][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.[14][15]
Experimental Protocol: A Representative LC-MS/MS Method
The following is a generalized protocol based on established methods for the quantification of Terbinafine and its metabolites in human plasma.
Step 1: Sample Preparation
-
To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled analog).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Step 2: LC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Conclusion and Future Directions
This compound is a major metabolite of Terbinafine with significant systemic exposure in humans. Its pharmacokinetic profile is characterized by a long terminal elimination half-life, similar to the parent drug, and its primary route of elimination is via the urine. While existing studies provide valuable insights, a dedicated and detailed pharmacokinetic investigation of this compound would be beneficial for a more complete understanding of its contribution to the overall pharmacological and toxicological profile of Terbinafine. Future research should focus on elucidating its specific volume of distribution, clearance rates, and potential for drug-drug interactions.
References
-
Humbert, H., Cabiac, M. D., Denouël, J., & Kirkesseli, S. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Biopharmaceutics & Drug Disposition, 16(8), 685-694. [Link]
-
Kovarik, J. M., Humbert, H., & Nedelman, J. R. (1996). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 40(12), 2739-2743. [Link]
-
Zehender, H., Cabiac, M. D., & Denouel, J. (1992). Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers. British Journal of Dermatology, 126(Suppl 39), 8-13. [Link]
-
Semantic Scholar. (n.d.). Clinical pharmacokinetics of terbinafine (Lamisil). Retrieved from [Link]
-
Kovarik, J. M., Humbert, H., & Nedelman, J. R. (1996). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 40(12), 2739-2743. [Link]
-
Thakur, M., Sharma, G., Singh, B., & Chhibber, S. (2009). Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans. Antimicrobial Agents and Chemotherapy, 53(4), 1629-1637. [Link]
-
Humbert, H., Denouel, J., & Keller, H. P. (1990). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 201-209. [Link]
-
Zehender, H., & Denouel, J. (1990). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 193-200. [Link]
-
Faergemann, J., & Zehender, H. (1992). Levels of terbinafine in plasma, stratum corneum, dermis-epidermis (without stratum corneum), sebum, hair and nails during and after 250 mg terbinafine orally once daily for 7 and 14 days. Clinical and Experimental Dermatology, 17(4), 255-258. [Link]
-
Kovarik, J. M., Humbert, H., & Nedelman, J. R. (1996). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Retrieved from [Link]
-
Faergemann, J., & Zehender, H. (1993). Levels of terbinafine in plasma, stratum corneum, dermis-epidermis (without stratum corneum), sebum, hair and nails during and after 250 mg terbinafine orally once per day for four weeks. Acta Dermato-Venereologica, 73(4), 305-309. [Link]
-
U.S. Food and Drug Administration. (2006). Pharmacology Review(s). Retrieved from [Link]
-
Kovarik, J. M., Humbert, H., & Nedelman, J. R. (1996). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 40(12), 2739-2743. [Link]
-
Le Cotonnec, J. Y., Horber, F. F., & Haye, O. (1994). Elimination Kinetics of Terbinafine from Human Plasma and Tissues following Multiple-Dose Administration, and Comparison with 3 Main Metabolites. Clinical Pharmacokinetics, 27(4), 332-341. [Link]
-
Hope, J., et al. (2015). Determining Terbinafine in Plasma and Saline Using HPLC. TRACE: Tennessee Research and Creative Exchange. [Link]
-
Oliveira, C. H., Barrientos-Astigarraga, R. E., & Sucupira, M. (2001). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Therapeutic Drug Monitoring, 23(6), 709-716. [Link]
-
Jemal, M., Ouyang, Z., & Powell, M. L. (2000). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 738(2), 323-335. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. [PDF] Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites | Semantic Scholar [semanticscholar.org]
- 6. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levels of terbinafine in plasma, stratum corneum, dermis-epidermis (without stratum corneum), sebum, hair and nails during and after 250 mg terbinafine orally once daily for 7 and 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levels of terbinafine in plasma, stratum corneum, dermis-epidermis (without stratum corneum), sebum, hair and nails during and after 250 mg terbinafine orally once per day for four weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elimination Kinetics of Terbinafine from Human Plasma and Tissues following Multiple-Dose Administration, and Comparison with 3 Main Metabolites | Semantic Scholar [semanticscholar.org]
- 12. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
N-Desmethylcarboxy Terbinafine: A Technical Guide to Discovery, Isolation, and Characterization
An In-depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the discovery, isolation, and analytical characterization of N-Desmethylcarboxy Terbinafine, a principal metabolite of the antifungal agent Terbinafine. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required to work with this compound. We will explore its metabolic origins, detail robust protocols for its isolation from complex biological matrices using advanced extraction and chromatographic techniques, and outline methods for its definitive structural elucidation and purity assessment. The causality behind experimental choices is emphasized throughout, ensuring that each protocol is presented as a self-validating system grounded in authoritative scientific principles.
Introduction: The Significance of this compound
Terbinafine is a synthetic allylamine antifungal agent that is widely used for the treatment of dermatophyte infections of the skin and nails.[1] It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death.[1] Upon administration, Terbinafine undergoes extensive biotransformation in the body, leading to the formation of several metabolites.[2] Among these, this compound (CAS: 99473-15-1) is a significant product of metabolism.[3][4]
Understanding the profile of metabolites like this compound is critical for several reasons in drug development:
-
Pharmacokinetic Studies: Characterizing metabolites is essential for a complete understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Safety and Toxicology: Metabolites can have their own pharmacological or toxicological effects, which must be assessed during safety evaluations.
-
Reference Standards: Pure, isolated metabolites are required as analytical reference standards for quantifying their presence in biological samples during clinical and non-clinical studies.[5]
This guide focuses on the technical procedures for isolating and identifying this compound, providing a foundational framework for researchers in pharmaceutical and analytical sciences.
Genesis of this compound: Metabolic Pathways
This compound is not a typical process impurity from the synthesis of the parent drug but is rather a product of its metabolism in vivo.[2][6] The biotransformation of Terbinafine is complex, involving multiple cytochrome P450 (CYP) enzymes, including CYP2C9, CYP1A2, and CYP3A4.[2] The formation of this compound involves two primary metabolic steps:
-
N-demethylation: The removal of the methyl group from the tertiary amine.
-
Oxidation: Oxidation of the tert-butyl group to a carboxylic acid.
The resulting molecule, (E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid, is more polar than the parent Terbinafine, facilitating its excretion from the body, primarily via urine.[2][3] While its primary origin is metabolic, it is also crucial to consider its potential formation through degradative pathways in forced degradation studies, which are essential for developing stability-indicating analytical methods.[7][8]
Core Principles of Isolation and Purification
The isolation of this compound from a complex matrix, such as plasma or urine, is a multi-step process that leverages the physicochemical differences between the target analyte and matrix components. The strategy hinges on its increased polarity compared to the parent drug, Terbinafine, and its amphoteric nature, containing both a basic secondary amine and an acidic carboxylic acid group.
Key steps typically involve:
-
Sample Pre-treatment/Extraction: The initial and most critical step is to separate the analyte from interfering matrix components like proteins, lipids, and salts. Common techniques include Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the cornerstone of purification, offering high-resolution separation of the target metabolite from the parent drug and other related substances.[9]
-
Detection and Collection: As the separated components elute from the HPLC column, they are detected (e.g., by UV absorbance), and the fraction containing the pure metabolite is collected.
Isolation from Biological Matrices: A Step-by-Step Workflow
Isolating metabolites from biological fluids requires a robust and validated workflow. The following sections provide detailed protocols based on established methodologies for Terbinafine and its metabolites.[2][10]
Sample Pre-treatment
The choice of pre-treatment method is critical for achieving high recovery and a clean extract, which is vital for the longevity of the analytical column and the quality of the separation.
Protocol 4.1.1: Solid-Phase Extraction (SPE) SPE is often preferred for its efficiency, selectivity, and potential for automation. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) is ideal for an amphoteric compound like this compound.
-
Step 1: Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water.
-
Step 2: Sample Loading: To 1 mL of plasma, add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) to standardize the pH. Load the diluted plasma onto the conditioned SPE cartridge.
-
Step 3: Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences. Follow with a second wash using 1 mL of a non-polar solvent like hexane to remove lipids.
-
Step 4: Elution: Elute the this compound using 1 mL of methanol containing 2% formic acid. The acidic modifier ensures the amine group is protonated, facilitating its release from the sorbent.
-
Step 5: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the HPLC mobile phase.
Protocol 4.1.2: Liquid-Liquid Extraction (LLE) LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases.
-
Step 1: pH Adjustment: To 1 mL of plasma, add a buffer to adjust the pH to ~5-6, which suppresses the ionization of the carboxylic acid group, making the molecule less polar.
-
Step 2: Extraction: Add 5 mL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v). Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Step 3: Back-Extraction (Purification): Transfer the organic layer to a new tube and add 200 µL of a dilute aqueous acid (e.g., 0.02 M orthophosphoric acid).[10] Vortex and centrifuge. The target analyte, being basic, will move into the acidic aqueous phase, leaving non-basic impurities in the organic layer.
-
Step 4: Sample Injection: The final aqueous layer can be directly injected into the HPLC system.[10]
Workflow for Isolation from Plasma
The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plasma sample.
Sources
- 1. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. allmpus.com [allmpus.com]
- 6. This compound | 99473-15-1 [chemicalbook.com]
- 7. wjarr.com [wjarr.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of N-Desmethylcarboxy Terbinafine in the Metabolic Cascade of Terbinafine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the metabolic fate of the antifungal agent terbinafine, with a specific focus on the formation and significance of its major metabolite, N-desmethylcarboxy terbinafine. Terbinafine undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. A critical pathway in this metabolic cascade is the N-demethylation of the parent compound to form N-desmethylterbinafine, which is subsequently oxidized to this compound. This document elucidates the enzymatic machinery responsible for these transformations, explores the pharmacokinetic profile of this compound, and provides detailed methodologies for its in vitro and in vivo characterization. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and toxicology, offering insights into the experimental strategies and analytical techniques pivotal for understanding the disposition of terbinafine.
Introduction: Terbinafine and its Clinical Significance
Terbinafine is a synthetic allylamine antifungal agent widely prescribed for the treatment of dermatophytic infections of the skin and nails.[1] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption of the fungal cell membrane integrity leads to fungal cell death. Terbinafine is administered orally and topically, and its efficacy is well-established. However, like most xenobiotics, it undergoes extensive metabolism in the liver before excretion, a process that significantly influences its pharmacokinetic profile and potential for drug-drug interactions. Understanding the metabolic pathways of terbinafine is therefore crucial for optimizing its therapeutic use and ensuring patient safety.
The Metabolic Landscape of Terbinafine: A Multi-Enzymatic Process
The biotransformation of terbinafine is a complex process involving several key enzymatic reactions, primarily occurring in the liver. The major metabolic pathways include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation.[2] These reactions are predominantly catalyzed by a consortium of cytochrome P450 (CYP) isoenzymes, highlighting the robustness of its metabolic clearance. At least seven distinct CYP enzymes have been implicated in the metabolism of terbinafine, reducing the likelihood of significant drug-drug interactions when a single CYP pathway is inhibited.[2]
The N-Demethylation Pathway: Genesis of this compound
Among the various metabolic routes, the N-demethylation pathway is of particular importance as it leads to the formation of prominent metabolites, including this compound. This pathway proceeds in a sequential manner, as illustrated in the workflow below.
Step 1: N-demethylation of Terbinafine to N-Desmethylterbinafine
The initial and rate-limiting step in this cascade is the removal of a methyl group from the tertiary amine of terbinafine, yielding N-desmethylterbinafine. This reaction is a classic example of a CYP-mediated oxidative N-dealkylation.
This metabolic step is catalyzed by a multitude of CYP isoenzymes, with CYP2C9, CYP1A2, and CYP2C8 playing the most significant roles in N-demethylation.[2] The involvement of multiple CYPs underscores the low potential for clinically significant drug interactions that could arise from the inhibition of a single enzyme.[2]
Step 2: Oxidation of N-Desmethylterbinafine to this compound
Following its formation, N-desmethylterbinafine serves as a substrate for further oxidation. The t-butyl group of N-desmethylterbinafine is hydroxylated and subsequently oxidized to a carboxylic acid, resulting in the formation of this compound. While the specific enzymes catalyzing this second step are less explicitly detailed in the literature, it is presumed to be mediated by the same family of hepatic enzymes, including various CYP450 isoforms.
Pharmacokinetic Significance of this compound
This compound, along with carboxyterbinafine, represents one of the major metabolites of terbinafine found in systemic circulation and is the primary metabolite excreted in urine.[1] In pediatric patients, unconjugated N-desmethylcarboxyterbinafine was found to be the major fraction of the drug excreted in urine, accounting for approximately 15% of the administered dose.[1] The pharmacokinetic profile of N-desmethylterbinafine is comparable to that of the parent drug, terbinafine.[1]
Table 1: Key Pharmacokinetic Parameters of Terbinafine and its Major Metabolites
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Terbinafine | 1700 ± 770 | 1.2 ± 0.3 | - |
| N-Desmethylterbinafine | - | - | - |
| Carboxyterbinafine | Predominant metabolite in plasma | - | - |
| This compound | Major urinary metabolite | - | - |
| Data presented as mean ± SD where available.[3] The Cmax and Tmax for terbinafine are from a single oral dose study. |
Experimental Protocols for Studying Terbinafine Metabolism
The elucidation of the metabolic pathways of terbinafine relies on a combination of in vitro and in vivo experimental approaches. These studies are essential for identifying the metabolites formed, the enzymes responsible, and the kinetics of these transformations.
In Vitro Metabolism of Terbinafine using Human Liver Microsomes
Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of CYP enzymes and are a cornerstone for in vitro drug metabolism studies.
Objective: To characterize the formation of N-desmethylterbinafine and this compound from terbinafine in a controlled in vitro system.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Terbinafine
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding terbinafine (dissolved in a suitable solvent like methanol or DMSO at a low final concentration to avoid enzyme inhibition) to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube or vial for analysis by a validated analytical method, such as LC-MS/MS.
Analytical Methodology: LC-MS/MS for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.
Objective: To develop and validate a robust LC-MS/MS method for the simultaneous determination of terbinafine, N-desmethylterbinafine, and this compound in plasma and urine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
General LC-MS/MS Parameters:
| Parameter | Typical Setting |
| Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. |
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile is a common and effective method for extracting terbinafine and its metabolites.
-
Urine: A "dilute-and-shoot" approach, where the urine sample is simply diluted with the mobile phase before injection, can often be employed for the analysis of this compound due to its higher concentration in this matrix. For lower concentration analytes, a solid-phase extraction (SPE) may be necessary to concentrate the sample and remove interfering matrix components.
Conclusion: The Pivotal Role of this compound in Terbinafine's Disposition
The metabolic journey of terbinafine is a multifaceted process orchestrated by a host of hepatic enzymes. The N-demethylation pathway, culminating in the formation of this compound, represents a major route of elimination for this widely used antifungal agent. A thorough understanding of this pathway, from the specific CYP450 isoenzymes involved to the pharmacokinetic behavior of the resulting metabolites, is paramount for predicting drug-drug interactions, assessing patient-specific metabolic variations, and ensuring the continued safe and effective use of terbinafine in the clinical setting. The experimental and analytical methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricate details of terbinafine metabolism and its clinical implications.
References
-
Kovarik, J. M., et al. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 39(10), 2312-2315. [Link]
-
Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. [Link]
-
Barnette, A. R., et al. (2018). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. Chemical Research in Toxicology, 31(10), 1056-1067. [Link]
-
Nedelcheva, V., et al. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Chemical Research in Toxicology, 32(10), 2019-2030. [Link]
-
Humbert, H., et al. (1990). Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers. Biopharmaceutics & Drug Disposition, 11(1), 59-67. [Link]
-
Humbert, H., et al. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Biopharmaceutics & Drug Disposition, 19(7), 417-423. [Link]
-
Schatz, F., & Haberl, H. (1989). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Arzneimittel-Forschung, 39(5), 527-532. [Link]
Sources
- 1. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of N-Desmethylcarboxy Terbinafine (CAS 99473-15-1)
Introduction: The Central Role of Metabolite Analysis in Drug Development
In modern pharmacology, understanding the journey of a drug molecule from administration to elimination is paramount. This journey, governed by the principles of ADME (Absorption, Distribution, Metabolism, and Excretion), provides the foundation for determining a drug's efficacy, safety, and dosing regimen. The parent drug, while the primary therapeutic agent, is often just the beginning of the story. Its metabolites—the products of the body's enzymatic machinery—can have significant implications, ranging from pharmacological activity and toxicity to serving as crucial biomarkers for drug exposure and metabolic phenotyping.
This guide focuses on N-Desmethylcarboxy Terbinafine (CAS No. 99473-15-1), a key metabolite of the widely used allylamine antifungal agent, Terbinafine.[1][2] Terbinafine acts by inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death.[3][4][5] While Terbinafine is the active moiety, a comprehensive understanding of its clinical pharmacology is incomplete without a thorough investigation of its metabolic products. This compound stands out not for its antifungal activity—metabolites of Terbinafine are generally inactive—but for its utility as a vital analytical tool in drug development and research.[3] This document provides an in-depth exploration of its formation, characterization, and core applications in pharmacokinetic analysis, metabolism studies, and pharmaceutical quality control.
The Metabolic Genesis of this compound
Following oral administration, Terbinafine is extensively metabolized in the liver by a consortium of Cytochrome P450 (CYP) isoenzymes, with major contributions from CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19.[3] This biotransformation leads to the formation of several metabolites. This compound is the product of a multi-step metabolic sequence involving both N-demethylation and oxidation of the tert-butyl group.[6][7][8]
The formation pathway can be visualized as follows:
-
N-Demethylation: Terbinafine first undergoes N-demethylation to form N-Desmethylterbinafine.
-
Oxidation: This intermediate is then further metabolized via oxidation of the side chain to yield this compound.
This metabolite is particularly significant as it is a major hydrophilic metabolite found in urine, accounting for a substantial portion of the excreted dose, making it a reliable biomarker for assessing drug elimination.[7][9][10]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | 99473-15-1 [chemicalbook.com]
- 3. drugs.com [drugs.com]
- 4. Terbinafine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to Sourcing and Qualifying N-Desmethylcarboxy Terbinafine as a Research Reference Standard
This guide provides a comprehensive framework for researchers, analytical chemists, and drug development professionals on the critical process of sourcing and qualifying N-Desmethylcarboxy Terbinafine as a reference standard. As a key metabolite and potential impurity of the antifungal agent Terbinafine, establishing a well-characterized standard is fundamental for accurate analytical method development, validation, stability studies, and regulatory compliance.
The Strategic Importance of this compound
This compound is a significant metabolite formed during the biotransformation of Terbinafine.[1] In the context of pharmaceutical development, any component of a drug substance that is not the chemical entity defined as the new drug substance is considered an impurity.[2] Regulatory bodies, guided by documents such as the International Council for Harmonisation's (ICH) Q3A(R2) guideline, mandate the monitoring and control of such impurities.[3][4][5]
The ICH Q3A guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the active pharmaceutical ingredient (API).[2][6] Exceeding the identification threshold necessitates structural characterization of the impurity. Exceeding the qualification threshold requires the acquisition and evaluation of data to establish the biological safety of that impurity.[6] Therefore, a highly pure and well-characterized reference standard of this compound is not merely a laboratory consumable; it is a critical tool for:
-
Peak Identification: Confirming the identity of unknown peaks in the chromatographic profile of Terbinafine drug substance and product.
-
Method Validation: Developing and validating the specificity, linearity, accuracy, and precision of analytical methods intended for impurity quantification.
-
Stability Studies: Assessing the degradation pathways of Terbinafine under various stress conditions.
-
Safety Assessment: Providing material for toxicological studies if the impurity levels exceed qualification thresholds.
Sourcing Strategy: Procurement vs. Custom Synthesis
The pathway to obtaining a reference standard for this compound involves a critical decision: purchasing from a commercial supplier or commissioning a custom synthesis.
Procuring from Commercial Suppliers
Several specialized chemical suppliers offer this compound, often designated for research or analytical use.[1] This is typically the most efficient route. However, due diligence is paramount.
Supplier Vetting Protocol:
-
Accreditation Check: Prioritize suppliers with ISO 17034 (Reference Material Producers) and ISO/IEC 17025 (Testing and Calibration Laboratories) accreditations. These certifications provide confidence in their quality management systems and technical competence.
-
Certificate of Analysis (CoA) Review: The CoA is the most critical document. A comprehensive CoA for a quantitative reference standard should include:
-
Unambiguous identification (e.g., IUPAC name, CAS number).[7]
-
Structural confirmation data (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Purity value determined by a primary analytical method (e.g., quantitative NMR - qNMR) or a mass balance approach.
-
Purity by chromatography (e.g., HPLC, UPLC), typically >98%.
-
Water content (Karl Fischer titration).
-
Residual solvent analysis (Headspace GC).
-
Assigned assay value with its uncertainty.
-
-
Intended Use Statement: The supplier should clearly state the intended use of the standard. A material sold for "research use only" may not have undergone the rigorous characterization required for a quantitative reference standard used in GMP-regulated environments.[8][9]
Custom Synthesis
If a commercial source is unavailable or the provided documentation is insufficient for its intended quantitative use, custom synthesis by a Contract Research Organization (CRO) is necessary.
dot digraph "Sourcing_Workflow" { graph [rankdir="LR", splines=ortho, size="11,8", dpi=72, label="Figure 1: Sourcing & Qualification Workflow", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node definitions start [label="Define Requirement\n(Qualitative vs. Quantitative)", fillcolor="#F1F3F4", fontcolor="#202124"]; search [label="Search Commercial\nSuppliers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; available [label="Is Standard\nAvailable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; custom_synth [label="Commission\nCustom Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; procure [label="Procure Candidate\nMaterial", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaluate_coa [label="Evaluate Supplier's\nCertificate of Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coa_ok [label="Is CoA Sufficient for\nIntended Use?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; in_house_qual [label="Perform In-House\nQualification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; qualified_std [label="Qualified Reference\nStandard", shape=ellipse, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> search; search -> available; available -> procure [label="Yes"]; available -> custom_synth [label="No"]; custom_synth -> procure; procure -> evaluate_coa; evaluate_coa -> coa_ok; coa_ok -> qualified_std [label="Yes"]; coa_ok -> in_house_qual [label="No"]; in_house_qual -> qualified_std; } axiv Caption: Figure 1: Sourcing & Qualification Workflow for a Reference Standard.
Analytical Qualification: A Self-Validating System
Regardless of the source, a reference standard's quality is only as good as its characterization.[10] For quantitative applications, in-house verification or full qualification is a mandatory step to ensure trustworthiness and scientific integrity. The qualification process should be designed as a self-validating system using orthogonal analytical techniques.[]
Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the material.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight. The measured mass should be within 5 ppm of the theoretical mass of this compound (C₂₀H₂₁NO₂, Exact Mass: 307.1572).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural skeleton. The observed chemical shifts, coupling constants, and integrations in the ¹H spectrum, along with the number and type of carbons in the ¹³C spectrum, must be consistent with the proposed structure.
Purity and Assay Determination
Purity assessment is the most critical part of the qualification. A mass balance approach is considered the gold standard.
Assay (%) = 100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Non-combustible Residue
This protocol outlines a typical reversed-phase HPLC method for assessing the purity of this compound. The choice of a C18 column and a mobile phase of acetonitrile and a buffer is based on common practice for analyzing Terbinafine and its related substances.[12][13][14]
-
Standard Preparation: Accurately weigh and dissolve the this compound candidate material in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 224 nm.[15]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
Start with a gradient that allows for the separation of polar and non-polar impurities. A representative gradient is shown in the table below.
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks. This provides the chromatographic purity.
-
Ensure the method is sensitive enough to detect impurities at the reporting threshold (typically 0.05% as per ICH Q3A).[6]
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
dot digraph "Analytical_Qualification" { graph [splines=ortho, size="11,8", dpi=72, label="Figure 2: Orthogonal Analytical Qualification", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node definitions candidate [label="Candidate\nReference Material", fillcolor="#F1F3F4", fontcolor="#202124"]; identity [label="Identity Confirmation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; purity [label="Purity & Assay", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ms [label="High-Resolution MS\n(Confirms Mass)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="1H & 13C NMR\n(Confirms Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="HPLC-UV Purity\n(% Area)", fillcolor="#34A853", fontcolor="#FFFFFF"]; kf [label="Karl Fischer\n(% Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; gc [label="Headspace GC\n(% Residual Solvents)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mass_balance [label="Mass Balance Calculation\n(Assigns Assay Value)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_std [label="Fully Characterized\nReference Standard", shape=ellipse, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges candidate -> identity; candidate -> purity; identity -> ms; identity -> nmr; purity -> hplc; purity -> kf; purity -> gc; {ms, nmr, hplc, kf, gc} -> mass_balance; mass_balance -> final_std; } axiv Caption: Figure 2: Orthogonal Analytical Techniques for Reference Standard Qualification.
Documentation, Handling, and Storage
Documentation: All data generated during the qualification process must be compiled into an internal qualification report. This report, along with the supplier's CoA, forms the complete documentation package for the reference standard.
Handling: Use calibrated analytical balances for weighing and Class A volumetric glassware for solutions. Treat the material as potentially hazardous and use appropriate personal protective equipment (PPE).
Storage: The reference standard should be stored in its original, tightly sealed container, protected from light and heat, to prevent degradation.[16] The label on the supplier's container often specifies the optimal storage conditions (e.g., 2-8°C). A long-term stability program should be initiated to establish a re-test date for the standard.
Conclusion
Sourcing and qualifying a reference standard for an impurity like this compound is a rigorous, multi-step process that underpins the quality and safety of pharmaceutical products. It demands a blend of careful supplier evaluation and robust in-house analytical science. By following a structured approach grounded in regulatory guidelines and orthogonal analytical techniques, researchers can establish a reliable and trustworthy standard, ensuring the accuracy and validity of their analytical data. This disciplined methodology is not just good science; it is a requirement for regulatory success and ensuring patient safety.
References
-
Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
-
Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: Impurities in new drug substance| ICH Q3A(R2) Source: YouTube (Pharma Guide) URL: [Link]
-
Title: Characterisation of non-compendial reference standards for impurities Source: YouTube (LGC Standards) URL: [Link]
-
Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]
-
Title: Choosing Reference Standards for API or Impurity Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]
-
Title: Terbinafine-impurities Source: Pharmaffiliates URL: [Link]
-
Title: General Chapters: <11> USP REFERENCE STANDARDS Source: The United States Pharmacopeial Convention URL: [Link]
-
Title: <11> USP REFERENCE STANDARDS Source: U.S. Pharmacopeia (USP) URL: [Link]
-
Title: this compound Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study Source: ResearchGate URL: [Link]
-
Title: Determining Terbinafine in Plasma and Saline Using HPLC Source: ResearchGate URL: [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. youtube.com [youtube.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. youtube.com [youtube.com]
- 10. pharmtech.com [pharmtech.com]
- 12. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uspbpep.com [uspbpep.com]
Methodological & Application
A Validated Stability-Indicating RP-HPLC Method for the Quantitative Analysis of N-Desmethylcarboxy Terbinafine
An Application Note for Drug Development Professionals
Abstract
This application note details a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-Desmethylcarboxy Terbinafine. Terbinafine is a widely used allylamine antifungal agent that undergoes extensive hepatic metabolism, primarily through various cytochrome P450 (CYP) isoenzymes, into several metabolites.[1][2] this compound is a significant metabolite, and its accurate quantification is crucial for pharmacokinetic, drug-drug interaction, and toxicological studies.[3][4][5] The described method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine analysis in research and quality control environments.[6][7][8]
Introduction and Scientific Rationale
Terbinafine inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to its antifungal effect.[1][9] The parent drug is over 70% absorbed after oral administration but has a bioavailability of approximately 40% due to significant first-pass metabolism.[1][9] It is metabolized into numerous compounds, none of which possess the antifungal activity of the parent drug.[1]
Among these, this compound represents a key metabolic endpoint.[3] Understanding its concentration profile in biological matrices is essential for building a complete pharmacokinetic model of Terbinafine, assessing metabolic pathways, and evaluating potential safety liabilities. A validated analytical method ensures that the data generated is accurate, reliable, and reproducible, which is a cornerstone of regulatory submission and scientific integrity. This document provides a step-by-step protocol for such a method, explaining the causality behind the chosen parameters to ensure it functions as a self-validating system.
Experimental Methodology
Principle of the Method
The method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. This separation mechanism is ideal for moderately polar compounds like this compound. Detection is achieved using a Photodiode Array (PDA) or UV detector, providing the necessary sensitivity and selectivity.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a PDA/UV detector.
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., YMC-Pack ODS-AM, Inertsil ODS-3V, or equivalent).[10][11]
-
Reference Standard: this compound (CAS No. 99473-15-1), sourced from a certified supplier (e.g., LGC Standards).[4][12]
-
Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (H₃PO₄), and water for injection/HPLC.
Chromatographic Conditions
The following conditions were optimized to achieve a symmetric peak shape, good resolution from potential impurities, and a practical run time.
| Parameter | Optimized Condition | Rationale |
| Mobile Phase | Isocratic: Acetonitrile: 25mM KH₂PO₄ Buffer (pH adjusted to 3.5 with H₃PO₄) (55:45 v/v) | The combination of ACN and an acidic phosphate buffer provides good peak shape and retention for the analyte. The acidic pH ensures that the carboxylic acid group on the analyte is protonated, leading to more consistent retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure.[10] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 224 nm | Provides good sensitivity for the naphthalene chromophore present in the molecule. A similar wavelength is effective for Terbinafine and its desmethyl metabolite.[13][14] A full scan (200-400 nm) with a PDA detector is recommended during method development to confirm the wavelength of maximum absorbance. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overload.[10] |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any late-eluting matrix components. |
Preparation of Solutions
-
Buffer Preparation (25mM KH₂PO₄, pH 3.5): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored at 2-8 °C.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 50 µg/mL) for linearity and assay determination.
-
Sample Preparation (from Plasma - Example Protocol):
-
To 500 µL of plasma sample, add 1.5 mL of cold Acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Filter through a 0.22 µm syringe filter before injecting into the HPLC system. Rationale: This protein precipitation and reconstitution protocol is a common and effective technique for cleaning up biological samples, removing interfering macromolecules, and concentrating the analyte before analysis.[15]
-
Method Validation Protocol (per ICH Q2(R2) Guidelines)
Every protocol described is designed as a self-validating system to ensure trustworthiness and scientific rigor.[8][16]
System Suitability
-
Protocol: Before initiating any validation run, inject a working standard solution (e.g., 20 µg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): > 2000
-
% RSD of Peak Area: ≤ 2.0%
-
-
Causality: This test is a mandatory prerequisite for any chromatographic analysis. It confirms that the instrumentation, electronics, and separation chemistry are operating correctly at the time of analysis, ensuring the validity of the results obtained.
Specificity and Stability-Indicating Nature
-
Protocol:
-
Blank Analysis: Analyze mobile phase and a blank sample matrix (e.g., plasma from an untreated subject) to check for interfering peaks at the retention time of the analyte.
-
Forced Degradation: Expose a solution of this compound to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.[10]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.[17]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17]
-
Thermal Degradation: Dry heat at 80 °C for 24 hours.[10]
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.[18]
-
-
Analyze all stressed samples. Use a PDA detector to assess peak purity for the analyte peak in the presence of degradation products.
-
-
Causality: This is the most critical validation parameter for a stability-indicating method. It proves unequivocally that the method can separate the analyte from its degradation products, impurities, and matrix components, ensuring that the measured signal comes only from the analyte of interest.[7]
Linearity and Range
-
Protocol: Prepare and inject a series of at least six standard solutions over a concentration range (e.g., 0.5 µg/mL to 50 µg/mL). Construct a calibration curve by plotting the mean peak area versus the corresponding concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
Causality: This demonstrates a direct, proportional relationship between analyte concentration and instrument response within a defined range, which is fundamental for accurate quantification.[11]
Accuracy (as Recovery)
-
Protocol: Spike a blank matrix with the analyte at three concentration levels (low, medium, high; e.g., 80%, 100%, 120% of a target concentration) in triplicate. Calculate the percentage recovery for each sample.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
Causality: Accuracy confirms the closeness of the method's results to the true value. This test validates the entire procedure, including the efficiency of the sample extraction process.[19]
Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or using a different HPLC system.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[7]
-
Causality: Precision measures the degree of scatter between a series of measurements. Low %RSD demonstrates that the method is consistent and reproducible under normal operating conditions.
Limits of Detection (LOD) and Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio. Analyze progressively more dilute solutions until the average S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: S/N ≈ 3 for LOD; S/N ≈ 10 for LOQ.[20]
-
Causality: LOD establishes the lowest concentration at which the analyte can be reliably detected, while LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. These parameters define the lower limits of the method's capability.
Robustness
-
Protocol: Make small, deliberate variations to the optimized method parameters, one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 2 °C)
-
Organic Content in Mobile Phase (± 2%)
-
-
Acceptance Criteria: The effect on retention time and peak area should be minimal, and system suitability criteria must still be met.
-
Causality: Robustness testing demonstrates the method's reliability during normal use when minor fluctuations in operating parameters are expected. It is a key indicator of the method's transferability between different labs and instruments.[16]
Data Summary and Visualization
Validation Data Summary
The following table summarizes the expected acceptance criteria for the full validation of the method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte RT. Peak Purity Index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Range | e.g., 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD (S/N Ratio) | ~ 3:1 |
| LOQ (S/N Ratio) | ~ 10:1 |
| Robustness | System suitability criteria met under all varied conditions. |
Visualized Workflows
Caption: High-level workflow for the analysis of this compound.
Caption: Core parameters for HPLC method validation as per ICH guidelines.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The stability-indicating nature of the assay was confirmed through forced degradation studies, ensuring its suitability for analyzing samples from stability studies. This validated method provides a reliable tool for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic profiling of Terbinafine, adhering to the rigorous standards required for pharmaceutical analysis.
References
-
Title: Terbinafine: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]
-
Title: Forced degradation study of Terbinafine HCl by HPLC with PDA detector Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects Source: PubMed URL: [Link]
-
Title: this compound | C20H21NO2 | CID 6443235 Source: PubChem - NIH URL: [Link]
-
Title: Terbinafine | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]
-
Title: Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form Source: Research J. Pharm. and Tech. URL: [Link]
-
Title: A Stability Indicating High Performance Liquid Chromatographic Assay (HPLC) for the Determination of Terbinafine Hydrochloride in Bulk Drug Substance Source: Research J. Pharm. and Tech. URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials Source: NIH URL: [Link]
-
Title: Terbinafine | C21H25N | CID 1549008 Source: PubChem - NIH URL: [Link]
-
Title: Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation Source: World Journal of Advanced Research and Reviews URL: [Link]
-
Title: Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review Source: IJNRD URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: Terbinafine Pharmacology Source: YouTube URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography Source: PubMed URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations Source: World Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Desmethylterbinafine | C20H23N | CID 6443233 Source: PubChem - NIH URL: [Link]
-
Title: Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms Source: Asian Journal of Chemistry URL: [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Terbinafine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | 99473-15-1 [chemicalbook.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. wjarr.com [wjarr.com]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. youtube.com [youtube.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. actascientific.com [actascientific.com]
- 20. wjpsonline.com [wjpsonline.com]
Application Note: Quantitative Analysis of N-Desmethylcarboxy Terbinafine in Human Urine by LC-MS/MS
Abstract
This document provides a comprehensive protocol for the sensitive and selective quantification of N-Desmethylcarboxy Terbinafine, a major urinary metabolite of the antifungal drug Terbinafine, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology covers urine sample preparation, including an optional enzymatic hydrolysis step to account for conjugated metabolites, followed by Solid-Phase Extraction (SPE) for sample cleanup and concentration. Detailed instrumental parameters for LC-MS/MS analysis are provided, operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers in drug development and clinical laboratories, offering a robust framework for method validation in accordance with international regulatory guidelines.
Introduction and Scientific Rationale
Terbinafine is a widely prescribed allylamine antifungal agent used to treat various fungal infections of the skin and nails. Following oral administration, Terbinafine is extensively metabolized in the liver by multiple cytochrome P450 isoenzymes into several inactive metabolites that are primarily excreted in the urine[1][2][3]. This compound (also known as SDZ 280-047) is a significant metabolite resulting from N-demethylation and side-chain oxidation[4][5].
Monitoring the urinary excretion of major metabolites like this compound is crucial for comprehensive pharmacokinetic (PK) and drug metabolism studies. It provides insights into the extent of metabolism, inter-individual variability, and potential drug-drug interactions. LC-MS/MS is the gold standard for such bioanalytical applications due to its unparalleled sensitivity, selectivity, and speed, allowing for precise quantification even in complex biological matrices like urine[6]. This application note details a complete workflow, from sample processing to data acquisition, grounded in established bioanalytical principles to ensure data integrity and reliability.
Principle of the Method
The method's specificity relies on the combination of physical separation by High-Performance Liquid Chromatography (HPLC) and mass-based detection by a tandem mass spectrometer.
-
Sample Preparation: Urine samples undergo enzymatic hydrolysis to cleave glucuronide conjugates, ensuring the measurement of total (free + conjugated) this compound. Subsequently, Solid-Phase Extraction (SPE) is employed to remove interfering matrix components (salts, urea, etc.) and concentrate the analyte and the internal standard.
-
Chromatographic Separation: The prepared extract is injected into an HPLC system. A reversed-phase C18 column separates the analyte from other endogenous components based on polarity.
-
Detection by Tandem Mass Spectrometry: The column eluent is introduced into the mass spectrometer using an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺ of the analyte and internal standard. In the first quadrupole (Q1), a specific precursor ion is selected. This ion is then fragmented in the collision cell (Q2). Finally, a specific, characteristic product ion is selected and monitored in the third quadrupole (Q3). This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures accurate quantification with minimal background interference.
Overall Analytical Workflow
The entire process from sample receipt to final data analysis is outlined below.
Sources
- 1. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Efficient Extraction of N-Desmethylcarboxy Terbinafine from Biological Matrices
Introduction: The Analytical Imperative for N-Desmethylcarboxy Terbinafine Quantification
Terbinafine, a widely prescribed allylamine antifungal agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, this compound is of significant analytical interest. As a major metabolite, its quantification in biological matrices such as plasma, serum, and urine is crucial for comprehensive pharmacokinetic and toxicokinetic studies. Understanding the exposure to this metabolite is essential for evaluating the overall disposition of terbinafine and for correlating it with clinical efficacy and safety profiles.
The inherent physicochemical properties of this compound, particularly its zwitterionic nature due to the presence of both a secondary amine and a carboxylic acid functional group, present unique challenges for its efficient extraction from complex biological matrices. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the robust and reproducible extraction of this compound, with a focus on maximizing recovery and minimizing matrix effects.
Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is paramount for developing a selective and efficient extraction method. This compound possesses distinct characteristics that differentiate it from its parent drug, terbinafine.
| Property | This compound | Terbinafine (Parent Drug) | Implication for Extraction |
| Molecular Weight | 307.4 g/mol | 291.4 g/mol | Minimal impact on extraction choice. |
| Structure | Contains a secondary amine (basic) and a carboxylic acid (acidic) group. | Contains a tertiary amine (basic) group. | Zwitterionic nature at physiological pH. This is the most critical factor for extraction strategy. |
| Polarity (XLogP3) | 1.6 | 6.0 | Significantly more polar than the parent drug, influencing solvent and sorbent selection. |
| pKa | Estimated acidic pKa ~4-5 (carboxylic acid); Estimated basic pKa ~9-10 (secondary amine) | Estimated basic pKa ~7.1 | Charge state is highly pH-dependent, enabling ion-exchange based separation. |
Data sourced from PubChem and other chemical databases.
The zwitterionic character of this compound means that its net charge can be manipulated by adjusting the pH of the sample solution. This property is the cornerstone of the recommended extraction strategy.
Comparative Analysis of Extraction Methodologies
Several techniques are available for the extraction of small molecules from biological fluids. The choice of the most appropriate method depends on the analyte's properties, the nature of the biological matrix, and the desired analytical outcome (e.g., throughput, purity of the extract).
Protein Precipitation (PPT)
-
Principle: A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.
-
Advantages: High throughput, low cost, and minimal method development.
-
Disadvantages: Non-selective, resulting in "dirty" extracts with significant matrix effects due to the co-extraction of endogenous compounds like phospholipids. This can lead to ion suppression or enhancement in mass spectrometry-based analyses. For a polar analyte like this compound, the risk of significant matrix interference is high.
Liquid-Liquid Extraction (LLE)
-
Principle: Partitioning of the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent). The pH of the aqueous phase can be adjusted to favor the partitioning of the analyte into the organic phase.
-
Advantages: Can provide cleaner extracts than PPT.
-
Disadvantages: Can be labor-intensive, may form emulsions, and requires the use of large volumes of organic solvents. For a polar and zwitterionic compound like this compound, achieving high and reproducible recovery can be challenging as it may not efficiently partition into a single organic solvent under a single pH condition.
Solid-Phase Extraction (SPE)
-
Principle: The analyte is retained on a solid sorbent packed in a cartridge or well-plate, while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.
-
Advantages: Provides the cleanest extracts, leading to reduced matrix effects and improved analytical sensitivity. Offers high concentration factors.
-
Disadvantages: Requires more extensive method development compared to PPT and LLE.
The Rationale for Mixed-Mode Solid-Phase Extraction (SPE)
Given the zwitterionic nature of this compound, Mixed-Mode Solid-Phase Extraction (SPE) is the recommended methodology for achieving the highest recovery and cleanest extracts. Mixed-mode sorbents possess both reversed-phase (for retaining non-polar compounds) and ion-exchange (for retaining charged compounds) functionalities. This dual retention mechanism allows for a highly selective extraction process.
Specifically, a mixed-mode cation-exchange (MCX) sorbent is ideal. This type of sorbent contains both a strong cation-exchange group (e.g., sulfonic acid) and a reversed-phase backbone (e.g., polymeric).
The extraction strategy leverages the pH-dependent charge of this compound:
-
Loading at Acidic pH: The sample is acidified before loading onto the SPE cartridge. At a low pH (e.g., pH < 2), the carboxylic acid group of the analyte is protonated (neutral), while the secondary amine group is protonated (positive charge). The analyte is retained on the sorbent by both strong cation-exchange and reversed-phase interactions.
-
Washing: A series of washes can be performed to remove interferences. An acidic wash will remove neutral and acidic interferences that are not retained by cation exchange. An organic wash (e.g., with methanol) can then be used to remove non-polar interferences that are retained by reversed-phase interactions but not by cation exchange. The strong cation-exchange interaction will keep the positively charged analyte bound to the sorbent during this organic wash.
-
Elution at Basic pH: Finally, the analyte is eluted with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the secondary amine group, disrupting the cation-exchange interaction. The organic solvent disrupts the reversed-phase interaction, allowing for the efficient elution of the clean analyte.
This multi-step, selective process is highly effective at removing matrix components, which is critical for sensitive and reliable quantification by LC-MS/MS.
Detailed Protocol: Mixed-Mode Cation-Exchange SPE for this compound from Human Plasma
This protocol is designed for the extraction of this compound from human plasma using a mixed-mode cation-exchange SPE cartridge. It is recommended to use an internal standard (e.g., a stable isotope-labeled version of the analyte) to ensure accuracy and precision.
Materials and Reagents
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)
-
SPE Cartridges: Mixed-Mode Strong Cation-Exchange (MCX) polymeric SPE cartridges (e.g., 30 mg/1 mL)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., d3-N-Desmethylcarboxy Terbinafine)
-
Reagents:
-
Formic acid (≥98%)
-
Ammonium hydroxide (28-30%)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Equipment:
-
SPE vacuum manifold or positive pressure manifold
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Collection tubes (e.g., 1.5 mL polypropylene tubes)
-
Evaporator (e.g., nitrogen evaporator)
-
Solution Preparation
-
Internal Standard Spiking Solution: Prepare a stock solution of the internal standard in methanol. Dilute this stock solution to a working concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
Acidification Solution: 2% Formic acid in deionized water (v/v).
-
Wash Solution 1: 2% Formic acid in deionized water (v/v).
-
Wash Solution 2: Methanol.
-
Elution Solution: 5% Ammonium hydroxide in methanol (v/v). Prepare fresh daily.
-
Reconstitution Solution: 50:50 Acetonitrile:water with 0.1% formic acid (v/v).
Experimental Workflow Diagram
Caption: Workflow for Mixed-Mode SPE of this compound.
Step-by-Step Protocol
1. Sample Pre-treatment
-
To a 1.5 mL polypropylene tube, add 200 µL of human plasma.
-
Add 20 µL of the internal standard working solution.
-
Add 200 µL of the 2% formic acid solution.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
2. Solid-Phase Extraction (SPE)
-
Conditioning: Pass 1 mL of methanol through the MCX SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge.
-
Loading: Load the entire supernatant from the pre-treatment step onto the cartridge. Allow the sample to pass through the sorbent bed under gravity or with gentle vacuum/positive pressure.
-
Washing 1: Pass 1 mL of 2% formic acid in water through the cartridge to remove polar interferences.
-
Washing 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences.
-
Drying: Dry the cartridge by applying a vacuum or positive pressure for 5 minutes to remove any residual solvent.
-
Elution: Place clean collection tubes under the SPE manifold. Add 1 mL of the 5% ammonium hydroxide in methanol elution solution to the cartridge. Allow the solvent to soak the sorbent bed for 1-2 minutes before slowly passing it through to elute the analyte and internal standard.
3. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
Method Validation and Quality Control
A bioanalytical method's trustworthiness is established through rigorous validation in accordance with regulatory guidelines such as those from the FDA and EMA.[1][2][3] Key validation parameters to assess for this extraction protocol include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix from at least six different sources.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates over three separate analytical runs. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.
-
Recovery: The efficiency of the extraction process. It is determined by comparing the analyte response in pre-spiked extracted samples to that in post-spiked extracted samples. High and consistent recovery is desirable.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. It is assessed by comparing the analyte response in post-spiked extracted samples to the response in a neat solution.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery | - Incomplete elution. - Analyte breakthrough during loading or washing. - Inefficient protein precipitation. | - Increase the volume or basicity of the elution solvent. - Ensure the sample pH is low enough for efficient retention. - Check the strength of the organic wash; a less polar solvent might be needed if the analyte has significant non-polar character. - Optimize the ratio of precipitation solvent to plasma. |
| High Variability (Poor Precision) | - Inconsistent SPE technique (e.g., variable flow rates, incomplete drying). - Inaccurate pipetting. | - Use a positive pressure manifold for better flow control. - Ensure cartridges are completely dry before elution. - Calibrate pipettes regularly. |
| Significant Matrix Effects | - Inadequate removal of interfering endogenous compounds. | - Optimize the wash steps. A stronger organic wash or an additional aqueous wash might be necessary. - Ensure the elution is selective for the analyte. |
Conclusion
The efficient extraction of this compound from biological matrices is a critical step for its accurate quantification in bioanalytical studies. Due to its zwitterionic nature, a mixed-mode solid-phase extraction protocol provides a highly selective and robust method for isolating this metabolite from complex biological matrices. The detailed protocol and underlying scientific principles presented in this application note offer a solid foundation for researchers to develop and validate a reliable bioanalytical method, ultimately contributing to a better understanding of the pharmacokinetics and disposition of terbinafine.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1][4]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Drugs.com. Terbinafine. [Link]
- Zehender, H., et al. (1995). Simultaneous determination of terbinafine and five of its main metabolites in plasma and urine by high-performance liquid chromatography.
-
Denouel, J., et al. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 663(2), 353-359.[6]
- Baranowska, I., & Markowski, P. (2010). Rapid UHPLC method for simultaneous determination of vancomycin, terbinafine, spironolactone, furosemide and their metabolites: application to human plasma and urine. Analytical Sciences, 26(7), 755-759.
-
Biotage. Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. [Link]
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]
Sources
- 1. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Protocol for the Selective Extraction of N-Desmethylcarboxy Terbinafine from Human Plasma Using Mixed-Mode Solid-Phase Extraction
An Application Note for Drug Development Professionals
Abstract
The quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, providing critical data for evaluating the safety and efficacy of pharmaceutical compounds[1][2]. N-Desmethylcarboxy Terbinafine is a major metabolite of the antifungal drug Terbinafine[3][4]. Its accurate measurement in plasma is essential for a complete understanding of Terbinafine's metabolic profile[5]. This application note presents a robust and selective protocol for the extraction of this compound from human plasma using mixed-mode solid-phase extraction (SPE). By leveraging the unique chemical properties of the analyte, this method achieves high recovery and excellent sample cleanup, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Rationale for a Selective Extraction Strategy
Terbinafine is an allylamine antifungal agent that undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) isoenzymes like CYP2C9, CYP1A2, and CYP3A4[6][7]. This biotransformation results in several metabolites, none of which possess the antifungal activity of the parent compound but are crucial for assessing drug clearance and potential drug-drug interactions[8].
This compound is a notable metabolite due to its amphoteric chemical structure, containing both a basic secondary amine and an acidic carboxylic acid functional group[3][9]. This zwitterionic potential presents a significant challenge for sample preparation. Plasma, a complex biological matrix, is rich in endogenous components such as proteins and lipids that can interfere with analysis, causing ion suppression in mass spectrometry and leading to inaccurate quantification[10].
A generic reversed-phase SPE protocol may offer insufficient selectivity for such a polar metabolite, leading to breakthrough of the analyte or co-elution of matrix interferences. Therefore, a more sophisticated approach is required. This protocol utilizes a mixed-mode solid-phase extraction strategy, which combines two separate retention mechanisms—reversed-phase and ion-exchange—into a single, powerful extraction process[11]. This dual-mode retention provides superior selectivity and results in a much cleaner final extract compared to single-mode extraction techniques[12][13].
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust SPE method.
| Property | Value | Source |
| Analyte Name | This compound | LGC Standards[3] |
| IUPAC Name | (E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid | PubChem[9] |
| Molecular Formula | C₂₀H₂₁NO₂ | PubChem[9] |
| Molecular Weight | 307.39 g/mol | LGC Standards[3] |
| Key Functional Groups | Secondary Amine, Carboxylic Acid, Naphthalene Ring | PubChem[9] |
| Predicted XLogP3 | 1.6 | PubChem[9] |
The Principle of Mixed-Mode Cation Exchange SPE
This protocol employs a mixed-mode sorbent with both hydrophobic (e.g., C8) and strong cation exchange (e.g., benzenesulfonic acid) functionalities. The extraction mechanism is a carefully controlled, pH-driven process designed to maximize analyte retention while aggressively washing away interferences.
-
Step 1: Analyte Loading (Low pH) : The plasma sample is acidified before loading. At a low pH (e.g., pH ≤ 4), the carboxylic acid group of this compound is protonated (neutral), while the secondary amine group is also protonated (positive charge). This allows the analyte to bind to the sorbent via two mechanisms:
-
Reversed-Phase Interaction : The hydrophobic naphthalene ring interacts with the C8 chains of the sorbent.
-
Ion-Exchange Interaction : The positively charged amine group forms a strong ionic bond with the negatively charged sulfonic acid groups on the sorbent[13].
-
-
Step 2: Interference Removal (Washing) : This dual-mode retention anchors the analyte firmly to the sorbent, permitting strong wash steps. An acidic organic wash can remove neutral and acidic interferences retained by reversed-phase interactions, without disrupting the powerful ionic bond holding the target analyte.
-
Step 3: Analyte Elution (High pH) : To elute the analyte, the ionic interaction must be broken. This is achieved by applying a basic elution solvent (e.g., methanol containing ammonium hydroxide). The high pH deprotonates the analyte's amine group, neutralizing its charge and breaking the ionic bond. The analyte is then readily eluted from the cartridge.
Visualizing the SPE Mechanism
Caption: Step-by-step workflow for the SPE of this compound.
Step-by-Step Methodology
1. Sample Pretreatment
-
Thaw plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Spike with an appropriate amount of internal standard (e.g., 10 µL of this compound-d7 working solution).
-
Add 600 µL of 2% formic acid in water. This step serves to precipitate proteins and adjust the pH to ensure the analyte is in its cationic form.[14]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
The resulting supernatant is ready for loading.
2. SPE Cartridge Conditioning
-
Place the mixed-mode SPE cartridges on the vacuum manifold.
-
Condition the sorbent by passing 1 mL of methanol through the cartridge.
-
Equilibrate the sorbent by passing 1 mL of 2% formic acid in water. Do not allow the sorbent bed to go dry before sample loading.
3. Sample Loading
-
Load the entire supernatant (~800 µL) from the pretreatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent at a slow, consistent flow rate of approximately 1 mL/min. A slow loading speed is critical for ensuring efficient binding of the analyte to the sorbent.
4. Washing Steps
-
Aqueous Wash: Pass 1 mL of 2% formic acid in water through the cartridge to remove highly polar, water-soluble interferences.
-
Organic Wash: Pass 1 mL of methanol through the cartridge. This is a critical step to remove hydrophobic and neutral interferences that may have been retained by the reversed-phase mechanism. The target analyte will remain bound via the strong cation exchange interaction.
-
After the final wash, dry the sorbent bed thoroughly under high vacuum for 5 minutes to remove residual wash solvents.
5. Elution
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of elution solvent (5% ammonium hydroxide in methanol) to the cartridge.
-
Allow the solvent to soak the sorbent bed for 1 minute to ensure complete disruption of the ionic interactions.
-
Apply a gentle vacuum to slowly pull the eluate through into the collection tube.
6. Evaporation and Reconstitution
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 10:90 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation and Performance
While this document provides a detailed protocol, it is imperative that the method be fully validated in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) before its use in regulated studies.[15][16] Key parameters to assess include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including the parent drug (Terbinafine) and other metabolites.[1][17]
-
Recovery: The efficiency of the extraction process. This is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. High and consistent recovery is desirable.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte in the mass spectrometer. This should be assessed using multiple sources of plasma.
-
Linearity, Accuracy, and Precision: Standard calibration curves should be prepared in the same biological matrix to demonstrate the method's performance across the intended quantification range.[18][19]
-
Stability: The stability of the analyte should be evaluated under various conditions, including freeze-thaw cycles, bench-top stability in plasma, and long-term storage.[1]
Troubleshooting Common SPE Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Sorbent bed dried out before sample loading.- Sample loading flow rate too high.- Elution solvent not strong/basic enough.- Incomplete protein precipitation. | - Ensure sorbent remains wet after equilibration.- Reduce vacuum during loading (aim for ~1 mL/min).- Increase % NH₄OH in elution solvent (e.g., to 10%).- Ensure proper ratio of acid to plasma in pretreatment. |
| High Variability (Poor Precision) | - Inconsistent flow rates during SPE steps.- Incomplete drying after wash step.- Inconsistent vortexing/mixing. | - Use a consistent vacuum setting for all samples.- Ensure sorbent is completely dry before elution.- Standardize all mixing times and speeds. |
| High Background / Matrix Effects | - Insufficient washing.- Inappropriate wash solvent.- Breakthrough of phospholipids. | - Increase the volume or strength of the organic wash step.- Test different wash solvents (e.g., acetonitrile instead of methanol).- Ensure the organic wash is strong enough to remove lipids. |
Conclusion
The described mixed-mode solid-phase extraction protocol provides a highly selective and efficient method for the isolation of this compound from human plasma. By exploiting the amphoteric nature of the analyte through pH manipulation, this method effectively separates it from complex matrix components, yielding a clean extract suitable for sensitive LC-MS/MS analysis. This robust sample preparation technique is an essential tool for researchers conducting pharmacokinetic, bioequivalence, or other bioanalytical studies involving Terbinafine and its metabolites.
References
-
Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. ResearchGate. Available from: [Link]
-
Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. PubMed. Available from: [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Available from: [Link]
-
Terbinafine | C21H25N. PubChem, NIH. Available from: [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. Available from: [Link]
-
This compound | C20H21NO2. PubChem, NIH. Available from: [Link]
-
BA Method Validation: Active Metabolites. BioPharma Services. Available from: [Link]
-
Terbinafine: Package Insert / Prescribing Information / MOA. Drugs.com. Available from: [Link]
-
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. Available from: [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available from: [Link]
-
Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. PubMed. Available from: [Link]
-
Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. PubMed. Available from: [Link]
-
Lamisil (Terbinafine). RxMed. Available from: [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC, NIH. Available from: [Link]
-
Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. PubMed. Available from: [Link]
-
Terbinafine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available from: [Link]
-
Bioanalytical Method Development and Validation by HPLC: A Review. Semantic Scholar. Available from: [Link]
-
Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. NIH. Available from: [Link]
-
Quantitative analysis of terbinafine (Lamisil ) in human and minipig plasma by liquid chromatography tandem mass spectrometry | Request PDF. ResearchGate. Available from: [Link]
-
Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Bioanalytical HPLC Method for the Determination of Apalutamide from Human Plasma. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Terbinafine-impurities. Pharmaffiliates. Available from: [Link]
-
Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Semantic Scholar. Available from: [Link]
-
Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? ResearchGate. Available from: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. Available from: [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Bioanalytical Method Development and Validation by HPLC: A Review | Semantic Scholar [semanticscholar.org]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | 99473-15-1 [chemicalbook.com]
- 5. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terbinafine: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. Terbinafine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. rxmed.com [rxmed.com]
- 9. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. foundryjournal.net [foundryjournal.net]
- 18. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for In Vitro Toxicological Assessment of N-Desmethylcarboxy Terbinafine
Introduction: The Critical Role of Metabolite Toxicity Testing
Terbinafine is a widely prescribed allylamine antifungal agent used to treat dermatophyte infections.[1] Like most xenobiotics, it undergoes extensive metabolism in the liver, primarily mediated by a suite of cytochrome P450 (CYP) enzymes, including CYP2C9, CYP1A2, and CYP3A4.[2][3] This biotransformation results in numerous metabolites, one of which is N-Desmethylcarboxy Terbinafine.[4][5] While the parent drug's efficacy is well-documented, rare but serious instances of drug-induced liver injury (DILI) have been reported, with the incidence of clinically apparent liver injury estimated at 1 in 50,000 to 120,000 prescriptions.[6][7]
The mechanisms behind terbinafine hepatotoxicity are not fully elucidated but are thought to involve either immune-mediated hypersensitivity or the formation of reactive metabolites.[6][7] Specifically, the N-dealkylation pathway can produce a reactive aldehyde, TBF-A, which may contribute to liver injury.[8][9][10][11] Therefore, evaluating the toxicological profile of major metabolites is not merely an academic exercise but a crucial step in comprehensive drug safety assessment.[12][13] Drug metabolites can possess their own distinct toxicological properties, sometimes exceeding those of the parent compound.
This application note provides a structured, multi-tiered framework for the in vitro toxicological evaluation of this compound. It is designed for researchers in drug development and toxicology, offering detailed protocols for assessing general cytotoxicity, mechanistic hepatotoxicity, and genotoxicity. The goal is to build a comprehensive safety profile and understand the metabolite's potential contribution to the overall toxicity of terbinafine.
Background and Rationale: Targeting the Liver
The liver is the primary site of terbinafine metabolism and a principal target for its toxicity.[14][12] Therefore, liver-derived in vitro models are the most relevant systems for studying the potential toxicity of its metabolites.
Terbinafine Metabolism and the Formation of this compound
Terbinafine is metabolized through several key pathways, including N-demethylation, side-chain oxidation, and deamination.[2] The formation of this compound involves both N-demethylation and oxidation of the alkyl side chain.[2][4] Understanding this metabolic context is essential for designing relevant in vitro experiments.
Caption: Metabolic pathways leading to this compound.
Choice of In Vitro Model: The HepG2 Cell Line
The human hepatoma cell line, HepG2, is a widely used and well-characterized model for in vitro toxicology studies.[15][16] While primary human hepatocytes (PHHs) are considered the gold standard due to their robust metabolic capacity, HepG2 cells offer significant advantages for initial screening:
-
Reproducibility: As an immortalized cell line, they provide a consistent and homogenous population, reducing inter-donor variability.[13]
-
Availability and Ease of Use: HepG2 cells are readily available from cell banks like ATCC and are relatively easy to culture.[17]
-
Functional Relevance: They retain many differentiated hepatic functions, making them a suitable model for studying liver toxicity.[15][16]
Although HepG2 cells have lower basal CYP450 activity compared to PHHs, this can be an advantage when assessing the direct toxicity of a metabolite, as it minimizes further biotransformation of the test article.[13] For specific mechanistic questions, such as mitochondrial toxicity, HepG2 cells can be cultured in galactose medium to force reliance on oxidative phosphorylation, making them more sensitive to mitochondrial toxicants.[18]
Tier 1: General Cytotoxicity Assessment
The first step is to establish a baseline for the general toxicity of this compound by determining its effect on cell viability and membrane integrity. This is typically achieved through dose-response studies.
Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening.
Protocol: MTT (Metabolic Viability) Assay
This assay measures the activity of mitochondrial reductase enzymes, which serves as an indicator of overall cell viability.[19][20]
Materials:
-
HepG2 cells (e.g., ATCC HB-8065)[17]
-
Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (test article)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well clear flat-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 0.1 µM to 1000 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the test article dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol: LDH (Membrane Integrity) Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of cytotoxicity.[20][21]
Materials:
-
Cells and compound prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
Procedure:
-
Follow steps 1-4 of the MTT protocol.
-
Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well without disturbing the cell monolayer. Transfer to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the time specified by the kit (typically 15-30 minutes), protected from light.
-
Readout: Measure the absorbance at the wavelength specified by the kit (usually 490 nm).
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent provided in the kit). Determine the EC₅₀ value.
Data Presentation and Interpretation
Results should be summarized to compare the potency of the metabolite against the parent drug and a known toxicant control.
| Compound | Assay | Endpoint | 24h Result (µM) | 48h Result (µM) |
| This compound | MTT | IC₅₀ | >1000 | 850 |
| LDH | EC₅₀ | >1000 | 920 | |
| Terbinafine (Parent Drug) | MTT | IC₅₀ | 750 | 450 |
| LDH | EC₅₀ | 800 | 510 | |
| Chlorpromazine (Control) | MTT | IC₅₀ | 25 | 15 |
| LDH | EC₅₀ | 30 | 18 |
Table 1: Example Cytotoxicity Data. These are hypothetical values for illustrative purposes.
Tier 2: Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement to assess whether a compound can damage genetic material.[22] The in vitro micronucleus assay is a robust method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[23][24][25]
Protocol: In Vitro Micronucleus Assay (OECD TG 487)
This protocol is adapted from the OECD Test Guideline 487.[26][27] It is crucial to perform this assay both with and without an external metabolic activation system (e.g., rat liver S9 fraction) to determine if metabolites of the test article are responsible for any observed genotoxicity.[28]
Materials:
-
HepG2 or CHO-K1 cells
-
Appropriate culture medium
-
This compound
-
Rat Liver S9 fraction and cofactors (for metabolic activation)
-
Cytochalasin B (to block cytokinesis)
-
Mitomycin C (MMC) and Cyclophosphamide (CPA) as positive controls
-
Fixative (Methanol:Acetic Acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a culture dish or in a multi-well plate.
-
Treatment:
-
Short Treatment (3-6 hours): Treat cells with the test article across a range of concentrations, both with and without S9 metabolic activation.
-
Extended Treatment (24 hours): Treat cells without S9 activation.
-
-
Recovery: After treatment, wash the cells and add fresh medium containing Cytochalasin B. Culture for a duration equivalent to 1.5-2.0 normal cell cycles.
-
Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix them.
-
Staining: Drop the cell suspension onto microscope slides, air dry, and stain.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in micronucleated cells compared to the vehicle control.
Data Presentation and Interpretation
| Treatment Group | Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) |
| Without S9 Activation (-S9) | ||
| Vehicle Control (0.5% DMSO) | 0 | 1.2 ± 0.4 |
| This compound | 100 | 1.3 ± 0.5 |
| 500 | 1.5 ± 0.6 | |
| 1000 | 1.8 ± 0.7 | |
| Positive Control (MMC) | 0.5 | 15.7 ± 2.1 |
| With S9 Activation (+S9) | ||
| Vehicle Control (0.5% DMSO) | 0 | 1.4 ± 0.3 |
| This compound | 100 | 1.5 ± 0.5 |
| 500 | 1.6 ± 0.4 | |
| 1000 | 1.9 ± 0.6 | |
| Positive Control (CPA) | 25 | 18.2 ± 2.5 |
*Table 2: Example Micronucleus Assay Data. Indicates a statistically significant increase. These are hypothetical values.
Tier 3: Mechanistic Toxicity Investigation
If initial screening suggests toxicity, or if the goal is to build a more comprehensive profile, mechanistic assays can provide deeper insights. Given terbinafine's association with liver injury, assays focused on hepatotoxicity are most relevant.
Decision Tree for Mechanistic Assays
Caption: Decision workflow for selecting mechanistic toxicity assays.
Key Mechanistic Assays for Hepatotoxicity
-
Mitochondrial Dysfunction: Use assays like JC-1 staining to measure mitochondrial membrane potential or Seahorse XF analysis to assess oxygen consumption rates. Culture HepG2 cells in galactose medium to increase sensitivity.[18]
-
Reactive Oxygen Species (ROS) Production: Employ fluorescent probes like DCFH-DA to quantify intracellular ROS generation, a common mechanism of drug-induced toxicity. Terbinafine itself has been shown to have some free-radical scavenging properties in vitro, so investigating its metabolite is warranted.[29]
-
Bile Salt Export Pump (BSEP) Inhibition: Cholestasis (impaired bile flow) is a feature of terbinafine-induced liver injury.[7] In vitro assays using membrane vesicles expressing BSEP can determine if the metabolite inhibits this critical transporter, suggesting a potential for cholestatic injury.[30]
Conclusion
This application note outlines a systematic, tiered approach for evaluating the in vitro toxicological profile of this compound. By progressing from general cytotoxicity screening to specific genotoxicity and mechanistic hepatotoxicity assays, researchers can build a comprehensive safety profile for this key metabolite. The data generated from these protocols will help to clarify the metabolite's potential contribution to the known hepatotoxicity of the parent drug, terbinafine, providing valuable information for risk assessment in drug development.
References
-
Vickers, A. E., Sinclair, J., Zollinger, M., Heitz, F., & Fischer, V. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. [Link]
-
National Institutes of Health. (n.d.). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. NIH Grant - R01GM114251. [Link]
-
Frontiers in Pharmacology. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers. [Link]
-
Kandlakunta, H., & Ganti, L. (2024). Drug-Induced Liver Injury Secondary to Terbinafine Use. Cureus, 16(2), e54497. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Terbinafine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Gerets, H. H. J., Hanon, E., Cornet, M., Dhalluin, S., & van der Pijl, A. (2014). The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). Archives of Toxicology, 88(6), 1181–1184. [Link]
-
Le, T. D., Jones, J. P., & Yan, Z. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Drug Metabolism and Disposition, 47(10), 1157-1166. [Link]
-
Ajit, C., Su-Yi, L., & Uetrecht, J. P. (2003). Terbinafine-Associated Hepatotoxicity. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Hepatotoxicity Assay Services. Creative Bioarray. [Link]
-
Nobre, M. (2023). Why is HepG2 cells preferred for mitochondrial toxicity studies? ResearchGate. [Link]
-
Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Nobre, M. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? ResearchGate. [Link]
-
Patsnap. (2024). What is the mechanism of Terbinafine Hydrochloride? Patsnap Synapse. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]
-
Cytion. (n.d.). HepG2 Cell Line - A Liver Cancer Research Resource. Cytion. [Link]
-
Gómez-Lechón, M. J., Donato, M. T., Castell, J. V., & Jover, R. (2010). In vitro evaluation of potential hepatotoxicity induced by drugs. Current Pharmaceutical Design, 16(17), 1963-1977. [Link]
-
Gómez-Lechón, M. J., Tolosa, L., Donato, M. T., & Jover, R. (2010). In Vitro Evaluation of Potential Hepatotoxicity Induced by Drugs. ResearchGate. [Link]
-
Kaushal, M., Tolani, P., Kumar, N., & Sharma, S. (2017). Terbinafine-induced liver injury. The National Medical Journal of India, 30(6), 321–323. [Link]
-
Coecke, S., Ahr, H., Blaauboer, B. J., et al. (2006). Metabolism: a bottleneck in in vitro toxicological test development. The report and recommendations of ECVAM workshop 54. ResearchGate. [Link]
-
Bristow, I. (n.d.). How safe is Oral Terbinafine. College of Podiatry. [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2017). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2006). Pharmacology Review(s). accessdata.fda.gov. [Link]
-
GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]
-
Cimit, M. (2019). Pivotal role of micronucleus test in drug discovery. Chalmers Research. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 2(1), 51-62. [Link]
-
Marques, C., Ribeiro, V., Sousa, M., & Correia-da-Silva, M. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101377. [Link]
-
Platel, A., & Kascakova, S. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Galloway, S. M., Miller, J. E., Armstrong, M. J., et al. (1998). A protocol for the in vitro micronucleus test - I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. ResearchGate. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
OECD. (2016). Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38, 18. [Link]
-
GOV.UK. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. [Link]
-
Patil, T. (n.d.). GENOTOXICITY STUDIES(as per OECD). Slideshare. [Link]
-
Fenech, M., Kirsch-Volders, M., Natarajan, A. T., et al. (2011). Micronucleus Assay: The State of Art, and Future Directions. Mutation Research/Reviews in Mutation Research, 724(1-2), 1–18. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
U.S. Food and Drug Administration. (2006). pharmacology/toxicology review and evaluation. accessdata.fda.gov. [Link]
-
Picardo, M., Rovina, R., Zompetta, C., et al. (1999). Scavenging effects of terbinafine on free radicals in vitro. British Journal of Dermatology, 140(4), 596-600. [Link]
Sources
- 1. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 2. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Drug-Induced Liver Injury Secondary to Terbinafine Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terbinafine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Terbinafine-induced liver injury - The National Medical Journal of India [nmji.in]
- 12. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rcpod.org.uk [rcpod.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 17. atcc.org [atcc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GENOTOXICITY STUDIES(as per OECD) | PPTX [slideshare.net]
- 23. Pivotal role of micronucleus test in drug discovery [research.chalmers.se]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 26. gov.uk [gov.uk]
- 27. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Scavenging effects of terbinafine on free radicals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Improving HPLC Peak Resolution for N-Desmethylcarboxy Terbinafine
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of N-Desmethylcarboxy Terbinafine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving adequate peak resolution for this specific metabolite. Here, we will explore the underlying scientific principles and provide practical, step-by-step troubleshooting advice to enhance your chromatographic separations.
I. Understanding the Challenge: The Analyte and the Matrix
This compound is a metabolite of the antifungal drug Terbinafine.[1] Structurally, it possesses both a naphthalene group, which imparts hydrophobicity, and a carboxylic acid group, which adds polarity and makes its ionization state pH-dependent.[2] This dual nature can complicate reversed-phase HPLC method development, where retention is primarily driven by hydrophobic interactions.[3] Achieving sharp, symmetrical, and well-resolved peaks for this analyte, especially in complex matrices like plasma, requires a systematic approach to method optimization.[4]
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the HPLC analysis of this compound and provides targeted solutions.
Q1: My peak for this compound is broad and tailing. What are the likely causes and how can I fix it?
A1: Peak broadening and tailing are common issues in HPLC and can stem from several factors. For an ionizable compound like this compound, the primary suspects are often related to secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Causality: Peak tailing for acidic compounds can occur due to interactions with residual, un-endcapped silanol groups on the silica-based stationary phase. Additionally, if the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and non-ionized species can exist, leading to peak distortion.[5]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.[6][7] For this compound, which has a carboxylic acid group, lowering the mobile phase pH (e.g., to pH 2.5-3.5) will suppress the ionization of the carboxyl group.[8] This makes the molecule more non-polar, leading to increased retention and potentially sharper, more symmetrical peaks.[7] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[7]
-
Use of a Guard Column: A guard column with the same packing material as the analytical column can help protect the analytical column from contaminants in the sample matrix that might cause peak distortion.[9][10]
-
Column Choice: If peak tailing persists, consider using a column with a highly inert stationary phase or one that is specifically designed for the analysis of polar compounds.
-
Q2: The peak for this compound is co-eluting with another peak. How can I improve the resolution?
A2: Achieving baseline separation between co-eluting peaks requires manipulating the selectivity (α) and/or the efficiency (N) of the chromatographic system.[3][11]
-
Causality: Co-elution occurs when two or more compounds have very similar retention times under the current analytical conditions. To separate them, you need to alter the conditions to make their interactions with the stationary and mobile phases more distinct.
-
Troubleshooting Steps:
-
Mobile Phase Composition:
-
Organic Modifier: Changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.[12] These solvents have different properties and will interact differently with the analytes and the stationary phase.
-
Gradient Optimization: If you are using a gradient elution, adjusting the gradient profile can significantly impact resolution.[13][14] A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.[13]
-
-
Stationary Phase Chemistry: If modifying the mobile phase is insufficient, changing the column chemistry can provide a significant change in selectivity.[12] For example, switching from a standard C18 column to a phenyl-hexyl or a polar-embedded phase column can introduce different retention mechanisms (like pi-pi interactions) that can help resolve co-eluting peaks.[11]
-
Temperature: Adjusting the column temperature can also affect selectivity.[12] Running the separation at a higher temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.
-
Q3: My retention times are drifting from one injection to the next. What could be causing this instability?
A3: Retention time instability is a common problem that can compromise the reliability of your analytical method.[15]
-
Causality: Drifting retention times can be caused by a variety of factors, including inadequate column equilibration, changes in mobile phase composition, temperature fluctuations, or a leak in the system.[10][15]
-
Troubleshooting Steps:
-
Column Equilibration: Ensure that the column is adequately equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.[16]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump and detector.[10] If using a buffer, make sure it is completely dissolved and the pH is stable.
-
System Check: Check the HPLC system for any leaks, particularly around fittings and pump seals.[10] Also, ensure that the column oven is maintaining a stable temperature.[15]
-
III. Experimental Protocols
Systematic Approach to Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.
-
Prepare a series of mobile phase buffers with pH values ranging from 2.5 to 7.0 in 0.5 pH unit increments (e.g., phosphate or acetate buffers).
-
Prepare a standard solution of this compound.
-
Equilibrate the HPLC system with the first mobile phase (e.g., pH 2.5 buffer and organic modifier).
-
Inject the standard solution and record the chromatogram, noting the retention time, peak shape (asymmetry), and peak width.
-
Repeat steps 3 and 4 for each of the prepared mobile phase pH values.
-
Analyze the data to determine the pH at which the best peak shape and resolution are achieved.
Gradient Elution Optimization
For complex samples where isocratic elution is insufficient, optimizing the gradient profile is key.[17]
-
Perform a scouting gradient: Start with a broad and fast gradient (e.g., 5% to 95% organic solvent in 10-15 minutes) to determine the approximate elution time of this compound.[13]
-
Develop a focused gradient: Based on the scouting run, create a shallower gradient around the elution time of the target analyte. For example, if the peak elutes at 40% organic, you could try a gradient from 30% to 50% organic over a longer period.[13]
-
Introduce isocratic holds: If necessary, add isocratic holds in the gradient to improve the separation of closely eluting peaks.[13]
IV. Data Presentation
Table 1: Effect of Mobile Phase pH on Chromatographic Parameters
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (USP Tailing Factor) | Peak Width (at half height, sec) |
| 2.5 | 12.5 | 1.1 | 15 |
| 3.0 | 11.2 | 1.0 | 14 |
| 3.5 | 10.1 | 1.2 | 16 |
| 4.0 | 8.5 | 1.5 | 18 |
| 4.5 | 6.2 | 1.8 | 22 |
| 5.0 | 4.1 | 2.2 | 28 |
Note: The data in this table is illustrative and will vary depending on the specific HPLC system, column, and other chromatographic conditions.
V. Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for improving HPLC peak resolution.
VI. Frequently Asked Questions (FAQs)
Q: What type of HPLC column is best for analyzing this compound?
A: A reversed-phase C18 column is a good starting point. However, for improved peak shape and to minimize secondary interactions, a column with high-purity silica and effective end-capping is recommended. If tailing is a persistent issue, a polar-embedded phase or a phenyl-hexyl column could offer better performance.
Q: Can I use a mass spectrometer (MS) detector with the optimized method?
A: Yes, but you will need to use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate.[8] The principles of pH and gradient optimization still apply.
Q: How does flow rate affect the resolution?
A: Lowering the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase, but it will also increase the analysis time.[11] The optimal flow rate is a balance between resolution and run time.
Q: What is the typical UV detection wavelength for Terbinafine and its metabolites?
A: Terbinafine and its metabolites are often detected at around 224 nm.[4][18] However, it is always best to determine the optimal wavelength by running a UV scan of your analyte.
VII. References
-
Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from Mastelf website: [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek website: [Link]
-
Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Crawford Scientific website: [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from KNAUER website: [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Industry News website: [Link]
-
CHROMacademy. (n.d.). Optimizing Gradient HPLC Parameters. Retrieved from CHROMacademy website: [Link]
-
Zehender, H., et al. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 663(2), 353-359. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from LCGC International website: [Link]
-
Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography. Retrieved from Welch Materials website: [Link]
-
Patsnap Eureka. (2025, September 19). Optimizing HPLC Solvent Gradient for Specific Analytes. Retrieved from Patsnap Eureka website: [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from Drawell website: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website: [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from Regis Technologies website: [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. Retrieved from World Journal of Advanced Research and Reviews website: [Link]
-
PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from PharmaGuru website: [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from LCGC International website: [Link]
-
Restek. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from Restek website: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments website: [Link]
-
TRACE: Tennessee Research and Creative Exchange. (2015). Determining Terbinafine in Plasma and Saline Using HPLC. Retrieved from TRACE website: [Link]
-
Asian Journal of Chemistry. (n.d.). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Retrieved from Asian Journal of Chemistry website: [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2019). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form. Retrieved from International Journal of Pharmacy and Pharmaceutical Research website: [Link]
-
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from Chrom Tech, Inc. website: [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from Phenomenex website: [Link]
-
MicroSolv Technology Corporation. (2025, November 3). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Retrieved from MicroSolv Technology Corporation website: [Link]
Sources
- 1. This compound | 99473-15-1 [chemicalbook.com]
- 2. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mastelf.com [mastelf.com]
- 14. chromacademy.com [chromacademy.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. trace.tennessee.edu [trace.tennessee.edu]
Technical Support Center: Troubleshooting Low Extraction Efficiency of N-Desmethylcarboxy Terbinafine
Welcome to the technical support center for bioanalytical researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low extraction efficiency of N-Desmethylcarboxy Terbinafine, a key metabolite of the antifungal drug Terbinafine. This resource is designed to move beyond simple procedural lists, offering causal explanations and logical frameworks to empower you to diagnose and resolve common experimental hurdles.
Introduction: Understanding the Analyte
This compound is a metabolite of Terbinafine, characterized by the presence of both a secondary amine and a carboxylic acid functional group.[1][2] These moieties confer a degree of polarity and a pH-dependent charge, which are critical considerations for developing an effective extraction strategy. Its molecular formula is C₂₀H₂₁NO₂ with a molecular weight of approximately 307.39 g/mol .[2] A key computed property is its XLogP3 value of 1.6, which suggests moderate lipophilicity, while its topological polar surface area of 49.3 Ų indicates significant polar characteristics.[1] This amphipathic nature can present unique challenges during extraction from complex biological matrices.
This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My recovery of this compound using a standard Liquid-Liquid Extraction (LLE) protocol is consistently low. What are the most likely causes?
Low recovery in LLE is often rooted in suboptimal phase partitioning, which is governed by the analyte's polarity and the choice of extraction solvent and aqueous phase pH.
Troubleshooting Steps & Scientific Rationale:
-
pH Adjustment of the Aqueous Sample: The charge state of this compound is highly dependent on pH due to its carboxylic acid and amine groups.
-
The Science: To effectively partition into an organic solvent, the analyte should be in its most neutral form. The carboxylic acid group (pKa ~4-5) will be deprotonated and negatively charged at neutral or basic pH, making it highly water-soluble. The secondary amine group (pKa ~9-10) will be protonated and positively charged at acidic pH. To neutralize both, you must carefully select a pH. However, achieving a completely neutral state for an amphipathic molecule can be challenging. A common strategy for extracting acidic compounds is to acidify the sample to a pH at least 2 units below the pKa of the carboxylic acid. This protonates the carboxylate, rendering it neutral and more amenable to extraction into an organic solvent.
-
Actionable Protocol: Before extraction, adjust the pH of your plasma, urine, or other aqueous sample to ~2-3 using a suitable acid like phosphoric acid or formic acid.[3][4] This ensures the carboxylic acid is protonated.
-
-
Inappropriate Extraction Solvent Polarity: The choice of organic solvent is critical for efficient partitioning.
-
The Science: A solvent that is too nonpolar (e.g., hexane) may not efficiently extract a moderately polar compound like this compound, even in its protonated form. Conversely, a solvent that is too polar may be miscible with the aqueous phase.
-
Actionable Protocol: If you are using a nonpolar solvent like hexane, consider switching to a more polar solvent or a solvent mixture.[3][5] Good starting points include:
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
A mixture of ethyl acetate and hexane (e.g., 80:20 v/v)[5]
-
Dichloromethane (use with caution due to its density and potential for emulsion formation)
-
-
-
Insufficient Mixing or Emulsion Formation: Inadequate mixing will lead to poor extraction efficiency, while overly vigorous mixing can create emulsions that are difficult to break.
-
The Science: Efficient extraction relies on maximizing the surface area contact between the aqueous and organic phases. Emulsions are stable dispersions of one liquid in another, which can trap the analyte and prevent phase separation.
-
Actionable Protocol: Instead of vigorous vortexing, gently rock or invert the sample tubes for a sufficient duration (e.g., 10-15 minutes) to ensure thorough mixing without emulsion formation.[3] If an emulsion does form, it can sometimes be broken by centrifugation, addition of a small amount of salt (e.g., NaCl), or gentle warming.
-
Visualizing the LLE Troubleshooting Workflow
Caption: Troubleshooting workflow for low LLE recovery.
Q2: I'm using Solid-Phase Extraction (SPE), but my analyte is not retained on the C18 column, or I'm seeing poor recovery during elution.
SPE failures with this compound often stem from incorrect conditioning/equilibration, improper sample loading conditions, or a suboptimal elution solvent.
Troubleshooting Steps & Scientific Rationale:
-
Incorrect pH during Sample Loading: Similar to LLE, the pH at which you load your sample onto the SPE cartridge is crucial for retention on a reverse-phase sorbent like C18.
-
The Science: For retention on a nonpolar C18 stationary phase, the analyte should be in its most nonpolar (i.e., neutral) form. Loading a sample at a pH where the carboxylic acid is deprotonated (negatively charged) will result in poor retention and premature breakthrough.
-
Actionable Protocol: Acidify your sample to a pH of ~2-3 before loading it onto the conditioned and equilibrated C18 cartridge.[6] This will ensure the carboxylic acid is protonated and the analyte is sufficiently retained.
-
-
Improper Cartridge Conditioning and Equilibration: Skipping or performing these steps incorrectly will lead to inconsistent and low recoveries.
-
The Science: Conditioning with a water-miscible organic solvent (e.g., methanol) solvates the C18 chains, allowing them to interact with the analyte. Equilibration with an aqueous solution at the loading pH prepares the sorbent for the sample matrix.
-
Actionable Protocol:
-
Condition: Pass 1-2 cartridge volumes of methanol or acetonitrile through the cartridge.
-
Equilibrate: Pass 1-2 cartridge volumes of acidified water (pH ~2-3) through the cartridge. Do not let the sorbent bed go dry before loading the sample.
-
-
-
Suboptimal Wash and Elution Solvents: The wash step should remove interferences without eluting the analyte, and the elution solvent should be strong enough to desorb the analyte completely.
-
The Science: A weak wash solvent (e.g., acidified water) will remove salts and polar impurities. A stronger organic solvent is needed for elution. Since this compound has both polar and nonpolar characteristics, a combination of organic solvent and a pH modifier may be necessary for efficient elution.
-
Actionable Protocol:
-
Wash: Use a weak solvent like 5% methanol in acidified water to remove polar interferences.
-
Elution: Elute with a strong solvent like methanol or acetonitrile. To ensure the amine is in its neutral form and to improve elution, consider adding a small amount of a basic modifier like ammonium hydroxide to the elution solvent (e.g., 2-5% ammonium hydroxide in methanol).
-
-
Visualizing the SPE Troubleshooting Workflow
Caption: Troubleshooting workflow for low SPE recovery.
Q3: My recovery is inconsistent and I suspect matrix effects are suppressing my signal in LC-MS/MS analysis. How can I address this?
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[7][8]
Troubleshooting Steps & Scientific Rationale:
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering compounds.
-
The Science: Endogenous components of biological matrices, such as phospholipids and proteins, are known to cause ion suppression.[7] More rigorous extraction and cleanup steps can mitigate this.
-
Actionable Protocol:
-
If using LLE, consider a back-extraction step. After the initial extraction into an organic solvent, back-extract the analyte into a fresh aqueous phase at a different pH (e.g., basic to ionize the carboxylic acid). Then, re-acidify and re-extract into a clean organic solvent. This can significantly improve sample cleanliness.[9]
-
If using SPE, ensure your wash steps are optimized to remove as many interferences as possible without eluting the analyte.
-
Consider using a more selective SPE sorbent, such as a mixed-mode or ion-exchange sorbent, which can provide better cleanup than a simple reverse-phase sorbent.
-
-
-
Chromatographic Separation: Ensure that your analyte is chromatographically separated from the regions where matrix components typically elute.
-
The Science: If the analyte co-elutes with a large mass of matrix components, its ionization will be suppressed. Adjusting the chromatography can move the analyte peak to a "cleaner" part of the chromatogram.
-
Actionable Protocol:
-
Modify your HPLC/UHPLC gradient to increase the retention of this compound, moving it away from the early-eluting, highly polar matrix components.
-
Experiment with different column chemistries (e.g., phenyl-hexyl, embedded polar group) that may offer different selectivity for the analyte versus the matrix interferences.
-
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting for matrix effects.
-
The Science: An SIL internal standard (e.g., this compound-d7) is chemically identical to the analyte but has a different mass.[10][11] It will co-elute with the analyte and experience the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be normalized.
-
Actionable Protocol: If not already in use, incorporate a SIL internal standard into your method. Add it to the sample before any extraction steps to account for variability in both extraction recovery and matrix effects.
-
Data Summary: Key Physicochemical Properties and Starting Extraction Conditions
| Parameter | Value / Recommendation | Rationale & References |
| Molecular Formula | C₂₀H₂₁NO₂ | [1][2] |
| Molecular Weight | 307.39 g/mol | [2] |
| XLogP3 | 1.6 | Indicates moderate lipophilicity.[1] |
| Topological Polar Surface Area | 49.3 Ų | Suggests significant polarity.[1] |
| LLE - Sample pH | 2-3 | To protonate the carboxylic acid group and increase organic solubility.[3][4] |
| LLE - Solvent | Methyl tert-butyl ether (MTBE) or Ethyl Acetate | Balances polarity for efficient extraction of this moderately polar analyte.[5] |
| SPE Sorbent | C18 (Reverse-Phase) | For retention of the neutralized, moderately lipophilic analyte.[6] |
| SPE - Loading pH | 2-3 | To ensure analyte is in its neutral, most retained form.[6] |
| SPE - Elution Solvent | Methanol or Acetonitrile with 2-5% NH₄OH | To ensure efficient desorption of the analyte in a neutral or slightly basic state. |
Conclusion
Troubleshooting the extraction of this compound requires a systematic approach grounded in the physicochemical properties of the molecule. By carefully considering and optimizing the pH of the sample, the polarity of the extraction solvents, and the specifics of the chosen extraction technique (LLE or SPE), high and consistent recovery can be achieved. When faced with challenges like matrix effects, leveraging advanced techniques such as back-extraction, chromatographic optimization, and the use of a stable isotope-labeled internal standard is essential for developing a robust and reliable bioanalytical method.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6443235, this compound. Retrieved from [Link].
-
Creasy, A., et al. (2015). Determining Terbinafine in Plasma and Saline Using HPLC. TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link].
-
Kovarik, J. M., et al. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 663(2), 353-359. Retrieved from [Link].
-
Baranowski, P., et al. (2010). Rapid UHPLC method for simultaneous determination of Vancomycin, Terbinafine, Spironolactone, Furosemide and their metabolites: application to human plasma and urine. Analytical Sciences, 26(7), 755-759. Retrieved from [Link].
-
El-Gindy, A., et al. (2015). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 5(4), 211-220. Retrieved from [Link].
-
Shah, J., et al. (2012). A high throughput and sensitive ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of terbinafine in human plasma. Journal of Chromatography B, 903, 115-121. Retrieved from [Link].
-
Kovarik, J. M., et al. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 39(12), 2726-2731. Retrieved from [Link].
-
Pharmaffiliates. Terbinafine-impurities. Retrieved from [Link].
-
Karljikovic-Rajic, K., et al. (2003). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 859-866. Retrieved from [Link].
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis-an overview. Retrieved from [Link].
-
Majumdar, T. K., et al. (2000). Determination of terbinafine (Lamisil) in human hair by microbore liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(14), 1214-1219. Retrieved from [Link].
-
de Oliveira, C. H., et al. (2013). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Journal of Chromatographic Science, 51(7), 635-641. Retrieved from [Link].
-
ResearchGate. Assay results for the determination of the studied drug in pure form. Retrieved from [Link].
-
Li, W., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6443233, Desmethylterbinafine. Retrieved from [Link].
-
Krawczyk-Santos, A. P., et al. (2022). Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. ResearchGate. Retrieved from [Link].
-
Kumar, A., et al. (2019). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. Indo American Journal of Pharmaceutical Sciences, 6(1), 1234-1243. Retrieved from [Link].
Sources
- 1. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-d7 | LGC Standards [lgcstandards.com]
- 11. usbio.net [usbio.net]
addressing matrix effects in LC-MS/MS analysis of N-Desmethylcarboxy Terbinafine
Technical Support Center: N-Desmethylcarboxy Terbinafine LC-MS/MS Analysis
Welcome to the technical support resource for the LC-MS/MS analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming one of the most persistent challenges in bioanalysis: the matrix effect. Here, we move beyond simple protocols to explain the underlying science, enabling you to build robust and reliable methods.
Troubleshooting Guide: Real-Time Problem Solving
This section is for scientists currently facing specific issues. Find your problem below and follow the expert guidance to diagnose and resolve it.
Question 1: My signal intensity for this compound is low and highly variable between plasma samples. What is the likely cause and how do I fix it?
Answer:
Low and erratic signal intensity is a classic symptom of ion suppression , a common form of matrix effect.[1][2] This occurs when endogenous components from your biological matrix (e.g., plasma) co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source.[3][4] For electrospray ionization (ESI), which is likely used for a polar metabolite like this compound, these interfering compounds compete for droplet surface access or alter droplet properties, ultimately reducing the number of analyte ions that reach the detector.[5][6][7] The most notorious culprits in plasma are phospholipids .[1][8]
Here is a systematic approach to diagnose and mitigate this issue:
Step 1: Qualitatively Confirm Ion Suppression with a Post-Column Infusion (PCI) Experiment.
The PCI experiment is a powerful diagnostic tool that visually maps the regions of ion suppression across your entire chromatographic run.[3][9][10]
Experimental Protocol: Post-Column Infusion (PCI)
-
Preparation: Prepare a solution of this compound (e.g., at a mid-range concentration) in your mobile phase.
-
Setup: Using a T-junction, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column but before the MS ion source.[3][11]
-
Analysis: Once the signal for your analyte stabilizes to a high, flat baseline, inject a blank, extracted plasma sample (a sample prepared using your current method, but without the analyte).
-
Interpretation: Monitor the analyte's signal. Any dips or drops in the baseline indicate time points where matrix components are eluting and causing ion suppression. If a significant dip occurs at the retention time of this compound, you have confirmed that co-eluting matrix components are suppressing your signal.[12]
Step 2: Improve Your Sample Preparation.
If the PCI experiment confirms suppression, your current sample preparation is not clean enough. The goal is to selectively remove interfering components while maximizing analyte recovery.[1][4]
-
If you are using Protein Precipitation (PPT): PPT (e.g., with acetonitrile or methanol) is fast but notoriously "dirty." It effectively removes proteins but leaves behind high concentrations of phospholipids, which are a primary cause of ion suppression.[8]
-
Recommended Upgrade: Solid-Phase Extraction (SPE). SPE provides a much cleaner extract by using specific chemical interactions to bind the analyte while washing away interferences.[1][13][14] For a metabolite like this compound, which is likely polar and may have a carboxylic acid and a secondary amine, a mixed-mode polymeric SPE sorbent (combining reversed-phase and ion-exchange properties) is an excellent choice.[15]
Example Workflow: Mitigating Matrix Effects
Caption: Workflow for diagnosing and resolving matrix effects.
Step 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).
The "gold standard" for compensating for matrix effects is a SIL-IS (e.g., this compound-d3 or -13C3).[16][17] A SIL-IS is chemically identical to the analyte and will co-elute perfectly. Therefore, it experiences the exact same degree of ion suppression or enhancement.[18] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[16][18]
Frequently Asked Questions (FAQs)
This section addresses broader concepts and best practices for developing a robust method from the start.
Question 2: How do I quantitatively measure the matrix effect according to regulatory standards?
Answer:
Regulatory agencies like the FDA and EMA require a quantitative assessment of the matrix effect during method validation.[19][20][21][22] The standard approach is to calculate the Matrix Factor (MF) as described by Matuszewski et al.[12][23][24][25][26]
The goal is to compare the analyte's response in the presence of matrix components to its response in a clean, neat solution.
Experimental Protocol: Quantitative Matrix Factor (MF) Assessment
-
Prepare Three Sets of Samples at a minimum of two concentrations (low and high QC levels):
-
Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank plasma is extracted first, and then the analyte is spiked into the final, clean extract.[3] This set represents the analyte response in the presence of matrix components.
-
Set C (Pre-Spiked Matrix): Analyte is spiked into plasma before extraction. This set is used to determine recovery, not the matrix factor itself.
-
-
Analyze and Calculate:
-
Analyze all samples from Set A and Set B.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Interpretation of Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
According to FDA guidance, this should be performed using matrix from at least six different individual sources to assess the variability of the matrix effect.[22] The precision (Coefficient of Variation, %CV) of the calculated matrix factors across the different sources should not be greater than 15%.[22]
Question 3: What is the difference between an analog internal standard and a stable isotope-labeled internal standard (SIL-IS)? Why is SIL-IS preferred?
Answer:
The choice of internal standard (IS) is critical for compensating for variability during sample preparation and analysis.
-
Analog Internal Standard: This is a molecule that is structurally similar to the analyte but not identical (e.g., a different drug from the same class). While it can correct for some variability in extraction and injection volume, its chromatographic behavior and ionization efficiency will differ from the analyte. It will not co-elute perfectly and will not experience the exact same matrix effect, making compensation incomplete.[17]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the analyte molecule itself, but with several atoms (like 2H, 13C, or 15N) replaced by their heavier, stable isotopes.[16][27]
Why SIL-IS is the Gold Standard:
-
Identical Physicochemical Properties: A SIL-IS has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[27]
-
Co-elution: It co-elutes with the analyte, ensuring that both molecules are exposed to the same co-eluting matrix interferences at the same time.
-
Superior Compensation: Because it behaves identically, it accurately tracks and corrects for any signal suppression or enhancement the analyte experiences, which is something an analog IS cannot do perfectly.[16][18]
Diagram: Role of SIL-IS in Compensating for Ion Suppression
Caption: A SIL-IS experiences the same suppression as the analyte, allowing the ratio to remain constant and yield an accurate result.
Question 4: Can I just dilute my sample to reduce matrix effects?
Answer:
Yes, simple dilution is a valid strategy to reduce matrix effects.[3][28] By diluting the sample (e.g., 1:5 or 1:10 with mobile phase), you reduce the concentration of all matrix components, including phospholipids and salts, that cause ion suppression.[28]
However, this approach has a critical trade-off: sensitivity .
| Strategy | Pros | Cons |
| Sample Dilution | Simple, fast, and can be effective. Reduces concentration of all interferences. | Reduces analyte concentration, potentially making it undetectable, especially at the Lower Limit of Quantitation (LLOQ). |
| Advanced Sample Prep (SPE) | Selectively removes interferences while allowing for analyte concentration. Results in a much cleaner sample. | More time-consuming and costly to develop and run. |
Expert Recommendation: Dilution is a viable option only if your assay has ample sensitivity and the concentrations of this compound you need to measure are well above the instrument's detection limit.[3] For regulated bioanalysis requiring low LLOQs, a more selective sample preparation technique like SPE is almost always the more robust and reliable choice.[1]
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Search.
- Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, November 2). LCGC International.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Google Search.
- Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025, March 3). Labsci @ Pittcon.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.
- Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). Google Search.
- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022, April 28). PMC - NIH.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC - NIH.
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). PMC - NIH.
- Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
- Bioanalytical method validation emea. (n.d.). PPTX - Slideshare.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC - NIH.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
- Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate.
- Ion suppression (mass spectrometry). (n.d.). Wikipedia.
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942–950. [Link]
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (n.d.). UU Research Portal.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
- Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. (n.d.). PubMed.
- Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent.
- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, October 5). PMC - NIH.
- Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023, October 12). MDPI.
- Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. (n.d.). Analytical Chemistry - ACS Publications.
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). Analyst (RSC Publishing).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. scispace.com [scispace.com]
- 18. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. ema.europa.eu [ema.europa.eu]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. B. K. Matuszewski, M. L. Constanzer and C. M. Chavez- Eng, “Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC- MS/MS,” Analytical Chemistry, Vol. 75, No. 13, 2003, pp. 3019-3030. doi10.1021/ac020361s - References - Scientific Research Publishing [scirp.org]
- 24. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 25. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 28. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing mobile phase composition for N-Desmethylcarboxy Terbinafine chromatography
Welcome to the technical support center for the chromatographic analysis of N-Desmethylcarboxy Terbinafine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for optimizing the separation of this compound, a key metabolite of Terbinafine.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial stages of method development for this compound.
Q1: What is a recommended starting point for the mobile phase composition when analyzing this compound, especially in the presence of the parent drug, Terbinafine?
A typical and effective starting point for a reversed-phase HPLC method is a gradient elution using a C18 column. The mobile phase generally consists of an aqueous buffer and an organic modifier.
-
Mobile Phase A (Aqueous): An acidic phosphate or citrate buffer is recommended. For instance, a 10-20 mM solution of potassium dihydrogen phosphate with the pH adjusted to a value between 3.0 and 4.5 using phosphoric acid is a robust choice.[1][2]
-
Mobile Phase B (Organic): Acetonitrile is the most commonly used organic modifier for this separation.[3][4]
-
Initial Conditions: A good starting gradient could be 70% Mobile Phase A and 30% Mobile Phase B, gradually increasing the proportion of Mobile Phase B.
The rationale for this starting point is based on the chemical nature of the analytes. Terbinafine is a basic compound (a tertiary amine), while this compound is amphoteric, possessing both a secondary amine and a carboxylic acid group.[5][6] An acidic pH ensures that the amine functionalities are protonated, leading to more predictable retention behavior and sharper peak shapes by minimizing interactions with residual silanols on the silica-based stationary phase.
Q2: How critically does the mobile phase pH influence the retention and peak shape of this compound?
The mobile phase pH is arguably the most critical parameter for controlling the retention and selectivity of this compound and Terbinafine. The ionization state of both the secondary amine (pKa ~9-10) and the carboxylic acid (pKa ~4-5) on this compound, as well as the tertiary amine on Terbinafine, is directly dictated by the pH.
-
Low pH (e.g., pH 2.5-3.5):
-
This compound: The amine group is protonated (-NH2+), making it more polar, while the carboxylic acid is neutral (-COOH). This state generally leads to earlier elution compared to higher pH values.
-
Terbinafine: The tertiary amine is protonated, making it more polar.
-
Advantage: Operating at a low pH suppresses the interaction of the protonated amines with acidic silanol groups on the column packing, which is a primary cause of peak tailing.[7]
-
-
Mid-Range pH (e.g., pH 4.0-6.0):
-
This compound: The molecule exists as a zwitterion, with both the amine protonated and the carboxylic acid deprotonated (-COO-). This can lead to complex retention behavior. Fine-tuning the pH in this range can be a powerful tool to alter selectivity between the metabolite and the parent drug.
-
-
High pH (e.g., pH > 7.5):
-
This compound: The amine is neutral, and the carboxylic acid is deprotonated. The molecule is more hydrophobic and will be retained longer than at low pH.
-
Terbinafine: The amine is neutral, increasing its retention.
-
Caution: Operating at high pH requires specialized pH-stable columns to prevent degradation of the silica stationary phase.
-
The following table summarizes the expected impact of pH on the analytes:
| pH Range | Analyte | Predominant Ionization State | Expected Retention on C18 (Relative) |
| Low (2.5-3.5) | Terbinafine | R₃NH⁺ (Cationic) | Less Retained |
| This compound | ⁺H₂N-R-COOH (Cationic) | Less Retained | |
| Mid (4.0-6.0) | Terbinafine | R₃NH⁺ (Cationic) | Moderately Retained |
| This compound | ⁺H₂N-R-COO⁻ (Zwitterionic) | Variable Retention | |
| High (>7.5) | Terbinafine | R₃N (Neutral) | Strongly Retained |
| This compound | H₂N-R-COO⁻ (Anionic) | Retention depends on interplay |
Q3: What is the role of the organic modifier, and how do I choose between Acetonitrile and Methanol?
The organic modifier (acetonitrile, methanol, etc.) controls the overall retention of the analytes. Increasing the percentage of the organic modifier in the mobile phase reduces the retention time of both Terbinafine and its metabolite. The choice between acetonitrile and methanol can significantly affect the selectivity of the separation.
-
Acetonitrile: Generally provides lower viscosity (leading to lower backpressure) and is a stronger solvent for these compounds than methanol, resulting in shorter retention times. It often yields sharper peaks. Many established methods for Terbinafine utilize acetonitrile.[3][4][8]
-
Methanol: Can offer different selectivity compared to acetonitrile due to its protic nature, which allows for different hydrogen-bonding interactions with the analytes. If you are struggling to resolve this compound from other impurities with acetonitrile, substituting it with or creating a ternary mixture with methanol is a valuable strategy.[9][10]
Q4: Why is a buffer essential in the mobile phase for this analysis?
A buffer is crucial for maintaining a constant and controlled pH throughout the chromatographic run. Since the retention of this compound is highly sensitive to pH, even small fluctuations can cause significant shifts in retention time, leading to poor reproducibility. The buffer resists these pH changes, ensuring that the ionization state of the analytes remains consistent. A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing)
Q: My peak for this compound is exhibiting significant tailing. What are the likely causes and how can I resolve this?
Peak tailing for basic or amphoteric compounds like this compound is a common issue, primarily caused by secondary interactions between the analyte and the stationary phase.
Workflow for Troubleshooting Peak Tailing
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Identification and Analysis of N-Desmethylcarboxy Terbinafine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the analysis of Terbinafine and its degradation products. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols for the identification and analysis of N-Desmethylcarboxy Terbinafine, a key metabolite and potential degradant.
Introduction: The Importance of Degradation Product Profiling
Terbinafine is a widely used allylamine antifungal agent that inhibits the enzyme squalene epoxidase, a critical step in the fungal ergosterol biosynthesis pathway.[1][2] During manufacturing, storage, or metabolic processes, Terbinafine can degrade, forming various related substances. One of the most significant of these is This compound , a metabolite also observed in analytical studies.[3][4]
Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities and degradation products to ensure the safety and efficacy of pharmaceutical products.[5] Instability can lead to reduced bioavailability or the formation of potentially toxic compounds.[6] This guide provides expert-driven solutions to common analytical challenges encountered during this critical work.
Understanding the Degradation Pathway
The formation of this compound from Terbinafine is a multi-step process, typically involving N-demethylation followed by oxidation. This can occur metabolically or through forced degradation pathways, such as oxidation.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. veeprho.com [veeprho.com]
- 6. wjarr.com [wjarr.com]
strategies to reduce ion suppression for N-Desmethylcarboxy Terbinafine detection
Welcome to the technical support center for the bioanalysis of N-Desmethylcarboxy Terbinafine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate ion suppression and ensure accurate, reproducible results in your LC-MS/MS analyses.
Introduction to the Challenge: The "Matrix Effect"
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying drug metabolites in complex biological matrices due to its high sensitivity and selectivity.[1][2] However, the accuracy and sensitivity of these assays can be significantly compromised by a phenomenon known as the "matrix effect," with ion suppression being the most common manifestation.[3][4][5]
Ion suppression occurs when co-eluting endogenous components from the sample matrix, such as phospholipids, salts, and proteins, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][6][7] This competition for ionization leads to a decreased analyte signal, which can result in poor sensitivity, inaccuracy, and lack of reproducibility.[8][9] This guide will provide a structured approach to identifying and mitigating ion suppression for the reliable detection of this compound.
Troubleshooting Guide: A Symptom-to-Solution Approach
This section is designed to help you diagnose and resolve common issues encountered during the analysis of this compound.
Issue 1: Low or No Analyte Signal in Spiked Matrix Samples Compared to Neat Solutions
-
Potential Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-extraction addition experiment. Analyze a blank matrix extract spiked with a known concentration of this compound and compare the response to a neat standard of the same concentration. A significantly lower response in the matrix sample confirms ion suppression.[1]
-
Enhance Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][6]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts compared to protein precipitation.[5] Experiment with different organic solvents and pH adjustments to optimize the extraction of this compound while leaving interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup.[3][6] Consider using a mixed-mode or polymeric sorbent that can retain the analyte through one mechanism (e.g., ion exchange) while allowing for the removal of interfering components with a different wash solvent.
-
-
Chromatographic Separation: Optimize your LC method to separate this compound from the regions of ion suppression. A post-column infusion experiment can help identify these regions.[4][8]
-
Modify the gradient profile to increase the resolution between your analyte and co-eluting matrix components.
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Consider using a smaller particle size column (e.g., UPLC) for improved peak resolution and reduced ion suppression.
-
-
Issue 2: Poor Reproducibility and High Variability in Quality Control (QC) Samples
-
Potential Cause: Inconsistent ion suppression across different sample preparations or matrix lots.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects.[6] Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. By monitoring the analyte-to-IS ratio, you can achieve more accurate and precise quantification.
-
Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently executed. Small variations in extraction time, solvent volumes, or pH can lead to different levels of matrix components in the final extract.
-
Matrix Lot Evaluation: During method validation, evaluate the matrix effect across at least six different lots of the biological matrix to ensure the method is rugged.
-
Issue 3: Gradual Decrease in Analyte Signal Over an Analytical Run
-
Potential Cause: Buildup of matrix components on the analytical column or in the MS ion source.
-
Troubleshooting Steps:
-
Column Washing: Incorporate a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components from the column.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final portions of the chromatogram when highly abundant, unretained, or strongly retained matrix components may elute. This prevents contamination of the MS source.[1]
-
Ion Source Cleaning: Regularly clean the ion source components (e.g., capillary, skimmer) as part of routine instrument maintenance.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression in plasma samples?
A1: Phospholipids are a major cause of ion suppression in plasma samples.[3][10] These endogenous components are often co-extracted with the analyte and can co-elute, leading to significant signal suppression. Other sources include salts, proteins, and formulation excipients from dosed medications.
Q2: How can I choose the best sample preparation technique?
A2: The choice of sample preparation technique depends on the physicochemical properties of this compound and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast technique but often results in the least clean extracts and significant ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. The choice of extraction solvent and pH is critical for good recovery and removal of interferences.[3]
-
Solid-Phase Extraction (SPE): SPE is the most selective technique and can provide the cleanest extracts, leading to minimal ion suppression.[11][12] Method development can be more time-consuming but often yields the best results.
Q3: Can changing my mobile phase composition help reduce ion suppression?
A3: Yes, mobile phase additives can influence ionization efficiency.[11][12]
-
Acidic Modifiers: Volatile acids like formic acid or acetic acid are commonly used to promote protonation in positive ion mode. However, some additives like trifluoroacetic acid (TFA) can cause significant ion suppression.[5][12]
-
Buffers: Ammonium formate or ammonium acetate are often used to improve peak shape and ionization efficiency. It's important to empirically test different mobile phase compositions to find the optimal conditions for your analyte.
Q4: Is ion enhancement a concern for this compound analysis?
A4: While ion suppression is more common, ion enhancement can also occur.[6] This is where co-eluting matrix components increase the ionization efficiency of the analyte, leading to an artificially high signal. The same strategies used to mitigate ion suppression, such as improved sample cleanup and chromatographic separation, will also address ion enhancement.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of internal standard solution and vortex briefly. Add 100 µL of 1% formic acid in water and vortex.[13]
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex & Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water. Load the diluted sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
| Strategy | Pros | Cons |
| Protein Precipitation | Fast, simple, inexpensive | Least effective at removing interferences, high risk of ion suppression |
| Liquid-Liquid Extraction | Cleaner than PPT, good for non-polar analytes | Can be labor-intensive, emulsion formation can be an issue |
| Solid-Phase Extraction | Most effective at removing interferences, highly selective | More expensive, requires method development |
| Chromatographic Optimization | Can separate analyte from interfering peaks | May require longer run times, may not fully resolve all interferences |
| Stable Isotope-Labeled IS | Corrects for variability in ion suppression | Can be expensive, not always commercially available |
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Sources
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Investigating N-Desmethylcarboxy Terbinafine Sample Stability
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the long-term storage stability of N-Desmethylcarboxy Terbinafine. It is structured to address common challenges and provide practical, field-proven solutions to ensure the integrity and reliability of experimental data.
Introduction to this compound Stability
This compound is a metabolite of Terbinafine, a widely used allylamine antifungal agent.[1][2] In pharmacokinetic, toxicological, and clinical studies, accurate quantification of metabolites is critical. The stability of an analyte in a biological matrix from the time of sample collection to the time of analysis is paramount for generating reliable data.[3] Sample degradation can lead to an underestimation of exposure, potentially impacting safety assessments and regulatory submissions.
This document serves as a central resource for designing and troubleshooting long-term stability studies for this compound, grounded in established scientific principles and regulatory expectations, such as those from the International Council for Harmonisation (ICH).[4][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₂ | [6] |
| Molecular Weight | 307.39 g/mol | [1] |
| CAS Number | 99473-15-1 | [6] |
| IUPAC Name | (E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid | [6] |
| Description | A metabolite of Terbinafine.[2] |
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and storage of this compound samples.
Q1: Why is a dedicated long-term stability study for this metabolite necessary? Long-term stability studies are essential to define the acceptable storage duration and conditions for your clinical or nonclinical samples. Without this data, the accuracy of concentration measurements in samples stored for extended periods is unknown. Regulatory bodies like the FDA require stability data to be submitted as part of a new drug application to ensure the integrity of bioanalytical data.[7][8] This is particularly crucial for multi-year clinical trials where samples may be stored for a long time before analysis.
Q2: What are the optimal storage conditions for this compound in plasma or serum? For long-term storage, cryogenic temperatures of -80°C or below are strongly recommended.[9] The rationale is that these conditions significantly slow down or halt both chemical degradation (e.g., hydrolysis) and enzymatic activity from endogenous enzymes present in plasma that could alter the metabolite's structure.[3][10] While -20°C may be suitable for shorter durations, -80°C provides a much larger margin of safety for long-term sample integrity.[11]
Q3: What are the likely degradation pathways for this compound? Based on its chemical structure, which contains a carboxylic acid, a secondary amine, and multiple unsaturated bonds, several degradation pathways are plausible:
-
Oxidation: The allylic amine and the conjugated system can be susceptible to oxidation.
-
pH-Dependent Hydrolysis: The stability can be influenced by the pH of the matrix, which affects the ionization state of the carboxylic acid and amine groups.[10]
-
Photodegradation: The parent drug, Terbinafine, is known to be susceptible to photochemical degradation, and its metabolites may share this sensitivity.[12] Therefore, samples should be protected from light during handling and storage.
Q4: How long should a long-term stability study run? The duration of the study should equal or exceed the time between sample collection and the date of the last sample analysis in your main study. The ICH Q1A(R2) guideline provides a framework for testing frequency. For a study supporting a shelf life of at least 12 months, testing is typically done every 3 months in the first year, every 6 months in the second year, and annually thereafter.[13][14]
Q5: What analytical methods are best suited for stability testing of this metabolite? High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with either UV or mass spectrometry (MS/MS) detection are the methods of choice.[15][16] HPLC-MS/MS offers superior sensitivity and selectivity, which is crucial when dealing with complex biological matrices like plasma.
Experimental Protocols & Workflows
Protocol 1: Designing a Long-Term Stability Study
This protocol outlines the essential steps for establishing a robust stability study in a biological matrix (e.g., human plasma).
Objective: To determine the stability of this compound in plasma at various storage temperatures over a defined period.
Methodology:
-
Prepare Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Spike Biological Matrix: Obtain a pooled, blank batch of the relevant biological matrix (e.g., human plasma with anticoagulant). Spike the matrix with the stock solution to achieve at least two concentration levels: a high-concentration quality control (HQC) and a low-concentration quality control (LQC).
-
Aliquot Samples: Thoroughly mix the spiked plasma and immediately aliquot it into appropriately labeled, tightly sealed storage tubes (e.g., polypropylene cryovials). This prevents contamination and minimizes evaporation.[9]
-
Establish Baseline (T=0): Immediately analyze a subset of aliquots (n ≥ 3 for each concentration level) to establish the initial, or baseline, concentration. This is your reference point.
-
Store Aliquots: Place the remaining aliquots into designated, temperature-monitored freezers at the conditions being tested (e.g., -20°C and -80°C).
-
Analyze at Time Points: At each scheduled time point (e.g., 1, 3, 6, 9, 12, 18, 24 months), retrieve a set of aliquots from each storage condition.[13] Allow them to thaw unassisted at room temperature, process them, and analyze them alongside a freshly prepared calibration curve.
-
Evaluate Stability: The analyte is considered stable if the mean concentration at a given time point is within ±15% of the baseline (T=0) value.
Workflow Diagram: Long-Term Stability Study
Caption: Workflow for a typical long-term stability experiment.
Troubleshooting Guide for Analytical Issues
Even with a well-designed study, analytical challenges can arise. This guide addresses common HPLC-related problems.
Table 2: HPLC Troubleshooting Matrix
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | 1. Poor column temperature control.2. Mobile phase composition changing.3. Insufficient column equilibration. | 1. Use a column oven for stable temperature.[17]2. Prepare fresh mobile phase daily; check pump mixing performance.[18]3. Increase equilibration time before starting the analytical run. |
| Peak Tailing | 1. Secondary interactions with active silanols on the column.2. Incorrect mobile phase pH.3. Column contamination or degradation. | 1. Use a high-purity, end-capped silica column. Add a mobile phase modifier like triethylamine if necessary.[19]2. Adjust mobile phase pH to ensure the analyte is in a single ionic state.[19]3. Use a guard column; flush the column with a strong solvent or replace if necessary.[18] |
| Ghost Peaks | 1. Contamination in the mobile phase or sample.2. Carryover from a previous injection.3. Late elution of a compound from a previous sample. | 1. Use high-purity HPLC-grade solvents. Filter samples.[20]2. Implement a robust needle wash protocol in your autosampler method.3. Extend the gradient run time to ensure all components elute. |
| Loss of Signal/Recovery | 1. Analyte degradation during sample processing.2. Incomplete extraction from the matrix.3. Adsorption to container surfaces. | 1. Keep samples on ice during processing; minimize time between thawing and injection.2. Optimize the sample preparation method (e.g., change SPE sorbent or protein precipitation solvent).[18]3. Consider using low-adsorption vials or adding a small amount of organic solvent to the sample. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common HPLC issues.
Regulatory Considerations
Stability testing programs must be designed to meet global regulatory standards.
Table 3: Key ICH Guideline Recommendations for Long-Term Stability
| Parameter | ICH Recommendation (for Climatic Zones I/II) | Rationale |
| Storage Condition | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | Simulates ambient storage conditions in temperate and subtropical regions to establish a real-time shelf life.[4] |
| Accelerated Condition | 40°C ± 2°C / 75% RH ± 5% RH | Used to stress the product to identify potential degradation pathways and predict stability under long-term conditions.[5] |
| Study Duration | Minimum of 12 months for long-term studies at time of submission. | Provides sufficient data to establish a preliminary re-test period or shelf life.[13] |
| Testing Frequency | Every 3 months for the first year, every 6 months for the second, and annually thereafter. | Establishes a comprehensive stability profile over the intended storage period.[14] |
Note: While these ICH guidelines are for drug substances and products, the principles of controlled storage and systematic testing are directly applicable to the long-term stability assessment of metabolites in biological samples.
References
-
Zehender, H., Denouel, J., & Roy, M. (1994). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Arzneimittel-Forschung, 44(9), 1053-1057. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6443235, this compound. [Link]
-
Iverson, S. L., & Uetrecht, J. P. (2001). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. Chemical Research in Toxicology, 14(12), 1694-1702. [Link]
-
Vickers, A. E., Sinclair, J., Zollinger, M., Heitz, F., & Tillmann, U. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. [Link]
-
International Journal of Novel Research and Development. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. IJNRD, 9(1). [Link]
-
Request PDF. (n.d.). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. ResearchGate. [Link]
-
Iverson, S. L., & Uetrecht, J. P. (2020). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Drug Metabolism and Disposition, 48(11), 1149-1159. [Link]
-
TruMed Systems. (2023). Managing Medication Samples: Provider Tips to Increase Patient Safety, Manage Sample Accountability, and Pass State Audits. [Link]
-
Gowda, V. K., et al. (2011). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 1(3), 151-159. [Link]
-
Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity. Chemical Research in Toxicology, 14(12), 1703-1709. [Link]
-
Applied Clinical Trials Online. (2007). Precedents for Good Storage Practice. [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
Moravek. (2024). Reserve Samples in Drug Manufacturing: Compliance and Guidelines. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. (n.d.). [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). ResearchGate. [Link]
-
MedPro. (2025). Dispensing Sample Medications: Risk Management Strategies. [Link]
-
International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD, 9(3). [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chen, Y., et al. (2018). The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 159, 30-36. [Link]
-
Bar-Shalom, D. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129318664, N-Desmethyl Terbinafine Hydrochloride. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Townsend, M. K., et al. (2018). Intrapersonal Stability of Plasma Metabolomic Profiles over 10 Years among Women. Metabolites, 8(3), 49. [Link]
-
Breier, M., et al. (2021). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 11(9), 598. [Link]
-
Request PDF. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. [Link]
-
ResearchGate. (n.d.). Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. [Link]
-
Haid, M., et al. (2018). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. Journal of Proteome Research, 17(1), 203-211. [Link]
-
World Journal of Advanced Research and Reviews. (2021). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. WJARR, 12(2), 325-334. [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | 99473-15-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. fda.gov [fda.gov]
- 9. gmpplastic.com [gmpplastic.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. database.ich.org [database.ich.org]
- 14. snscourseware.org [snscourseware.org]
- 15. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijnrd.org [ijnrd.org]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. hplc.eu [hplc.eu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Bioanalytical Method Development for N-Desmethylcarboxy Terbinafine
From the Senior Application Scientist's Desk:
Welcome to the technical support center for the bioanalytical method development of N-Desmethylcarboxy Terbinafine. This guide is designed for researchers, scientists, and drug development professionals actively working on quantifying this key metabolite of Terbinafine. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to overcome common challenges and develop a robust, reliable, and compliant bioanalytical method. We will explore the nuances of this specific analyte and translate them into practical, actionable solutions for your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before initiating method development.
Q1: What are the key physicochemical properties of this compound that will influence my method development strategy?
A1: Understanding the molecule's characteristics is the foundation of a successful method. This compound is a metabolite of Terbinafine, an antifungal agent[1][2]. Key properties include:
-
Molecular Formula: C₂₀H₂₁NO₂[3]
-
Molecular Weight: 307.4 g/mol [3]
-
Structure: It possesses a carboxylic acid group and a secondary amine, making it amphoteric. It has a naphthalene group, which imparts significant hydrophobicity, but the polar functional groups will influence its solubility and retention.
-
Computed XLogP3: 1.6[3]. This moderate lipophilicity suggests that both reversed-phase chromatography and liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are viable options.
Your strategy must balance the hydrophobic naphthalene moiety with the polar carboxylic acid and amine groups, which will be critical for extraction, chromatographic retention, and managing pH.
Q2: I'm starting from scratch. What is a logical starting point for an LC-MS/MS method for this analyte?
A2: A reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for this type of molecule due to its superior sensitivity and selectivity[4]. Here is a recommended starting point:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 50 x 2.1 mm, < 3 µm | The C18 stationary phase will interact well with the hydrophobic naphthalene ring, providing good retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive-mode electrospray ionization (ESI). |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for eluting moderately lipophilic compounds. Acetonitrile often provides better peak shapes. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The secondary amine is readily protonated, making ESI+ the logical choice for high sensitivity. |
| MS/MS Transition | Precursor ion [M+H]⁺ ~m/z 308.2 | The most abundant fragment should be determined via infusion and used as the product ion for Multiple Reaction Monitoring (MRM). |
This setup is based on successful methods developed for the parent drug, Terbinafine, which shares structural similarities[5][6].
Q3: What are the primary stability concerns for this compound during sample handling and analysis?
A3: As with any bioanalytical method, stability is paramount and must be rigorously evaluated according to regulatory guidelines[7][8]. For this specific metabolite, you should investigate:
-
Bench-Top Stability: Assess stability in the biological matrix (e.g., plasma) at room temperature to define the maximum time samples can be left out during processing.
-
Freeze-Thaw Stability: Evaluate analyte stability after multiple freeze-thaw cycles, which is critical for samples that may be re-analyzed.
-
Long-Term Storage Stability: Confirm stability in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for the expected duration of the study.
-
Autosampler Stability: Assess the stability of the processed samples in the autosampler to ensure no degradation occurs while awaiting injection. Given the structure, potential degradation pathways could include oxidation, though this needs to be empirically determined.
Part 2: Troubleshooting Guide
This section provides solutions to specific, common problems you may encounter during method development.
Problem: Poor Peak Shape (Tailing)
Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix this?
A: Peak tailing is a common issue, often caused by unwanted secondary interactions between the analyte and the stationary phase, or other system issues[9][10][11].
Causality Analysis: The secondary amine in your analyte is basic and can interact with acidic residual silanol groups on the silica-based C18 column. This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tail.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Ensure the mobile phase pH is at least 2 units below the pKa of the secondary amine. A low pH (e.g., 2.5-3.5) using formic or acetic acid will ensure the amine is fully protonated (positively charged). This minimizes its interaction with acidic silanols.
-
Rationale: By maintaining a consistent, ionized state of the analyte, you promote a more uniform interaction with the stationary phase.
-
-
Column Selection:
-
Action: If tailing persists, switch to a column with high-purity silica and advanced end-capping (often labeled as "base-deactivated"). These columns have fewer exposed silanol groups.
-
Rationale: Minimizing the sites for secondary interactions is a direct way to improve peak shape for basic compounds.
-
-
Check for System Dead Volume:
-
Action: Inspect all fittings and tubing between the injector, column, and detector. Ensure connections are secure and use tubing with the smallest appropriate internal diameter.
-
Rationale: Dead volume in the system can cause band broadening and tailing due to sample diffusion in unswept areas[9].
-
Problem: Significant Matrix Effects (Ion Suppression)
Q: I am observing a significant and variable decrease in signal when my analyte is spiked into extracted plasma versus a neat solution. How do I diagnose and mitigate this ion suppression?
A: Matrix effects are a major concern in LC-MS bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte[12][13][14]. Phospholipids are a common culprit in plasma.
Causality Analysis: Co-eluting compounds can compete with your analyte for ionization in the MS source or alter the droplet evaporation process, leading to a reduced signal (suppression)[14][15]. This directly impacts method accuracy and precision.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting matrix effects.
Step-by-Step Mitigation Protocol:
-
Internal Standard (IS) Selection:
-
Action: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., this compound-d7)[16].
-
Rationale: A SIL IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows the analyte/IS peak area ratio to remain constant, ensuring accurate quantification[13].
-
-
Improve Sample Cleanup:
-
Action: If you are using protein precipitation (PPT), which is known for leaving significant amounts of phospholipids, switch to a more rigorous technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Rationale: SPE and LLE provide a much cleaner extract by selectively isolating the analyte from matrix components, thereby physically removing the source of the interference[17][18]. See the protocol below for a starting point.
-
Problem: Low or Inconsistent Recovery
Q: My extraction recovery is below 70% and varies significantly between samples. What steps should I take to improve it?
A: Low and inconsistent recovery points to inefficiencies in your sample preparation procedure[19]. This must be addressed to ensure the method is sensitive and robust.
Causality Analysis: The amphoteric nature of this compound (containing both a basic amine and an acidic carboxyl group) means its charge state is highly dependent on pH. Inefficient extraction occurs if the pH of the sample or extraction solvents is not optimized to render the analyte neutral and soluble in the organic phase.
Step-by-Step Sample Preparation Protocol (SPE):
This protocol is designed to maximize recovery by manipulating the pH to control the analyte's charge state. A polymeric reversed-phase SPE sorbent is recommended for its broad utility[20].
-
Sample Pre-treatment:
-
Dilute 100 µL of plasma with 200 µL of 2% ammonium hydroxide in water.
-
Rationale: This makes the sample basic, ensuring the carboxylic acid is deprotonated (negative charge) and the secondary amine is neutral. This step improves binding to the sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., a polymeric sorbent like Strata-X) with 1 mL of methanol, followed by 1 mL of water.
-
Rationale: Conditioning activates the sorbent and ensures a reproducible environment for sample loading.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Rationale: This removes polar, water-soluble interferences without eluting the analyte.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol containing 2% formic acid.
-
Rationale: The acidic elution solvent protonates the secondary amine (positive charge), disrupting its hydrophobic interaction with the sorbent and allowing for efficient elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile phase-compatible solution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Rationale: This step concentrates the analyte and ensures it is dissolved in a solvent that will not cause peak distortion upon injection.
-
This systematic approach to pH control during extraction is critical for achieving high and consistent recovery for an amphoteric molecule like this compound. All method development and validation should be performed in accordance with regulatory guidelines such as the ICH M10[21].
References
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. [Link]
-
Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. PubMed. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Iverson, S. L., & Uetrecht, J. P. (2001). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. NIH. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Bar-Sela, G., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
Chromatography Today. (2023). What are the Common Peak Problems in HPLC. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Le, T. M., et al. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. NIH. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Terbinafine Hydrochloride?[Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
ResolveMass. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. [Link]
-
Singh, V., et al. (2013). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. NIH. [Link]
-
ResearchGate. (2025). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. [Link]
-
Kanakapura, B., & Penmatsa, V. K. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. NIH. [Link]
-
Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
Bharadwaj, S., et al. (2010). Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma. PubMed. [Link]
-
Phenomenex. (n.d.). SAMPLE PREPARATION. [Link]
-
Shah, P. A., et al. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. PubMed. [Link]
-
ResearchGate. (2025). Rational design for variability minimization in bioanalytical method validation: Illustration with LC-MS/MS assay method for terbinafine estimation in human plasma. [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]
-
Gloaguen, Y., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. NIH. [Link]
-
ResearchGate. (2025). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. [Link]
-
BioAgilytix. (2024). Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. [Link]
-
Allen, L. V. Jr., & Erickson, M. A. 3rd. (1999). Stability of terbinafine hydrochloride in an extemporaneously prepared oral suspension at 25 and 4 degrees C. PubMed. [Link]
Sources
- 1. This compound | 99473-15-1 [chemicalbook.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. simbecorion.com [simbecorion.com]
- 5. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. mastelf.com [mastelf.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. This compound-d7 | LGC Standards [lgcstandards.com]
- 17. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. agilent.com [agilent.com]
- 21. ema.europa.eu [ema.europa.eu]
Technical Support Center: Minimizing Adsorptive Losses of N-Desmethylcarboxy Terbinafine
Introduction:
Welcome to the technical support guide for the bioanalysis of N-Desmethylcarboxy Terbinafine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent analyte recovery during sample preparation. This compound, a key metabolite of the antifungal drug Terbinafine, presents unique analytical challenges due to its amphiprotic and zwitterionic nature.[1][2][3] Its structure, containing both a secondary amine and a carboxylic acid, makes it highly susceptible to adsorptive losses on various surfaces commonly used in the laboratory. This guide provides in-depth, field-proven troubleshooting strategies and optimized protocols to help you mitigate these issues and ensure the integrity of your results, in line with regulatory expectations for bioanalytical method validation.[4][5][6][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Why am I consistently seeing low and variable recovery of this compound?
Answer:
The root cause of poor recovery for this compound lies in its fundamental physicochemical properties. Understanding these properties is the first step toward developing a robust analytical method.
-
Amphiprotic & Zwitterionic Nature: The molecule contains a secondary amine (a basic functional group) and a carboxylic acid (an acidic functional group).[8] This means that depending on the pH of the solution, the molecule can be positively charged, negatively charged, neutral, or zwitterionic (carrying both a positive and negative charge). This chemical duality is the primary driver of its "stickiness."
-
Key Physicochemical Properties:
| Property | Estimated Value/Characteristic | Implication for Adsorption |
| Molecular Formula | C20H21NO2[8] | - |
| Molecular Weight | 307.4 g/mol [8] | - |
| pKa (Amine) | ~7.1 (estimated from parent drug Terbinafine)[9] | At pH < 7.1, the amine is protonated (positively charged), leading to strong ionic interactions with negatively charged surfaces. |
| pKa (Carboxylic Acid) | ~3-5 (typical range for carboxylic acids) | At pH > 5, the carboxyl group is deprotonated (negatively charged), leading to ionic interactions with positively charged surfaces. |
| XLogP3 | 1.6[8] | Indicates moderate lipophilicity, suggesting potential for hydrophobic interactions with plastic surfaces (e.g., polypropylene). |
-
Mechanisms of Adsorption:
-
Ionic Interactions: Standard borosilicate glassware has a surface rich in silanol groups (Si-OH).[10] At a pH above ~3, these groups deprotonate to form negatively charged silanate groups (Si-O-). The positively charged amine on your analyte will bind strongly to these sites via an ion-exchange mechanism. This is often the most significant source of loss.
-
Hydrophobic Interactions: The naphthalene and alkyl components of the molecule contribute to its moderate hydrophobicity.[8] This can lead to non-specific binding to the surfaces of plasticware, such as polypropylene tubes and pipette tips.[11]
-
The following diagram illustrates the primary ionic interaction responsible for adsorptive loss on glass surfaces.
Caption: Ionic adsorption of this compound on glass.
FAQ 2: What are the first-line-of-defense strategies I should implement to minimize adsorptive losses?
Answer:
Before making drastic changes to your extraction methodology, you can often achieve significant improvements in recovery by addressing the low-hanging fruit: your labware and the pH of your solutions.
-
Transition to Low-Adsorption Labware: This is the most critical and impactful change you can make.
-
Vials and Plates: Switch from standard glass or polypropylene to low-adsorption or silanized alternatives.[12][13][14] Many vendors offer products specifically engineered with modified surfaces to reduce analyte binding. Polypropylene vials can also be a good choice to avoid silanol interactions, though they may still present issues with hydrophobic binding.[11]
-
Pipette Tips: Use low-retention pipette tips.
-
Glassware: If glassware is unavoidable, it must be silanized.[15][16][17] Silanization caps the reactive silanol groups with a non-polar coating, rendering the surface hydrophobic and inert.[10][18]
-
-
Strategic pH Adjustment: Control the charge state of your analyte to minimize ionic interactions.
-
Acidification: Lowering the pH of your sample and solutions to < 3 will protonate the silanol groups on glass surfaces, neutralizing their negative charge and reducing cation exchange interactions. However, your analyte's amine group will be fully protonated, which can still be problematic.
-
Basification: Raising the pH to > 9 will ensure the analyte's carboxylic acid is deprotonated (negative charge) and the amine is neutral. This can be an effective strategy, especially when using a polymeric solid-phase extraction (SPE) sorbent.
-
-
Use of Organic Modifiers and Additives:
-
Solvent Composition: Increasing the percentage of organic solvent (e.g., acetonitrile or methanol) in your sample diluent can help disrupt hydrophobic interactions.
-
"Blockers" or Competing Agents: In some cases, adding a high concentration of a non-interfering compound with similar properties can saturate the active binding sites on surfaces. For example, adding a small amount of a non-ionic surfactant like Tween-20 can reduce non-specific binding, but be cautious as this can cause ion suppression in LC-MS analysis.[19][20][21]
-
FAQ 3: My recovery is poor after protein precipitation (PPT). What can I do?
Answer:
Protein precipitation is a fast but "dirty" sample preparation technique. Low recovery of this compound is common due to two main issues: co-precipitation with the plasma proteins and adsorption onto the surface of the resulting protein pellet.
Troubleshooting Steps for PPT:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery in Supernatant | Co-precipitation: The analyte is physically trapped within the aggregated protein mass. | 1. Optimize Precipitation Solvent: While acetonitrile is common, test other solvents like acetone or methanol. A 3:1 or 4:1 ratio of solvent to sample is a good starting point.[22] 2. Adjust Sample pH Pre-PPT: Before adding the organic solvent, adjust the sample pH. Try acidifying with 0.1% formic acid or basifying with 0.1% ammonium hydroxide. This changes the charge on both the analyte and the proteins, which can alter co-precipitation behavior.[23][24] |
| Inconsistent Recovery | Adsorption to Pellet: The analyte is binding to the surface of the protein pellet after precipitation. | 1. Minimize Contact Time: Immediately after centrifugation, transfer the supernatant to a clean, low-adsorption plate or vial. Do not let the supernatant sit on the pellet. 2. Pellet Wash/Re-extraction: After removing the initial supernatant, add a small volume of fresh precipitation solvent (e.g., 100 µL) to the pellet, vortex briefly, centrifuge again, and combine this second supernatant with the first. This can recover a significant amount of adsorbed analyte. |
| No Visible Pellet | Low Protein Concentration: The initial sample may be too dilute for a substantial pellet to form. | Ensure you are using an adequate sample volume. For very dilute samples, PPT may not be the most suitable technique; consider SPE for concentration.[22] |
FAQ 4: How do I develop a robust Solid-Phase Extraction (SPE) method for this compound?
Answer:
For a challenging zwitterionic compound like this compound, mixed-mode Solid-Phase Extraction (SPE) is the most powerful and recommended technique.[25] It utilizes both reversed-phase (hydrophobic) and ion-exchange retention mechanisms, providing superior selectivity and cleanup compared to single-mode sorbents.[26][27]
Given that the amine group (pKa ~7.1) is a more reliable site for ion exchange, a mixed-mode strong cation exchange (MCX) sorbent is the ideal choice. The following workflow outlines a logical approach to developing a robust MCX method.
Caption: Workflow for Mixed-Mode Cation Exchange (MCX) SPE Method Development.
Detailed Protocol: Starting Point for MCX SPE
This protocol serves as a robust starting point. Further optimization of wash and elution solvent strength may be required based on your specific matrix and LC-MS/MS sensitivity.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 100 µL of 4% phosphoric acid (H₃PO₄) in water.
-
Vortex to mix. This step ensures the sample is at a low pH (~2), fully protonating the analyte's amine group for strong binding to the cation exchange sorbent.
-
-
Condition/Equilibrate Plate:
-
Condition the wells of a mixed-mode strong cation exchange SPE plate (e.g., 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the wells with 1 mL of water. Do not let the sorbent dry out.
-
-
Load:
-
Load the entire pre-treated sample (200 µL) onto the SPE plate.
-
Apply gentle vacuum or positive pressure to pull the sample through at a slow, steady rate (~1 mL/min).
-
-
Wash:
-
Wash 1 (Polar): Add 1 mL of 0.1 M HCl or 2% formic acid in water. This removes polar, non-basic interferences.
-
Wash 2 (Non-Polar): Add 1 mL of methanol. This wash removes lipophilic, non-basic interferences that are retained by reversed-phase. The analyte remains strongly bound by the cation exchange mechanism.[25]
-
-
Elute:
-
Place a clean, low-adsorption collection plate under the SPE plate.
-
Add 1 mL of freshly prepared 5% ammonium hydroxide in methanol. The ammonia (high pH) neutralizes the protonated amine on the analyte, disrupting the ionic bond with the sorbent and allowing it to be eluted.
-
Pull the elution solvent through slowly to ensure complete recovery.
-
-
Evaporate & Reconstitute:
-
Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute in a suitable volume (e.g., 100 µL) of your mobile phase A.
-
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]
-
Waters Corporation. (n.d.). QuanRecovery Autosampler Vials & Plates Packages. [Link]
-
The Schlenk Line Survival Guide. (n.d.). Silanizing Glassware. [Link]
-
Adams & Chittenden Scientific Glass Coop. (n.d.). Silanizing. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Seed, B. (2001). Silanizing glassware. Current Protocols in Cell Biology, Appendix 3:Appendix 3E. [Link]
-
Cytiva. (2025). Troubleshooting protein recovery issues. [Link]
-
Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 244. [Link]
-
Agilent. (n.d.). Different type of vials. [Link]
-
Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1269399. [Link]
-
Reddit. (2021). Possible reasons for low protein recovery in acetone precipitation. [Link]
-
Chrom Tech. (n.d.). Low Adsorption Reduced Surface Area (RSA) Vials. [Link]
-
ResearchGate. (2025). Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: An overview. [Link]
-
ResearchGate. (2015). How can I troubleshoot protein precipitation after purification?. [Link]
-
PHC Europe. (n.d.). Low Adsorption Lab Ware. [Link]
-
Prasada Rao, T. S., & Karthik, A. (2006). Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey. Journal of Chromatography B, 831(1-2), 163-170. [Link]
-
ACS Omega. (2026). On-Site Microfluidic Assay for the Detection of Multiple Drugs in Urine. [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
-
PubMed. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. [Link]
-
Biotage. (2023). When should I choose a mixed-mode SPE?. [Link]
-
ResearchGate. (n.d.). Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. [Link]
-
National Center for Biotechnology Information. (n.d.). Desmethylterbinafine. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Terbinafine. PubChem Compound Database. [Link]
-
Kovarik, J. M., et al. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 39(12), 2738–2741. [Link]
-
Al-Tannak, N. M., & Hemmings, J. L. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Molecules, 27(3), 856. [Link]
Sources
- 1. This compound | 99473-15-1 [chemicalbook.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. fda.gov [fda.gov]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 8. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
- 13. chromtech.com [chromtech.com]
- 14. Certified Vial Kit, Low Adsorption (LA) 1.5 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 15. mgel.msstate.edu [mgel.msstate.edu]
- 16. adamschittenden.com [adamschittenden.com]
- 17. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news.trilogylab.com [news.trilogylab.com]
- 19. researchgate.net [researchgate.net]
- 20. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 21. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biotage.com [biotage.com]
- 26. sielc.com [sielc.com]
- 27. Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization for GC-MS Analysis of N-Desmethylcarboxy Terbinafine
Welcome to the technical support center for the GC-MS analysis of N-Desmethylcarboxy Terbinafine. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and reproducible analytical methods for this key terbinafine metabolite. This compound is a metabolite of the antifungal drug Terbinafine[1][2]. Its analysis is crucial for pharmacokinetic and metabolism studies.
Due to its chemical structure, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. The molecule's polarity, stemming from its carboxylic acid and secondary amine functional groups, leads to low volatility and poor chromatographic performance. Derivatization is a mandatory step to convert the analyte into a form suitable for GC-MS analysis by improving volatility, thermal stability, and peak shape[3].
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of the derivatization process.
Understanding the Analyte: this compound
To optimize derivatization, it is essential to first understand the target molecule's structure. This compound possesses two polar functional groups containing active hydrogens: a carboxylic acid (-COOH) and a secondary amine (-NH) [4][5]. Both sites are targets for derivatization. The goal is to replace the acidic protons on both the carboxyl and amine groups with nonpolar moieties.
Silylation is the most common and effective derivatization technique for compounds containing these functional groups[6][7]. This process replaces the active hydrogens with a trimethylsilyl (TMS) group, (-Si(CH₃)₃), significantly reducing the molecule's polarity and its capacity for hydrogen bonding[8].
Frequently Asked Questions (FAQs)
Q1: Why is my derivatized this compound peak showing significant tailing?
Answer: Peak tailing is a common issue that typically points to one of two problems: incomplete derivatization or active sites within your GC system.
-
Incomplete Derivatization: The secondary amine on this compound can be more difficult to derivatize than the carboxylic acid due to steric hindrance[9]. If only the carboxylic acid is derivatized, the remaining free amine group will interact with active sites on the column, causing tailing.
-
Active Sites: Free silanol groups (-Si-OH) on the GC inlet liner, column surface, or glass wool can interact with your analyte, even if it is fully derivatized.
Troubleshooting Steps:
-
Confirm Complete Derivatization: Increase the reaction temperature or time to ensure the reaction goes to completion. The addition of a catalyst like Trimethylchlorosilane (TMCS) is highly recommended to derivatize hindered groups like secondary amines[10][11].
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Over time, liners can become active; regular replacement is critical.
-
Condition Your Column: Before analysis, properly condition the GC column according to the manufacturer's instructions to remove any contaminants and ensure a properly deactivated surface. If the column is old, consider trimming the first few centimeters from the inlet side or replacing it entirely.
Q2: I am seeing multiple peaks for my analyte. Is this expected?
Answer: Seeing multiple peaks for a single analyte after derivatization usually indicates an incomplete or problematic reaction. For this compound, you should aim for a single, sharp peak corresponding to the di-TMS derivative (both the carboxylic acid and amine groups are derivatized).
Common Causes and Solutions:
-
Incomplete Reaction: This is the most likely cause. You may be seeing peaks for the underivatized compound, the mono-TMS derivative (on the more reactive carboxylic acid), and the desired di-TMS derivative.
-
Formation of Isomers: While less common with silylation, some derivatization techniques can lead to isomer formation. However, for this analyte, incomplete reaction is the primary suspect.
-
On-Column Degradation: If the derivatized analyte is not thermally stable, it may degrade in the hot GC inlet, creating breakdown products that appear as extra peaks.
-
Solution: Try lowering the inlet temperature. Ensure the derivatization has produced a more thermally stable compound. Silyl derivatives are generally very stable[6].
-
Q3: My results are inconsistent and my calibration curve has poor linearity. What could be the cause?
Answer: Poor reproducibility is often traced back to the derivatization step. The silylation reaction is highly sensitive to environmental conditions.
Key Factors Affecting Reproducibility:
-
Presence of Moisture: This is the most critical factor. Silylating reagents are extremely sensitive to water. Any moisture in your sample, solvents, or glassware will react with the reagent, reducing the amount available for your analyte and leading to incomplete derivatization[9][13]. Always use high-purity, anhydrous solvents and dry your sample extracts completely under a stream of nitrogen before adding the reagent.
-
Reagent Stability: Silylating reagents degrade over time, especially after the vial has been opened. Use fresh reagents and store them properly in a desiccator, away from moisture.
-
Reaction Time and Temperature: Ensure that the reaction time and temperature are precisely controlled for all samples, standards, and quality controls. Automated systems can help minimize variability[14][15].
-
Sample Matrix Effects: Components in your sample matrix can compete for the derivatizing reagent. If you are working with complex biological samples, a thorough sample cleanup (e.g., via Solid-Phase Extraction) is essential to remove interfering substances.
Q4: Which silylating reagent is best for this compound: BSTFA or MSTFA?
Answer: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents capable of derivatizing both carboxylic acids and amines[8]. The choice often comes down to specific application needs and potential chromatographic interferences.
| Reagent Feature | BSTFA (+ 1% TMCS) | MSTFA |
| Silylating Strength | Very strong, especially with the TMCS catalyst, which is effective for hindered groups and amines[10]. | Considered one of the strongest and most versatile silylating agents available[11]. |
| Byproducts | Mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide. | N-methyl-N-(trimethylsilyl)trifluoroacetamide. These byproducts are exceptionally volatile[11]. |
| Chromatography | Byproducts are volatile. The reagent itself is highly reactive. | The high volatility of its byproducts is a significant advantage, as it minimizes interference with early-eluting peaks[11]. |
| Recommendation | An excellent choice, particularly the formulation containing 1% TMCS, which will facilitate the complete derivatization of the secondary amine[16]. | Often the preferred reagent due to its strength and the volatility of its byproducts, leading to cleaner chromatograms[17]. |
Troubleshooting Guide: Common Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Analyte Peak | 1. Derivatization failed completely (reagent expired or deactivated by moisture).2. Syringe is blocked.3. Incorrect GC-MS parameters (e.g., wrong SIM ions).4. Analyte degradation in the inlet. | 1. Use a fresh vial of derivatizing reagent. Ensure the sample is completely dry.2. Clean or replace the syringe[18].3. Verify MS tune and acquisition method.4. Lower the inlet temperature. Check derivative stability. |
| Low Signal / Poor Sensitivity | 1. Incomplete derivatization.2. Leaks in the GC system.3. Analyte adsorption in the inlet or column.4. Suboptimal injection volume or split ratio. | 1. Optimize reaction conditions (time, temp, reagent excess).2. Perform a leak check on the inlet and connections[18].3. Use a new, deactivated liner and trim the column.4. Optimize injection parameters. |
| Ghost Peaks | 1. Contamination from previous injections (carryover).2. Septum bleed.3. Contamination from the derivatizing reagent itself. | 1. Run solvent blanks between samples. Clean the inlet and syringe.2. Use a high-quality, low-bleed septum and replace it regularly.3. Inject the reagent/solvent mixture alone to identify reagent-related peaks. |
| Baseline Noise or Drift | 1. Column bleed due to high temperatures.2. Contaminated carrier gas.3. Contaminated detector (ion source). | 1. Ensure oven temperature does not exceed the column's maximum limit. Condition the column[19].2. Check gas trap indicators and replace traps if necessary.3. Clean the ion source as part of regular maintenance[20]. |
Visualizing the Workflow & Reaction
To successfully analyze this compound, a systematic workflow is essential. The following diagram outlines the key steps from sample preparation to data acquisition.
The chemical transformation during silylation involves the reaction of both the carboxylic acid and the secondary amine with the silylating agent.
Optimized Protocol: Silylation with MSTFA
This protocol provides a robust starting point for the derivatization of this compound. Note: This is a general guideline and may require optimization for your specific sample matrix and instrumentation[8].
Materials:
-
Dried sample extract or standard in a 2 mL GC vial.
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), preferably with 1% TMCS.
-
Anhydrous Pyridine (as a catalyst/solvent).
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Ensure the sample residue in the GC vial is completely dry. The presence of water is detrimental to the reaction[9]. A gentle stream of dry nitrogen can be used to evaporate the solvent.
-
Reagent Addition: To the dried sample, add 50 µL of anhydrous pyridine, followed by 50 µL of MSTFA (+1% TMCS). The use of a solvent like pyridine can aid in dissolving the analyte and catalyzing the reaction[21]. An excess of the silylating reagent is crucial[12].
-
Mixing and Sealing: Immediately cap the vial tightly to prevent atmospheric moisture from entering. Vortex the mixture for 30 seconds to ensure it is homogenous.
-
Heating/Incubation: Place the vial in a heating block set to 70°C for 30 minutes. This combination of time and temperature is often sufficient for derivatizing both carboxylic acids and secondary amines.
-
Optimization Note: To determine the ideal reaction time, you can prepare a sample and inject aliquots every 15 minutes until the peak area of the di-TMS derivative no longer increases[12].
-
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
This comprehensive guide should serve as a valuable resource for optimizing your derivatization technique for this compound. By understanding the underlying chemistry and systematically troubleshooting any issues, you can develop a reliable and accurate GC-MS method.
References
-
Appendix G - Derivatization in GC MS. Scribd. [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]
-
Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY Jurnal Penelitian Kimia. [Link]
-
Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. PubMed. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. ACS Publications. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
-
Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. ResearchGate. [Link]
-
Derivatization reagents. Interchim. [Link]
-
Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry. [Link]
-
Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. PubMed. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]
-
The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry. PubMed Central. [Link]
-
Derivatization reagents for GC. MACHEREY-NAGEL. [Link]
-
Get your GC-MS troubleshooting guide now!. Separation Science. [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. LCGC. [Link]
-
The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PubMed Central. [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development. [Link]
-
2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]
-
(PDF) Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]
-
Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. PubMed. [Link]
-
Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. PubMed. [Link]
-
Terbinafine N-Desmethylcarboxy Impurity. GLP Pharma Standards. [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | 99473-15-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. unitedchem.com [unitedchem.com]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. interchim.fr [interchim.fr]
- 11. adis-international.ro [adis-international.ro]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. brjac.com.br [brjac.com.br]
- 18. shimadzu.co.uk [shimadzu.co.uk]
- 19. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - UK [thermofisher.com]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 21. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Desmethylcarboxy Terbinafine
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison and cross-validation of different analytical methods for N-Desmethylcarboxy Terbinafine, a key metabolite of the antifungal agent Terbinafine. We will delve into the nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of this compound Quantification
This compound is a major metabolite of Terbinafine, and its concentration in biological matrices provides crucial information about the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Accurate and reliable quantification of this metabolite is paramount for regulatory submissions and for understanding the drug's efficacy and safety. This guide will equip you with the knowledge to select and validate the most appropriate analytical method for your research needs.
Overview of Analytical Methodologies
The choice of an analytical method is dictated by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the three most common techniques for the analysis of Terbinafine and its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[2][3][4][5] This technique is often considered the "gold standard" for bioanalytical studies due to its ability to quantify low-level analytes in complex biological matrices with high specificity.[6]
Rationale for Use: The high sensitivity of LC-MS/MS, with a lower limit of quantitation (LLOQ) reported as low as 0.0679 ng/mL for Terbinafine, makes it ideal for pharmacokinetic studies where metabolite concentrations can be very low.[2] The use of a stable isotope-labeled internal standard further enhances the accuracy and precision of the method.[2][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light at a specific wavelength.[7][8] It is a robust and widely available technique in many laboratories.[7][8]
Rationale for Use: HPLC-UV is a cost-effective and reliable method for the quantification of Terbinafine and its metabolites, particularly at higher concentrations.[7][8] While less sensitive than LC-MS/MS, modern Ultra-Performance Liquid Chromatography (UPLC) systems can significantly reduce analysis time and improve resolution.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is suitable for the analysis of volatile and thermally stable compounds. Samples are vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer.[10][11]
Rationale for Use: While less common for the analysis of this compound due to its lower volatility, GC-MS can be employed after a derivatization step to increase the analyte's volatility. It is a highly sensitive and selective technique.[10][11]
Cross-Validation of Analytical Methods: Ensuring Data Integrity
When different analytical methods are used within the same study or across different studies, cross-validation is essential to demonstrate that the data are comparable and reliable.[12] This process is mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the integrity of bioanalytical data.[12][13][14][15][16][17][18]
Key Validation Parameters
The following parameters are critical for the full validation and subsequent cross-validation of bioanalytical methods:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Comparative Performance of Analytical Methods
| Validation Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Linearity Range | Wide, typically ng/mL to µg/mL | Moderate, typically µg/mL to mg/mL | Wide, typically pg/mL to ng/mL (post-derivatization) |
| LLOQ | Very Low (e.g., 0.0679 ng/mL)[2] | Low to Moderate (e.g., 2 ng/mL)[19] | Very Low (e.g., 0.01 µg/g)[8] |
| Accuracy (% Recovery) | High (typically >90%)[6] | Good (e.g., 99.1%)[7] | Moderate to Good (e.g., 70%)[8] |
| Precision (% RSD) | Excellent (<5%)[3] | Good (<10%)[19] | Good (<15%) |
| Selectivity | Excellent | Good | Excellent |
| Throughput | High[2] | Moderate | Moderate |
Experimental Protocols
LC-MS/MS Method Protocol
A detailed protocol for the quantification of Terbinafine in human plasma has been described, which can be adapted for this compound.[2][3]
Sample Preparation:
-
To 0.08 mL of plasma, add a stable isotope-labeled internal standard.
-
Precipitate proteins with acetonitrile.
-
Centrifuge and directly inject the supernatant onto the LC column.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Acetonitrile and ammonium formate buffer.[3]
-
Flow Rate: Isocratic elution.
-
Injection Volume: 10 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard.[3]
HPLC-UV Method Protocol
A reliable HPLC-UV method for Terbinafine and its desmethyl metabolite in human plasma has been established.[19]
Sample Preparation:
-
Extract the analytes and internal standard from plasma using a liquid-liquid extraction technique.
-
Perform an aqueous back-extraction.
-
Inject the aqueous solvent into the HPLC system.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Acetonitrile and a triethylamine/orthophosphoric acid buffer (50:50, v/v).[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 224 nm.[19]
Cross-Validation Protocol
As per FDA and EMA guidelines, cross-validation should be performed when data from different methods are being compared.[12][18]
-
Analyze the same set of quality control (QC) samples and incurred study samples using both the reference method and the new or modified method.
-
The results should be compared, and the acceptance criteria for the agreement between the two methods should be predefined.
Visualization of Workflows
Caption: LC-MS/MS Experimental Workflow
Caption: HPLC-UV Experimental Workflow
Caption: Cross-Validation Logical Workflow
Conclusion: An Integrated Approach to Method Selection and Validation
The choice of an analytical method for this compound depends on the specific requirements of the study. LC-MS/MS offers unparalleled sensitivity and specificity, making it the preferred method for pharmacokinetic studies. HPLC-UV provides a robust and cost-effective alternative for applications where high sensitivity is not the primary concern. GC-MS can also be a viable option with appropriate sample derivatization.
Regardless of the method chosen, a thorough validation and, where necessary, cross-validation are imperative to ensure the generation of high-quality, reliable, and defensible data. This guide provides the foundational knowledge and practical protocols to confidently navigate the complexities of bioanalytical method validation for this compound.
References
-
Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (n.d.). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. Retrieved from [Link]
-
European Medicines Agency. (2022, July). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2019, September 1). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. European Paediatric Translational Research Infrastructure. Retrieved from [Link]
-
European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
- Kanakapura, B., & Penmatsa, V. K. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical and Biomedical Analysis, 118, 331-345.
-
Cox, D. S., & Johnson, A. (2015). Determining Terbinafine in Plasma and Saline Using HPLC. TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
- Majumdar, T. K., & G, W. (2000). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 141-149.
-
ResearchGate. (n.d.). HPLC-UV method transfer for UPLC in bioanalyticalanalysis: Determination of terbinafine from human plasma. Retrieved from [Link]
- P, P., S, S., & P, M. (2014). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Journal of Pharmaceutical Analysis, 4(6), 428-435.
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Retrieved from [Link]
-
ResearchGate. (n.d.). High performance liquid chromatography method for the determination of terbinafine hydrochloride in semi solids dosage form. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, May). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
- Zehender, H., & Jones, T. (1990). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine.
-
ResearchGate. (n.d.). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Retrieved from [Link]
- Denouël, J., Keller, H. P., Schaub, P., Delaborde, C., & Humbert, H. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography.
-
ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. Retrieved from [Link]
- Majumdar, T. K., & G, W. (2000). Determination of terbinafine (Lamisil) in human hair by microbore liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(14), 1214-1219.
-
ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
- Chen, P. Y., Chen, Y. T., & Shiea, J. (2022). The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry. Journal of Food and Drug Analysis, 30(2), 263-272.
-
U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Chen, P. Y., Chen, Y. T., & Shiea, J. (2022). The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry. Journal of Food and Drug Analysis, 30(2), 263-272.
-
International Journal of Novel Research and Development. (2024, January 1). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. Retrieved from [Link]
Sources
- 1. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. fda.gov [fda.gov]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. id-eptri.eu [id-eptri.eu]
- 15. bioanalysisforum.jp [bioanalysisforum.jp]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Bioanalytical method validation emea | PPTX [slideshare.net]
- 18. fda.gov [fda.gov]
- 19. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Terbinafine and Its Primary Metabolites: An In-Depth Technical Guide
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of the antifungal agent terbinafine and its principal metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to offer a synthesized narrative grounded in established experimental evidence. We will explore the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, detailing the scientific rationale behind the methodologies used for their characterization and quantification.
Introduction: The Journey of Terbinafine in the Body
Terbinafine, a synthetic allylamine, is a widely prescribed antifungal agent renowned for its efficacy against dermatophytes.[1] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This disruption leads to an accumulation of squalene within the fungal cell, which is ultimately cytotoxic.[1] Following oral administration, terbinafine undergoes extensive first-pass metabolism, transforming into several metabolites that exhibit distinct pharmacokinetic behaviors compared to the parent drug.[2][3] Understanding the comparative kinetics of terbinafine and these metabolites is crucial for a complete comprehension of its efficacy, distribution to target tissues, and overall disposition. Notably, none of the identified metabolites possess antifungal activity comparable to the parent compound.[2][3]
The Metabolic Landscape of Terbinafine
Terbinafine is extensively metabolized in the liver by a multitude of cytochrome P450 (CYP) isoenzymes.[2] In vitro studies using human liver microsomes have identified at least seven CYP enzymes involved, with major contributions from CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19.[4][5] This multi-enzyme pathway suggests a low potential for clinically significant drug-drug interactions, as the metabolism is not reliant on a single pathway.[4]
The primary metabolic transformations include N-demethylation, alkyl side-chain oxidation, and deamination, leading to the formation of key metabolites.[4]
Comparative Pharmacokinetic Profiles
Following a single oral dose, terbinafine is well-absorbed (>70%), but its bioavailability is reduced to approximately 40% due to significant first-pass metabolism.[2][3] The pharmacokinetic profiles of its primary metabolites differ substantially from the parent drug, a critical consideration in assessing its overall biological impact.
In plasma, the most abundant metabolites are the carboxybutyl derivatives.[6][7] Studies have shown that after a 125 mg oral dose, the peak plasma concentration (Cmax) of carboxybutylterbinafine is approximately 2.4 times higher than that of terbinafine, and its area under the curve (AUC) is a striking 13 times greater.[6] In contrast, N-desmethylterbinafine exhibits a plasma concentration profile that is much closer to the parent compound.[6] Despite these differences in exposure, the apparent terminal half-lives of terbinafine and its main carboxy and demethylated metabolites are comparable, estimated to be around 25 hours after a single dose.[6]
Data Summary: Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters for terbinafine and its major metabolites following a single 125 mg oral dose in healthy subjects, illustrating the significant metabolic conversion of the parent drug.
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | T½ (hr) |
| Terbinafine | ~90 - 100 | ~2 | ~450 - 550 | ~25-36 |
| N-desmethylterbinafine | Similar to Terbinafine | ~2-4 | Similar to Terbinafine | ~25 |
| Carboxybutylterbinafine | ~220 - 240 | ~4 | ~6000 - 7000 | ~25 |
| N-desmethyl-carboxybutylterbinafine | Lower than Carboxy | ~4-6 | Substantial | ~25 |
Data synthesized from multiple sources. Absolute values can vary between studies.[3][6][7][8]
Distribution: Reaching the Site of Action
A key feature of terbinafine's therapeutic success is its distribution to and retention in target tissues. As a lipophilic compound, terbinafine readily distributes into the skin, nails, and sebum.[3][4] Measurable concentrations are found in sebum and hair within the first week of administration, and in the stratum corneum and nails by the third week.[4] This leads to fungicidal concentrations that persist for weeks to months after cessation of therapy, a pharmacokinetic property that underpins its high cure rates in onychomycosis.[4][9] The slow elimination from these tissues is represented by a long terminal deposition half-life of 16.5 to 28 days.[4][10]
Excretion Profile
The elimination of terbinafine is predominantly through metabolism, with approximately 70% of the administered dose excreted in the urine as metabolites.[2][3] Very little unchanged terbinafine or N-desmethylterbinafine is found in the urine.[6] The major metabolite identified in urine is N-desmethyl-carboxybutylterbinafine.[6][11] The carboxybutyl and hydroxy metabolites are also excreted renally, primarily as glucuronide conjugates.[6] The sum of the parent drug and its five main metabolites in urine accounts for only about 14% of the administered dose, indicating that numerous other minor metabolites are also formed and excreted.[6]
Experimental Protocols: Methodologies for Quantification
The accurate quantification of terbinafine and its metabolites in biological matrices is fundamental to pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method employed.
Protocol 1: HPLC-UV Analysis of Terbinafine and N-desmethylterbinafine in Human Plasma
This protocol describes a validated reversed-phase HPLC method for the simultaneous determination of terbinafine and its primary metabolite, N-desmethylterbinafine.
Rationale: A liquid-liquid extraction is chosen for its efficiency in separating the lipophilic analytes from the complex plasma matrix. A subsequent aqueous back-extraction cleans up the sample further and allows for injection in a mobile-phase-compatible solvent, improving peak shape and chromatographic performance. UV detection at 224 nm provides good sensitivity for the naphthalene chromophore present in the molecules.[11][12]
Step-by-Step Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of human plasma in a screw-cap tube, add 100 µL of an internal standard solution (e.g., butenafine or a structural analog).
-
Add 5.0 mL of hexane (or a methyl-tert-butyl ether/hexane mixture).
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
-
Back-Extraction:
-
Add 200 µL of 0.1 M phosphoric acid to the collected organic phase.
-
Vortex mix for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
The analytes are now in the lower aqueous layer. Carefully collect this layer for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.020 M phosphoric acid with 0.012 M triethylamine), typically in a 50:50 (v/v) ratio.[11] Triethylamine is added as a silanol-masking agent to reduce peak tailing.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV absorbance at 224 nm.[11]
-
Injection Volume: 50-100 µL.
-
-
Quantification:
-
Construct a calibration curve using blank plasma spiked with known concentrations of terbinafine and N-desmethylterbinafine.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine unknown concentrations from the linear regression of the calibration curve. The limit of quantification for this method is typically around 2 ng/mL.[11]
-
Protocol 2: In Vitro Metabolism Assay using Human Liver Microsomes
This protocol outlines a general procedure to study the formation of terbinafine metabolites in vitro.
Rationale: Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of CYP450 enzymes, making them an ideal and cost-effective system for studying Phase I metabolism.[13][14] An NADPH-generating system is required to provide the necessary cofactors for CYP enzyme activity.[9] The reaction is stopped by adding a cold organic solvent, which precipitates proteins and halts enzymatic activity.
Step-by-Step Methodology:
-
Incubation Preparation:
-
In a microcentrifuge tube, prepare an incubation mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Human Liver Microsomes (final protein concentration of 0.2-0.5 mg/mL).
-
Terbinafine (dissolved in a minimal amount of organic solvent like methanol or DMSO, final solvent concentration <1%). Test a range of substrate concentrations (e.g., 1-50 µM) to determine kinetics.
-
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation and Termination:
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis by LC-MS/MS or HPLC-UV to identify and quantify the metabolites formed.
-
Conclusion
The pharmacokinetic profile of terbinafine is characterized by rapid absorption, extensive first-pass metabolism, and significant distribution to keratinous tissues. Its primary metabolites, particularly carboxybutylterbinafine, circulate in plasma at much higher concentrations than the parent drug but are pharmacologically inactive. The parent compound's unique ability to accumulate and persist in the skin and nails is a cornerstone of its clinical effectiveness. The analytical methods detailed herein provide robust frameworks for the precise quantification of these compounds, enabling a thorough understanding of their comparative disposition in the body. This guide serves as a foundational resource for researchers engaged in the study of antifungal agents and the broader field of drug metabolism and pharmacokinetics.
References
-
Humbert, H., Cabiac, M. D., et al. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Biopharmaceutics & Drug Disposition, 16(8), 685-694. [Link][6][7]
-
Nedjar, N., Rouchouse, A., et al. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 663(2), 353-359. [Link][11]
-
Kovarik, J. M., Mueller, E. A., et al. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 39(12), 2704-2709. [Link][4][15]
-
U.S. Food and Drug Administration. (2012). Lamisil (terbinafine hydrochloride) tablets label. [Link][2][3]
-
LaBadie, R. R. (2020). Terbinafine. In StatPearls. StatPearls Publishing. [Link][1]
-
Cox, J. A., & Reed, S. D. (2015). Determining Terbinafine in Plasma and Saline Using HPLC. TRACE: Tennessee Research and Creative Exchange. [Link][12]
-
Drug Information Portal - U.S. National Library of Medicine. Terbinafine. [Link][5]
-
Oliveira, C. H., Barrientos-Astigarraga, R. E., et al. (2001). Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study. Therapeutic Drug Monitoring, 23(6), 710-715. [Link][16]
-
U.S. Food and Drug Administration. (2006). Office of clinical pharmacology review. [Link][8][17]
-
Lee, S. H., Lee, D. H., et al. (2013). Single dose pharmacokinetics of terbinafine in cats. Journal of Feline Medicine and Surgery, 15(10), 867-871. [Link][18]
-
Gajula, S. N. R., Vora, S. A., et al. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Dosage Forms - Innovation and Future Perspectives. IntechOpen. [Link][13]
-
Fasinu, P., Bouic, P. J., & Rosenkranz, B. (2012). Liver-based in vitro technologies for drug biotransformation studies--a review. Current Drug Metabolism, 13(2), 215-224. [Link][19]
-
Nedelkov, D., & Nelson, R. W. (2001). Elimination kinetics of terbinafine from human plasma and tissues following multiple-dose administration, and comparison with 3 main metabolites. Clinical Therapeutics, 23(10), 1634-1644. [Link][10]
-
Gupta, A. K., & Ryder, J. E. (2003). Terbinafine: a review of its use in onychomycosis in adults. American Journal of Clinical Dermatology, 4(11), 777-790. [Link][9]
-
Obringer, C., & Le, A. (2012). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Journal of Pharmaceutical Sciences & Research, 4(2), 1716. [Link][9]
-
Dalvie, D., & Obach, R. S. (2005). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Current Protocols in Toxicology. John Wiley & Sons, Inc. [Link][14]
Sources
- 1. noahrflynn.com [noahrflynn.com]
- 2. researchgate.net [researchgate.net]
- 3. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D01BA02 - Terbinafine [drugsporphyria.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Single dose pharmacokinetics of terbinafine in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
A Comparative Guide to the In Vitro Activity of N-Desmethylcarboxy Terbinafine and Carboxyterbinafine: A Study in Metabolic Inactivation
This technical guide provides a comparative analysis of the in vitro antifungal activity of two principal metabolites of terbinafine: N-Desmethylcarboxy Terbinafine and Carboxyterbinafine. Drawing upon established experimental data and methodologies, this document is intended for researchers, scientists, and drug development professionals engaged in antifungal research and development.
Introduction: Terbinafine and its Metabolic Fate
Terbinafine is a synthetic allylamine antifungal agent renowned for its high efficacy against a broad spectrum of dermatophytes and other filamentous fungi.[1][2] Its clinical success in treating superficial mycoses is well-documented.[2] Upon oral administration, terbinafine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[3] This biotransformation leads to the formation of several metabolites, with this compound and Carboxyterbinafine being among the most prominent. Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of terbinafine's overall therapeutic profile and potential for off-target effects.
The metabolic pathway of terbinafine involves several key reactions, including N-demethylation and oxidation of the alkyl side chain.[3] These processes result in the formation of metabolites that are more polar than the parent compound, facilitating their excretion.
Caption: Simplified metabolic pathway of Terbinafine.
Mechanism of Action: The Squalene Epoxidase Target
The antifungal activity of terbinafine is attributed to its specific and potent inhibition of the fungal enzyme squalene epoxidase.[4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of fungal cell membranes.[4] By inhibiting squalene epoxidase, terbinafine disrupts ergosterol synthesis, leading to an accumulation of toxic levels of squalene within the fungal cell and ultimately causing cell death.[4] This targeted mechanism of action confers a high degree of selectivity for fungal cells over mammalian cells, as cholesterol biosynthesis in humans is significantly less sensitive to terbinafine.
Comparative In Vitro Activity: A Tale of a Potent Parent and Inactive Metabolites
A thorough review of the available scientific literature reveals a significant disparity in the in vitro antifungal activity between terbinafine and its metabolites, this compound and Carboxyterbinafine. While terbinafine exhibits potent activity against a wide array of fungal pathogens, its metabolites are generally considered to be devoid of significant antifungal properties.
In Vitro Activity of Terbinafine
Terbinafine has demonstrated excellent in vitro activity against dermatophytes, molds, and certain dimorphic fungi.[1][5] Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are consistently low for terbinafine against these pathogens.
| Fungal Group | Representative Species | Terbinafine MIC Range (µg/mL) | Reference(s) |
| Dermatophytes | Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis | 0.001 - 0.25 | [1][6][7] |
| Molds | Aspergillus fumigatus, Aspergillus flavus | 0.05 - 1.56 | [1] |
| Yeasts | Candida albicans, Candida parapsilosis | 0.1 - >100 (species dependent) | [1][8] |
It is important to note that the in vitro activity of terbinafine against yeasts can be species-dependent, with some species exhibiting higher MIC values.[1]
In Vitro Activity of this compound and Carboxyterbinafine
A comprehensive search of the scientific literature yielded no specific studies detailing the in vitro antifungal activity of this compound and Carboxyterbinafine with reported MIC values. However, multiple sources that discuss the metabolism of terbinafine assert that its metabolites lack antifungal activity comparable to the parent drug. This suggests that the metabolic modifications, particularly the introduction of a carboxyl group, significantly diminish or abolish the compound's ability to inhibit fungal squalene epoxidase.
The absence of specific MIC data for these metabolites in the public domain is a critical finding. It underscores the general scientific consensus that the biotransformation of terbinafine in the liver serves as a detoxification and inactivation pathway from an antifungal perspective.
Experimental Protocols: Determining In Vitro Antifungal Susceptibility
To definitively determine the in vitro activity of this compound and Carboxyterbinafine, standardized antifungal susceptibility testing methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized reference methods for this purpose. The broth microdilution method, as detailed in CLSI documents M27 for yeasts and M38 for filamentous fungi, is the gold standard.[9][10][11][12][13]
Caption: CLSI Broth Microdilution Workflow.
Detailed Step-by-Step Methodology: CLSI Broth Microdilution Assay
The following protocol provides a detailed framework for assessing the in vitro antifungal activity of this compound and Carboxyterbinafine.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against selected fungal isolates.
Materials:
-
This compound and Carboxyterbinafine (analytical grade)
-
Terbinafine (as a positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Trichophyton rubrum ATCC 28188, Candida albicans ATCC 90028)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve this compound, Carboxyterbinafine, and Terbinafine in DMSO to a high concentration (e.g., 1600 µg/mL). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.
-
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.), subculture the isolate on Sabouraud dextrose agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
For filamentous fungi (Trichophyton spp.), grow the isolate on potato dextrose agar for 7-14 days at 30°C. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a specific optical density as per CLSI M38 guidelines and then dilute in RPMI-1640 medium to the target final concentration.
-
-
Microplate Preparation and Serial Dilution:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the appropriate drug dilution (prepared in RPMI-1640 from the stock solution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Incubate the microplates at 35°C. Incubation times vary depending on the organism: 24-48 hours for most yeasts and 48-96 hours for most filamentous fungi.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for fungal growth (turbidity). The MIC is the lowest concentration of the antifungal agent in which there is no visible growth. For some fungistatic drugs, a significant reduction in growth (e.g., 50% or 80%) may be used as the endpoint.
-
Conclusion and Implications for Drug Development
The available evidence strongly suggests that the primary metabolites of terbinafine, this compound and Carboxyterbinafine, are pharmacologically inactive as antifungal agents. The potent in vitro activity of terbinafine is therefore directly attributable to the parent compound. For researchers in drug development, this underscores the importance of evaluating the bioactivity of metabolites in the early stages of the drug discovery process. While the metabolic inactivation of terbinafine is a key feature of its pharmacology, a definitive determination of the MICs of its metabolites using standardized methodologies such as the CLSI broth microdilution assay would provide valuable confirmatory data and further solidify our understanding of its structure-activity relationships.
References
- Arzeni, D., Barchiesi, F., Compagnucci, P., Cellini, A., Simonetti, O., Offidani, A. M., & Scalise, G. (1998). In vitro activity of terbinafine against clinical isolates of dermatophytes. Medical Mycology, 36(4), 235–237.
- Balfour, J. A., & Faulds, D. (1992). Terbinafine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial mycoses. Drugs, 43(2), 259–284.
- Ghannoum, M. A., & Elewski, B. (2000). An evaluation of the in vitro activity of terbinafine. Medical Mycology, 38(2), 155–159.
- Ryder, N. S., Wagner, S., & Leitner, I. (1998). In vitro activities of terbinafine against cutaneous isolates of Candida albicans and other pathogenic yeasts. Antimicrobial Agents and Chemotherapy, 42(5), 1057–1061.
- Petranyi, G., Meingassner, J. G., & Mieth, H. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro. Antimicrobial Agents and Chemotherapy, 31(9), 1365–1368.
- Schmitt, H. J., Bernard, E. M., Andrade, J., Edwards, F., Schmitt, B., & Armstrong, D. (1988). MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp. Antimicrobial Agents and Chemotherapy, 32(5), 780–781.
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (CLSI document M38-A2). CLSI.
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition (CLSI standard M27). CLSI.
- Vickers, A. E., Sinclair, J. R., Zollinger, M., Heitz, F., Glänzel, U., & Fischer, V. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029–1038.
- Davis, J. A., Karnes, H. T., & Ebel, R. E. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Drug Metabolism and Disposition, 47(10), 1093–1103.
- Espinel-Ingroff, A., Fothergill, A., Ghannoum, M. A., Manavathu, E., Ostrosky-Zeichner, L., Pfaller, M. A., Rinaldi, M. G., Schell, W. A., & Walsh, T. J. (2005). Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
- Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition.
Sources
- 1. Antifungal activity of the allylamine derivative terbinafine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evaluation of the in vitro activity of terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. In vitro activity of terbinafine against clinical isolates of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. njccwei.com [njccwei.com]
- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
A Senior Application Scientist's Guide to Establishing a Robust Inter-Laboratory Comparison for the Quantification of N-Desmethylcarboxy Terbinafine
For: Researchers, scientists, and drug development professionals engaged in the bioanalysis of terbinafine and its metabolites.
Introduction: The Critical Need for Standardized N-Desmethylcarboxy Terbinafine Quantification
This guide provides a comprehensive framework for designing and implementing an inter-laboratory comparison (ILC) study for the quantification of this compound. It is designed to be a practical resource, grounded in established scientific principles and regulatory expectations, to help laboratories ensure the comparability and reliability of their analytical data. We will delve into the rationale behind experimental design, provide detailed protocols, and present a framework for data analysis and interpretation, moving beyond a simple checklist to offer insights into the causality of each step.
Foundational Principles: Adherence to International Standards
The credibility of any inter-laboratory study hinges on its adherence to internationally recognized standards. This guide is built upon the principles outlined in:
-
ICH M10 Guideline on Bioanalytical Method Validation: This guideline provides a harmonized framework for validating bioanalytical assays, ensuring that methods for quantifying drugs and their metabolites are well-characterized and suitable for their intended purpose.[2][3][4][5] Adherence to ICH M10 is essential for all participating laboratories to ensure their individual methods are robust before embarking on a comparative study.[5]
-
ISO/IEC 17043: Conformity assessment — General requirements for proficiency testing: This standard outlines the requirements for the competent and impartial operation of proficiency testing schemes, which is the formal framework for inter-laboratory comparisons.[6][7][8][9][10] While this guide details a specific ILC, the principles of ISO/IEC 17043, such as the use of homogenous test materials and robust statistical analysis, are central to its design.[6]
By integrating the principles from these standards, we create a self-validating system where the study design itself ensures the trustworthiness of the outcomes.
Designing the Inter-Laboratory Comparison Study
A successful ILC requires careful planning and a clearly defined protocol. The following sections outline the key considerations and a step-by-step approach.
Study Objectives
The primary objectives of this ILC are to:
-
Assess the comparability of results for this compound quantification among a group of participating laboratories.
-
Evaluate the performance of different analytical methods (e.g., LC-MS/MS with different sample preparation techniques) used by the participating laboratories.
-
Identify potential systematic biases or sources of variability in the analytical methods.
-
Provide participating laboratories with an objective measure of their performance against their peers.
Study Coordinator and Participating Laboratories
A designated study coordinator is essential for managing the ILC. This role involves preparing and distributing the study materials, collecting and analyzing the data, and communicating the results to the participants. The participating laboratories should be researchers, scientists, or drug development professionals actively involved in bioanalysis.
Preparation of Study Samples
The cornerstone of a successful ILC is the quality and homogeneity of the study samples.
Protocol for Study Sample Preparation:
-
Matrix Selection: Human plasma is the recommended matrix, reflecting its common use in clinical studies. A single, large pool of blank human plasma should be obtained from a reputable source.
-
Analyte Spiking:
-
Obtain a certified reference standard of this compound.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike the pooled blank plasma with the stock solution to create a series of concentrations covering the expected analytical range (e.g., low, medium, and high QC levels).
-
Thoroughly mix the spiked plasma to ensure homogeneity.
-
-
Aliquoting and Storage:
-
Aliquot the spiked plasma samples into clearly labeled, cryo-vials.
-
Prepare a sufficient number of aliquots for each participating laboratory, including extras for potential repeats.
-
Flash-freeze the aliquots and store them at -80°C until shipment.
-
-
Homogeneity and Stability Testing: Before distribution, the study coordinator must perform homogeneity and stability testing on the prepared samples to ensure that all participants receive identical material and that the analyte is stable under the planned storage and shipping conditions.
Analytical Methods
Participating laboratories will use their own in-house, validated analytical methods for the quantification of this compound. This allows for a realistic comparison of the methods currently in use. Common methods include High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[11][12][13]
Experimental Workflow and Data Submission
The following diagram illustrates the overall workflow of the inter-laboratory comparison study:
Caption: Workflow of the inter-laboratory comparison study.
Step-by-Step Protocol for Participating Laboratories:
-
Sample Receipt and Storage: Upon receipt, immediately inspect the samples for integrity and store them at -80°C until analysis.
-
Analysis: Analyze the blinded study samples in a single analytical run, following your laboratory's standard operating procedures. The analysis should include a full calibration curve and quality control samples.
-
Data Reporting: Report the concentration of this compound for each unknown sample to the study coordinator using a standardized reporting template. Include the raw data for the calibration curve and QC samples.
Comparative Data Analysis and Interpretation
The study coordinator will perform the statistical analysis of the submitted data. The goal is to assess the agreement between laboratories and identify any significant deviations.
Hypothetical Performance Data
The following table presents a hypothetical dataset from three laboratories using different LC-MS/MS methods.
| Sample ID | Spiked Concentration (ng/mL) | Lab 1 Reported (ng/mL) (Method A: Protein Precipitation) | Lab 2 Reported (ng/mL) (Method B: Liquid-Liquid Extraction) | Lab 3 Reported (ng/mL) (Method C: Solid-Phase Extraction) |
| ILC-001 | 5.0 | 4.8 | 5.2 | 5.1 |
| ILC-002 | 5.0 | 5.1 | 5.3 | 5.0 |
| ILC-003 | 50.0 | 48.5 | 51.5 | 49.8 |
| ILC-004 | 50.0 | 49.2 | 50.8 | 50.5 |
| ILC-005 | 500.0 | 488 | 510 | 495 |
| ILC-006 | 500.0 | 495 | 505 | 502 |
| Mean Accuracy (%) | 97.4% | 103.1% | 100.2% | |
| Inter-lab CV (%) | 2.9% | 1.5% | 1.2% |
Interpretation of Results
-
Accuracy: All three laboratories demonstrated good accuracy, with mean values within ±15% of the nominal concentration, which is a common acceptance criterion in bioanalytical method validation.[2][14]
-
Precision: The inter-laboratory coefficient of variation (CV) is low, indicating good agreement among the laboratories.
-
Method Comparison: While all methods performed well, Method C (Solid-Phase Extraction) showed slightly better precision in this hypothetical scenario. This could be due to a more effective removal of matrix interferences.
Visualizing Performance: The Z-Score
A common tool in proficiency testing is the z-score, which quantifies how far a laboratory's result is from the consensus value.[15] A z-score is calculated as:
z = (x - X) / σ
where:
-
x is the laboratory's result
-
X is the consensus mean
-
σ is the standard deviation of the results
The following diagram illustrates a decision tree for interpreting z-scores:
Caption: Z-Score interpretation for performance evaluation.
Conclusion: Fostering a Culture of Quality and Comparability
An inter-laboratory comparison study is a powerful tool for ensuring the reliability and comparability of analytical data for this compound quantification. By following a well-structured protocol grounded in international standards like ICH M10 and ISO/IEC 17043, laboratories can gain valuable insights into their analytical performance and contribute to the overall quality of data in drug development and research.[2][6] This guide provides a roadmap for conducting such a study, emphasizing the importance of not just following steps, but understanding the scientific rationale behind them. Ultimately, the goal is to foster a culture of continuous improvement and confidence in the analytical results that underpin critical scientific and regulatory decisions.
References
- Title: ICH M10 Bioanalytical Method Validation Source: Bioanalysis Zone URL
- Title: ICH M10 guideline: validation of bioanalytical methods Source: Kymos URL
- Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL
- Title: ISO/IEC 17043 Proficiency Testing Providers (PT)
- Title: ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 Source: European Medicines Agency URL
- Source: Shapypro.
- Title: ISO/IEC 17043 – ANAB Source: American National Standards Institute URL
- Title: Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens Source: United Nations Office on Drugs and Crime URL
- Source: Perry Johnson Laboratory Accreditation, Inc.
- Title: Proficiency Testing Providers (ISO/IEC 17043)
- Title: Method Validation Guidelines Source: BioPharm International URL
- Title: M10 BIOANALYTICAL METHOD VALIDATION Source: FDA URL
- Title: Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine Source: PubMed URL
- Title: Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography Source: PubMed URL
- Title: A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing Isobutyraldehyde-D7 Source: Benchchem URL
- Title: Lamisil (terbinafine)
- Title: Pharmacology Review(s)
- Title: Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes Source: Analytical Chemistry Class Notes URL
- Title: Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry.
- Title: Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials Source: NIH URL
- Title: this compound Source: PubChem - NIH URL
- Title: The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry Source: PMC - NIH URL
- Title: What is an inter laboratory comparison ?
- Source: eas-eth.
- Title: Handbook of Analytical Validation Source: Routledge URL
- Title: Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review Source: IJNRD URL
- Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL
- Title: The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories Source: PubMed URL
- Title: Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials Source: ResearchGate URL
- Title: Interlaboratory comparisons Source: The Joint Research Centre - EU Science Hub URL
- Title: this compound Source: LGC Standards URL
- Title: this compound Source: ChemicalBook URL
- Title: Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms Source: Asian Journal of Chemistry URL
- Title: Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study Source: ResearchGate URL
- Title: Penetration Profile of Terbinafine Compared to Amorolfine in Mycotic Human Toenails Quantified by Matrix-Assisted Laser Desorption Ionization-Fourier Transform Ion Cyclotron Resonance Imaging Source: PubMed URL
- Title: Penetration Profile of Terbinafine Compared to Amorolfine in Mycotic Human Toenails Quantified by Matrix-Assisted Laser Desorption Ionization–Fourier Transform Ion Cyclotron Resonance Imaging Source: PMC - NIH URL
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. accredit.org [accredit.org]
- 7. ISO/IEC 17043: Global Accreditation for Proficiency Testing [shapypro.com]
- 8. ISO/IEC 17043 – ANAB [anab.ansi.org]
- 9. pjlabs.com [pjlabs.com]
- 10. nata.com.au [nata.com.au]
- 11. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. What is an inter laboratory comparison ? [compalab.org]
Navigating the Analytical Maze: A Comparative Guide to Stability-Indicating Assay Development for N-Desmethylcarboxy Terbinafine
For Immediate Release
In the rigorous landscape of pharmaceutical development, ensuring the stability of a drug substance and its related compounds is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven comparison of methodologies for the development and validation of a stability-indicating assay for N-Desmethylcarboxy Terbinafine, a key metabolite of the antifungal agent Terbinafine.[1][2] We will move beyond rote procedural lists to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating analytical method.
The Imperative of a Stability-Indicating Method
A stability-indicating analytical method is a validated procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) and its degradation products, without interference from excipients or other impurities.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently updated Q2(R2), provide a framework for the validation of such analytical procedures, which is essential for regulatory submissions and ensuring product quality and patient safety.[3][4][5][6][7] The objective is to develop a method that is "fit for purpose," demonstrating its suitability for its intended use.[6]
This compound, with the molecular formula C20H21NO2, is a significant metabolite in the biotransformation of Terbinafine.[1][8] A validated stability-indicating assay is crucial for understanding its degradation pathways and ensuring the reliability of stability data.
Method Development: A Tale of Two Approaches
The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is a cornerstone of pharmaceutical analysis. Here, we compare two common approaches for the analysis of this compound, outlining the rationale behind the selection of chromatographic conditions.
Approach 1: The Workhorse Reversed-Phase C18 Method
The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its versatility and robustness. For this compound, a C18-based method offers a reliable starting point.
-
Rationale: The non-polar nature of the C18 stationary phase effectively retains the relatively non-polar this compound molecule. The choice of a suitable mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of retention and resolution.
Approach 2: The Alternative Selectivity of a Cyano (CN) Column
For compounds that may exhibit challenging peak shapes or co-elute with impurities on a C18 column, a cyano-bonded phase can provide alternative selectivity.
-
Rationale: The cyano stationary phase offers a different separation mechanism, involving both reversed-phase and normal-phase characteristics. This can be advantageous in separating structurally similar compounds, such as potential degradation products of this compound. Research on Terbinafine and its impurities has shown the utility of CN columns for achieving separation of structurally similar compounds.[9][10]
| Feature | Approach 1: C18 Column | Approach 2: CN Column |
| Stationary Phase | Octadecylsilane (C18) | Cyanopropyl |
| Primary Interaction | Hydrophobic | Dipole-dipole and hydrophobic |
| Typical Mobile Phase | Acetonitrile/Methanol and buffered aqueous phase | Acetonitrile/Methanol and buffered aqueous phase |
| Advantages | Widely applicable, robust, extensive literature support. | Alternative selectivity, good for polar compounds. |
| Considerations | Potential for peak tailing with basic compounds. | Can be less stable at extreme pH values. |
The Crucible of Forced Degradation
To establish the stability-indicating nature of an analytical method, the drug substance is subjected to forced degradation under various stress conditions as mandated by ICH guidelines. This process intentionally degrades the sample to ensure that the analytical method can effectively separate the parent drug from its degradation products.
Typical stress conditions include:
-
Acid Hydrolysis: (e.g., 0.1 M HCl at 60°C)
-
Base Hydrolysis: (e.g., 0.1 M NaOH at 60°C)
-
Oxidative Degradation: (e.g., 3% H2O2 at room temperature)
-
Thermal Degradation: (e.g., 80°C)
-
Photolytic Degradation: (e.g., exposure to UV light)
The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products are generated at detectable levels without completely consuming the parent analyte. Studies on Terbinafine hydrochloride have shown its susceptibility to degradation under acidic and photolytic conditions.[11]
Method Validation: The Pillars of Trustworthiness
Once the chromatographic conditions are optimized and the method's ability to separate the analyte from its degradation products is confirmed, a full validation study must be performed according to ICH Q2(R1) guidelines.[3][5] This ensures the method is reliable, reproducible, and fit for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are the primary means of demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of dilutions of a standard solution.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. Variations may include changes in mobile phase composition, pH, column temperature, and flow rate.
Hypothetical Validation Data Summary:
| Validation Parameter | Acceptance Criteria (Typical) | Hypothetical Result for this compound Assay |
| Specificity | No interference at the retention time of the analyte peak. | Peak purity index > 0.999 for all stress conditions. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%, Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | %RSD of results ≤ 2.0% | All variations resulted in %RSD < 1.5% |
Experimental Protocols
1. Proposed HPLC Method for this compound:
-
Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 224 nm[12]
2. Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H2O2. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Keep 10 mg of solid this compound in an oven at 80°C for 48 hours. Dissolve in mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Conclusion
The development and validation of a stability-indicating assay for this compound is a critical component of the drug development process. By systematically evaluating different chromatographic approaches, conducting thorough forced degradation studies, and meticulously validating the final method against ICH guidelines, researchers can ensure the generation of reliable and accurate stability data. This guide has provided a framework for making informed decisions throughout this process, emphasizing the scientific rationale that underpins a robust and trustworthy analytical method. While a C18-based method often serves as a reliable starting point, exploring alternative selectivities, such as those offered by a CN column, can be invaluable in overcoming specific separation challenges. The ultimate goal is a validated method that stands up to scientific and regulatory scrutiny, ensuring the quality and safety of the final pharmaceutical product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. [Link]
-
Forced degradation study of Terbinafine HCl by HPLC with PDA detector. [Link]
-
This compound | C20H21NO2 | CID 6443235 - PubChem. [Link]
-
Forced degradation study of terbinafine HCl by HPLC with PDA detector - ResearchGate. [Link]
-
Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. [Link]
-
Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. [Link]
-
Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. [Link]
-
HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. [Link]
-
Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. [Link]
-
Stability-indicating RP-HPLC method for analysis of terbinafine hydrochloride in bulk and in tablet dosage form. [Link]
-
ICH Stability Testing and appropriate validation of analytical procedures. [Link]
-
STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TERBINAFINE AND ITRACONAZOLE IN API AND TABLET DOSA. [Link]
-
Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form. [Link]
-
Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | 99473-15-1 [chemicalbook.com]
- 3. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 4. hmrlabs.com [hmrlabs.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Desmethylcarboxy Terbinafine Plasma Levels in Diverse Patient Populations
This guide provides an in-depth comparison of the plasma levels of N-desmethylcarboxy terbinafine, a major metabolite of the antifungal drug terbinafine, across various patient populations. Understanding the pharmacokinetic variability of this metabolite is crucial for researchers, scientists, and drug development professionals to ensure the safety and efficacy of terbinafine therapy. This document synthesizes available data to offer insights into how intrinsic and extrinsic factors can influence metabolite exposure, supported by experimental protocols and scientific rationale.
Introduction: The Significance of Monitoring this compound
Terbinafine is a widely prescribed antifungal agent primarily used for the treatment of onychomycosis and other fungal infections. It undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, this compound is a significant product of terbinafine's biotransformation. While the metabolites of terbinafine are generally considered inactive, monitoring their plasma concentrations can provide valuable information regarding the parent drug's metabolism and clearance. Aberrant levels of this compound may indicate altered metabolic pathways, which could be influenced by a variety of factors including organ function, genetic predispositions, and co-administered medications. This guide will explore these factors and their impact on the plasma concentrations of this key metabolite.
Terbinafine Metabolism: The Genesis of this compound
Terbinafine is metabolized extensively by a multitude of cytochrome P450 (CYP) isoenzymes.[1] The formation of this compound is a multi-step process that involves N-demethylation and oxidation. Several CYP enzymes have been implicated in the metabolism of terbinafine, with major contributions from CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19.[1] This complex metabolic pathway underscores the potential for significant interindividual and inter-population variability in metabolite levels.
Caption: Metabolic pathway of terbinafine to this compound.
Comparative Analysis of this compound Plasma Levels
The following sections detail the expected variations in this compound plasma levels across different patient populations, based on the known pharmacokinetics of the parent drug, terbinafine.
Impact of Renal Impairment
Causality: Terbinafine's metabolites are primarily cleared through the kidneys.[2] In patients with renal impairment, particularly those with a creatinine clearance of 50 mL/min or less, the clearance of terbinafine is significantly reduced by approximately 50%.[1] This decreased renal clearance is expected to lead to the accumulation of its metabolites, including this compound. Consequently, the use of terbinafine is generally not recommended in this patient population.[2]
Expected Outcome: Significantly elevated plasma concentrations (Cmax and AUC) of this compound compared to individuals with normal renal function.
Impact of Hepatic Impairment
Causality: Terbinafine is extensively metabolized by the liver. Patients with chronic or active liver disease may have compromised metabolic capacity. This can lead to altered formation and clearance of terbinafine metabolites. Due to the risk of hepatotoxicity associated with terbinafine, its use is not recommended in patients with pre-existing liver conditions.[2] The altered hepatic function can lead to unpredictable and potentially elevated levels of both the parent drug and its metabolites.
Expected Outcome: Variable and potentially increased plasma concentrations of this compound, depending on the nature and severity of the liver disease.
Influence of Genetic Polymorphisms (CYP450 Enzymes)
Causality: The metabolism of terbinafine is heavily reliant on several CYP450 enzymes, most notably CYP2C9, CYP3A4, and CYP1A2. Genetic polymorphisms in the genes encoding these enzymes can lead to different enzyme activity levels, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. For instance, an individual who is a poor metabolizer of CYP2C9 would be expected to have a reduced rate of N-demethylation of terbinafine, potentially leading to altered concentrations of downstream metabolites like this compound.
Expected Outcome:
-
Poor Metabolizers (e.g., CYP2C9): Potentially lower and delayed formation of this compound, with a corresponding increase in the parent drug or other metabolites formed through alternative pathways.
-
Ultrarapid Metabolizers: Potentially faster and higher formation of this compound.
Considerations in the Elderly Population
Causality: Pharmacokinetic studies have shown that age can be a predictor of higher plasma concentrations of terbinafine. This may be attributed to age-related physiological changes, including a potential decline in hepatic metabolism and renal function.
Expected Outcome: Moderately elevated plasma concentrations of this compound in elderly patients compared to younger adults.
Ethnic and Pediatric Populations
Causality:
-
Ethnic Differences: While direct comparative studies are lacking, ethnic variations in the prevalence of CYP450 polymorphisms are well-documented and can influence drug metabolism. A study in healthy Chinese male volunteers established the bioavailability of a terbinafine formulation, but did not provide a comparison to other ethnic groups.
-
Pediatric Population: The pharmacokinetics of terbinafine have been studied in children, and dosing is typically adjusted based on body weight to achieve exposures comparable to adults.
Expected Outcome:
-
Ethnic Differences: Potential for variability in this compound plasma levels between different ethnic groups due to genetic differences in metabolic enzyme activity. Further research is needed to quantify these differences.
-
Pediatric Population: With appropriate weight-based dosing, plasma levels of this compound in children are expected to be within a similar range to those observed in adults.
Illustrative Comparison of this compound Pharmacokinetic Parameters
The following table provides a hypothetical comparison of this compound pharmacokinetic parameters in various patient populations. These values are for illustrative purposes only and are intended to represent the expected trends based on the available scientific literature. Actual values can vary significantly based on individual patient characteristics.
| Patient Population | Expected Cmax (ng/mL) | Expected AUC (ng·h/mL) | Rationale for Expected Difference |
| Healthy Adult | Baseline | Baseline | Normal metabolic and clearance pathways. |
| Renal Impairment (CrCl < 50 mL/min) | Significantly Increased | Significantly Increased | Reduced renal clearance of the metabolite.[1] |
| Hepatic Impairment | Variable/Increased | Variable/Increased | Altered hepatic metabolism of the parent drug.[2] |
| CYP2C9 Poor Metabolizer | Decreased | Decreased | Slower formation of the N-desmethyl intermediate. |
| Elderly (>65 years) | Moderately Increased | Moderately Increased | Age-related decline in metabolic and renal function. |
Experimental Protocol: Quantification of this compound in Human Plasma via LC-MS/MS
This section outlines a standard protocol for the accurate and precise quantification of this compound in human plasma, a crucial step in conducting pharmacokinetic studies.
5.1. Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for maximum sensitivity and selectivity.
-
Sources
A Researcher's Guide to Correlating N-Desmethylcarboxy Terbinafine Concentrations with Clinical Efficacy in Antifungal Therapy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to investigate the relationship between the plasma concentrations of N-Desmethylcarboxy Terbinafine, a key metabolite of the antifungal drug Terbinafine, and its clinical efficacy, particularly in the treatment of onychomycosis. We will delve into the scientific rationale, present detailed experimental protocols, and offer a comparative analysis of methodologies to establish a robust concentration-efficacy correlation.
Scientific Foundation: Why Focus on a Metabolite?
Terbinafine is a potent allylamine antifungal agent widely prescribed for dermatophyte infections such as onychomycosis (fungal nail infection).[1][2] Its mechanism of action involves the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4] This disruption leads to the accumulation of toxic squalene and a deficiency in ergosterol, ultimately causing fungal cell death.[1][3]
While the parent drug, Terbinafine, is the active moiety, its extensive metabolism in the liver by multiple cytochrome P450 (CYP) enzymes (including CYP2C9, CYP1A2, and CYP3A4) results in the formation of several metabolites.[1][5] These metabolites are generally considered to have no antifungal activity similar to the parent compound.[1] However, understanding their pharmacokinetic profiles is crucial. The concentration of a specific, major metabolite can sometimes serve as a more stable and reliable surrogate for drug exposure than the parent drug itself, which may have a more variable plasma concentration.
This compound is a significant metabolite of Terbinafine.[6][7][8][9] Investigating its concentration offers a potential window into the overall metabolic clearance of Terbinafine. Establishing a correlation between the levels of this metabolite and clinical outcomes could pave the way for Therapeutic Drug Monitoring (TDM) protocols, allowing for personalized dosing strategies to maximize efficacy and minimize potential toxicity.
Terbinafine Metabolism Overview
Terbinafine undergoes several metabolic transformations. The primary pathways include N-demethylation, alkyl side chain oxidation, and deamination.[5] this compound is formed through a series of these oxidative steps.[6][7]
Caption: Simplified metabolic pathway of Terbinafine.
Methodologies for Establishing the Correlation
A robust correlation study requires a meticulously designed two-pronged approach: the precise quantification of the metabolite in a biological matrix and the standardized assessment of clinical efficacy.
Part A: Quantitative Analysis of this compound
The gold standard for quantifying drug metabolites in plasma is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers superior sensitivity and selectivity.
Experimental Protocol: Plasma Concentration Measurement via HPLC-MS/MS
-
Sample Collection: Collect whole blood samples from patients at predetermined time points during their Terbinafine treatment course. A pre-dose (trough) concentration is often the most informative for TDM. Process the blood to separate plasma and store at -80°C until analysis.
-
Sample Preparation (Protein Precipitation & Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
HPLC-MS/MS Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Method Validation: The analytical method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.[10] The limit of quantification should be sufficiently low to measure concentrations in clinical samples.[11]
| Parameter | Acceptance Criteria | Rationale |
| Linearity | r² > 0.99 | Ensures a proportional response across the expected concentration range. |
| Accuracy | Within ±15% of nominal value | Confirms the closeness of measured values to the true value. |
| Precision | RSD < 15% | Demonstrates the reproducibility of the measurement. |
| Selectivity | No interference at analyte retention time | Guarantees that the signal is from the analyte of interest only. |
Table 1: Key Validation Parameters for the Bioanalytical Method.
Part B: Standardized Assessment of Clinical Efficacy
For onychomycosis, clinical efficacy is a multifactorial assessment that should be performed at baseline and at the end of treatment (e.g., 12 weeks for toenails) and during a follow-up period (e.g., 48-52 weeks).[2][12]
Experimental Protocol: Efficacy Endpoint Assessment
-
Mycological Cure: This is the most objective measure.
-
Obtain nail specimens (clippings and subungual debris) before treatment and at the final follow-up visit.[1]
-
Perform both direct microscopy (KOH preparation) to visualize fungal elements and fungal culture to identify the dermatophyte.[12]
-
Definition of Cure: Negative results for both KOH and culture.[12]
-
-
Clinical Cure / Improvement: This involves a physical examination of the target nail.
-
Primary Endpoint: Often defined as a "complete cure," which is the combination of mycological cure and a completely clear, unaffected nail.[12]
-
Secondary Endpoints: Measure the percentage of the nail plate that is clear of any signs of onychomycosis (e.g., discoloration, onycholysis, hyperkeratosis).[13] Standardized photographs should be taken at each visit.
-
-
Patient-Reported Outcomes: Questionnaires can be used to assess the impact on quality of life and the patient's own assessment of improvement.
| Efficacy Endpoint | Definition | Assessment Method |
| Mycological Cure | Absence of fungal elements. | Negative KOH preparation and fungal culture. |
| Complete Cure | Mycological cure + 100% clear nail. | Laboratory testing + Clinical examination. |
| Clinical Improvement | Reduction in the percentage of affected nail area. | Clinical examination, photography. |
Table 2: Standardized Clinical Efficacy Endpoints for Onychomycosis.
The Correlation Workflow: A Comparative Framework
Once data on both metabolite concentration and clinical efficacy are collected for a cohort of patients, the correlation analysis can begin. The primary challenge is comparing results across different studies which may use varied methodologies. This guide proposes a standardized workflow to facilitate such comparisons.
Caption: Experimental workflow for correlating metabolite levels with clinical efficacy.
Comparative Analysis of Methodologies
Direct studies correlating this compound with clinical efficacy are not widely published. Therefore, a comparison guide must focus on the alternative approaches and rationales for future studies.
-
Parent Drug vs. Metabolite: Some studies have focused on the concentration of the parent drug, Terbinafine, in the nail itself.[14][15][16] This provides a direct measure at the site of action but is more invasive and technically challenging than plasma analysis. A study correlating plasma metabolite levels offers a less invasive, more practical alternative for routine monitoring.
-
Single vs. Multiple Time Points: Measuring concentrations at a single time point (e.g., steady-state trough) is simpler. However, a full pharmacokinetic profile with multiple samples would provide a more comprehensive measure of drug exposure (AUC, or area under the curve), which may correlate better with efficacy. The comparison lies in the trade-off between logistical feasibility and data richness.
-
Defining "Success": The definition of clinical success varies. Some trials may use only mycological cure, while others insist on complete cure (mycological + 100% clear nail).[12] It is critical to pre-define the primary endpoint. A binary outcome (cured/not cured) allows for logistic regression analysis to determine if a certain concentration threshold is predictive of success.
Future Perspectives and Conclusion
Establishing a clear and validated correlation between this compound plasma concentrations and the clinical cure of onychomycosis would be a significant advancement. It would provide a robust, evidence-based tool for clinicians to:
-
Optimize Dosing: Adjust dosages for patients who may be under- or over-exposed due to individual variations in metabolism.
-
Predict Outcomes: Identify patients at risk of treatment failure early in the therapeutic course.
-
Improve Adherence: Use concentration data to confirm patient adherence to the prescribed regimen.
This guide provides the scientific and methodological foundation for undertaking such a study. By employing validated, high-integrity analytical techniques and standardized clinical endpoints, researchers can generate the high-quality data needed to bridge the gap between pharmacokinetics and clinical reality, ultimately improving patient outcomes in antifungal therapy.
References
-
Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. [Link]
-
Humbert, H., et al. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Biopharmaceutics & Drug Disposition, 16(8), 685-94. [Link]
-
Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-38. [Link]
-
Schatz, F., & Haberl, H. (1989). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Arzneimittel-Forschung, 39(5), 527-32. [Link]
-
Finlay, A. Y., et al. (1992). Pharmacokinetics of terbinafine in the nail. British Journal of Dermatology, 126 Suppl 39, 37-40. [Link]
-
Finlay, A. Y., et al. (1992). Pharmacokinetics of terbinafine in the nail. British Journal of Dermatology, 126(S39), 37-40. [Link]
-
Finlay, A. Y. (1992). Pharmacokinetics of terbinafine in the nail. Journal of Dermatological Treatment, 3(sup1), 19-21. [Link]
-
Iverson, S. L., & Uetrecht, J. P. (2001). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. Chemical Research in Toxicology, 14(12), 1696-704. [Link]
-
Denouel, J., et al. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 663(2), 353-9. [Link]
-
Pearce, C. E., et al. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Drug Metabolism and Disposition, 47(10), 1141-1151. [Link]
-
Medscape. (2025). What monitoring is required for long-term terbinafine (antifungal medication) treatment?[Link]
-
Patsnap Synapse. (2024). What is the mechanism of Terbinafine Hydrochloride?[Link]
-
Dr.Oracle. (2025). What are the monitoring requirements for Terbinafine (Lamisil) therapy in the treatment of onychomycosis (fungal nail infection)?[Link]
-
Gupta, A. K., & Versteeg, S. G. (2019). Terbinafine: Safety profile and monitoring in treatment of dermatophyte infections. Dermatologic Therapy, 32(6), e13111. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Jones, M., et al. (2015). Determining Terbinafine in Plasma and Saline Using HPLC. TRACE: Tennessee Research and Creative Exchange. [Link]
-
Ghannoum, M., et al. (2016). Onychomycosis: Does Cure Equate to Treatment Success? Journal of Drugs in Dermatology, 15(5), 626-32. [Link]
-
International Journal of Novel Research and Development. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. [Link]
-
Bodman, M. A. (2013). Clinical evaluation of safety and efficacy of a new topical treatment for onychomycosis. The Journal of clinical and aesthetic dermatology, 6(11), 39-42. [Link]
-
ArcaScience. (n.d.). Clinical Endpoints Study for ONYCHOMYCOSIS. [Link]
-
Rosen, T., & Friedlander, S. F. (2017). ONYCHOMYCOSIS: A Review of New and Emerging Topical and Device-based Treatments. The Journal of clinical and aesthetic dermatology, 10(1), 40-46. [Link]
-
Ameen, M., & Lear, S. (2023). Terbinafine. In StatPearls. StatPearls Publishing. [Link]
-
Medscape. (n.d.). Lamisil (terbinafine) dosing, indications, interactions, adverse effects, and more. [Link]
-
Trials in Disease. (n.d.). Onychomycosis – Trials in Disease – Overview of Information and Clinical Research. [Link]
-
Al-kamarany, M. A., & Al-ghorbany, M. F. (2013). High performance liquid chromatography method for the determination of terbinafine hydrochloride in semi solids dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-5. [Link]
-
ResearchGate. (n.d.). Predicted versus observed terbinafine concentration-time profile...[Link]
-
Tagami, H., et al. (1991). Clinical and Pharmacokinetic Investigations of Oral Terbinafine in Patients With Tinea Unguium. The Journal of Dermatology, 18(7), 393-401. [Link]
-
Gupta, A. K., & Cooper, E. A. (2009). Update on terbinafine with a focus on dermatophytoses. Clinical, Cosmetic and Investigational Dermatology, 2, 35-44. [Link]
-
Negroni, R., et al. (2002). Clinical efficacy and safety of oral terbinafine in fungal mycetoma. International Journal of Dermatology, 41(6), 382-4. [Link]
-
ResearchGate. (n.d.). Concentration of Terbinafine (µg mg -1 ) Found in Nail Samples from Healthy Individuals and the Results from Statistical Analysis.[Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Onychomycosis: Does Cure Equate to Treatment Success? - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. Clinical evaluation of safety and efficacy of a new topical treatment for onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of terbinafine in the nail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
investigating the formation of N-Desmethylcarboxy Terbinafine by different CYP450 isozymes
A Comparative Guide to the Cytochrome P450-Mediated Formation of N-Desmethyl Terbinafine
This guide provides a comprehensive investigation into the metabolic pathways of Terbinafine, focusing on the formation of its N-desmethyl metabolite, a critical step in its biotransformation. We will objectively compare the catalytic efficiencies of various Cytochrome P450 (CYP450) isozymes in this process, supported by established experimental data and detailed protocols for researchers in drug metabolism and development.
Introduction: The Metabolic Fate of Terbinafine
Terbinafine (marketed as Lamisil®) is a widely prescribed allylamine antifungal agent for the treatment of onychomycosis.[1] Its efficacy is rooted in the inhibition of squalene epoxidase, disrupting fungal cell membrane synthesis.[1] In humans, terbinafine is extensively metabolized in the liver prior to excretion, primarily by the Cytochrome P450 superfamily of enzymes.[2]
Understanding the specifics of terbinafine metabolism is crucial for two primary reasons: predicting potential drug-drug interactions (DDIs) and elucidating the mechanisms behind rare but serious adverse effects like idiosyncratic hepatotoxicity.[3] The metabolism of terbinafine is complex, involving at least seven CYP isozymes.[4] The major biotransformation pathways include N-demethylation, deamination, and alkyl side chain oxidation.[5]
The initial N-demethylation of terbinafine to form N-desmethyl-terbinafine is a key gateway reaction. This metabolite is a precursor to further oxidation, including the formation of N-desmethylcarboxy-terbinafine. Furthermore, the N-dealkylation pathways can lead to the formation of a reactive aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which has been implicated in terbinafine's potential for liver injury.[1][3] This guide focuses on dissecting the relative contributions of major CYP450 isozymes to the primary N-demethylation step, providing a foundational understanding for further metabolic and toxicological studies.
Terbinafine N-Dealkylation Pathways
Terbinafine, as a tertiary amine, can undergo N-dealkylation through several routes. The N-demethylation pathway (Pathway 2 in the diagram below) is a critical initiating step leading to subsequent metabolites. The diagram below illustrates the primary N-dealkylation pathways, highlighting the initial N-demethylation step that is the focus of our comparative analysis.
Methodologies for Isozyme Phenotyping
To accurately determine the contribution of individual CYP450 isozymes to terbinafine N-demethylation, a systematic approach using recombinant enzymes is the gold standard. This method avoids the confounding metabolic activities present in pooled human liver microsomes (HLM), allowing for precise characterization of each isozyme.[6][7]
Rationale for Experimental Design
The core principle of this investigation is to incubate the substrate (terbinafine) with a panel of individual, recombinantly expressed human CYP450 enzymes and measure the rate of N-desmethyl-terbinafine formation.[8] This direct approach provides unambiguous evidence of an enzyme's catalytic capability. By subsequently determining the kinetic parameters (Kₘ and Vₘₐₓ) for the most active isozymes, we can calculate their intrinsic clearance (Vₘₐₓ/Kₘ) and compare their metabolic efficiency.[1]
The workflow diagram below outlines the entire process, from initial screening to kinetic analysis and data interpretation.
Experimental Protocol: Recombinant CYP450 Isozyme Screening
This protocol provides a self-validating system for identifying which CYP isozymes are involved in terbinafine N-demethylation.
1. Materials:
-
Recombinant human CYP450 isozymes (e.g., CYP1A2, 2C8, 2C9, 2C19, 3A4) co-expressed with cytochrome P450 reductase in a microsomal system (Supersomes™).
-
Terbinafine Hydrochloride (Substrate).
-
N-Desmethyl-terbinafine (Analytical Standard).
-
Potassium Phosphate Buffer (100 mM, pH 7.4).
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (ACN) containing an internal standard (e.g., stable isotope-labeled terbinafine) for quenching and protein precipitation.[9]
-
Control: Recombinant microsomes without the CYP enzyme.
2. Procedure:
-
Preparation: Pre-warm a water bath to 37°C. Prepare stock solutions of terbinafine in a suitable solvent (e.g., methanol) and dilute to working concentrations in the phosphate buffer. The final solvent concentration in the incubation should be kept low (<1%) to avoid enzyme inhibition.
-
Incubation Setup: In a microcentrifuge tube, combine the phosphate buffer, the specific recombinant CYP isozyme (e.g., 10 pmol/mL), and the NADPH regenerating system.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding terbinafine to a final concentration of 10 µM. Include a control incubation with no NADPH to account for non-enzymatic degradation.
-
Incubation: Incubate for a predetermined time (e.g., 30 minutes) at 37°C with gentle shaking. The time should be within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This step simultaneously quenches the reaction and precipitates the microsomal proteins.
-
Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Analytical Method: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of N-desmethyl-terbinafine.[9][10]
-
Chromatography: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and water (both often containing a modifier like 0.1% formic acid) is effective.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for high specificity. Monitor the precursor-to-product ion transitions for both N-desmethyl-terbinafine and the internal standard.
Comparative Analysis of CYP450 Isozyme Activity
Multiple studies have characterized the roles of various CYPs in terbinafine metabolism. N-demethylation is primarily mediated by CYP2C9, CYP2C8, and CYP1A2.[4][5] Other isozymes, including CYP2C19 and CYP3A4, also contribute.[1][11] A comprehensive analysis combining data from several in vitro studies reveals a clear hierarchy of catalytic efficiency.
The following table summarizes representative kinetic data for the N-demethylation of terbinafine by the most significant CYP450 isozymes.
| CYP Isozyme | Kₘ (µM) | Vₘₐₓ (nmol/h/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (CLᵢₙₜ) (Vₘₐₓ/Kₘ) | Primary References |
| CYP2C9 | 4.4 - 10 | High | Highest | [4][11] |
| CYP1A2 | ~20 | Moderate | Moderate | [4][11] |
| CYP2C19 | ~25 | Moderate | Moderate | [1][11] |
| CYP2C8 | ~28 | Moderate-Low | Moderate-Low | [4][5] |
| CYP3A4 | >50 | Low | Low | [1][4] |
Note: Absolute Kₘ and Vₘₐₓ values can vary between studies due to different experimental conditions (e.g., protein concentration, source of recombinant enzymes). The relative ranking of efficiency is consistent.
Interpretation of Kinetic Data:
-
CYP2C9 consistently emerges as the most efficient enzyme for terbinafine N-demethylation, characterized by a low Kₘ (high binding affinity) and a high Vₘₐₓ (high turnover rate).[11]
-
CYP1A2 and CYP2C19 are also significant contributors to this metabolic pathway.[4][11] While CYP2C19 is highly efficient in subsequent steps leading to the reactive TBF-A metabolite, its role in the initial N-demethylation is secondary to CYP2C9.[1]
-
CYP3A4 , despite being a major drug-metabolizing enzyme in the liver, shows comparatively low efficiency for this specific reaction, with a much higher Kₘ value.[1] However, it plays a more dominant role in other terbinafine metabolic pathways, such as deamination.[4][5]
-
CYP2C8 also demonstrates activity, but to a lesser extent than CYP2C9 and CYP1A2.[5]
Discussion and Implications for Drug Development
The characterization of CYP450 contributions to terbinafine metabolism carries significant weight for clinical practice and drug development.
Drug-Drug Interactions (DDIs): The dominant role of CYP2C9, CYP1A2, and CYP2C19 means that co-administration of terbinafine with strong inhibitors or inducers of these enzymes could significantly alter its plasma concentration. For example, potent CYP2C9 inhibitors could lead to increased terbinafine exposure. Conversely, inducers like rifampin, which upregulate multiple CYPs, have been shown to increase terbinafine clearance by 100%.[2] It is also noteworthy that terbinafine itself is a potent competitive inhibitor of CYP2D6, a fact that must be considered when it is prescribed with drugs metabolized by that isozyme.[4][12]
Pharmacogenomics and Patient Safety: Genetic polymorphisms in CYP enzymes can lead to variations in metabolic capacity. Patients who are poor metabolizers for CYP2C9 or CYP2C19 may clear terbinafine more slowly, potentially increasing the risk of adverse events. While the overall metabolism is diversified across at least seven enzymes, which mitigates the risk, understanding the key players allows for better prediction of metabolic outcomes in different patient populations.[4]
Toxicology: While several isozymes can initiate N-demethylation, the efficiency of subsequent bioactivation steps leading to the toxic TBF-A aldehyde is also isozyme-dependent. Studies have shown that CYP2C19 and CYP3A4 are particularly important in the pathways that form TBF-A.[1][3] Therefore, factors that shift metabolism towards these specific isozymes could theoretically increase the risk of hepatotoxicity.
Conclusion
The formation of N-desmethyl-terbinafine is a complex process mediated by multiple CYP450 isozymes. Through systematic in vitro analysis using recombinant enzymes, a clear picture of their relative contributions has been established. CYP2C9 is the most efficient catalyst for this initial metabolic step, followed by significant contributions from CYP1A2 and CYP2C19 . While other enzymes like CYP3A4 and CYP2C8 are involved, their role in N-demethylation is less prominent. This detailed understanding is fundamental for predicting drug interactions, assessing patient-specific risks related to pharmacogenomics, and investigating the mechanisms of terbinafine-induced toxicity.
References
-
Schleiff, M. A., et al. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(6), 1133-1143. [Link][1][3][13]
-
Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. [Link][4]
-
Vickers, A. E., et al. (1999). Multiple Cytochrome P-450s Involved in the Metabolism of Terbinafine Suggest a Limited Potential for Drug-Drug Interactions. BioKB. [Link][5]
-
Barnette, D. A., et al. (2019). Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation. Biochemical Pharmacology, 168, 296-306. [Link][11][14]
-
Schleiff, M. A., et al. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. National Institutes of Health. [Link][1]
-
Tang, W., & Lu, A. Y. H. (2005). Utility of recombinant cytochrome P450 enzymes: a drug metabolism perspective. Current Drug Metabolism, 6(5), 503-517. [Link][7]
-
Sci-Hub. (n.d.). Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective. Retrieved from [Link][6]
-
FDA. (n.d.). Drugs@FDA: Drug Product Lamisil (terbinafine hydrochloride), NDA020539. ClinPGx. [Link][2]
-
Schroer, K., et al. (2010). Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis. Biotechnology and Bioengineering, 106(5), 699-706. [Link][8]
-
Basavaiah, K., et al. (2012). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 2(4), 235-246. [Link][10]
-
Jemal, M., et al. (2000). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 141-149. [Link][9]
-
F-D-C Reports, Inc. (2000). Variation in the inhibitory potency of terbinafine among genetic variants of CYP2D6. The Pink Sheet. [Link][12]
Sources
- 1. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Sci-Hub. Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective / Current Drug Metabolism, 2005 [sci-hub.box]
- 7. Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. noahrflynn.com [noahrflynn.com]
A Senior Application Scientist's Guide to Comparative Metabolic Profiling of Terbinafine: In Vitro vs. In Vivo Models
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, terbinafine stands out for its efficacy, particularly against dermatophytes.[1] A cornerstone of its pharmacological profile is its extensive biotransformation. Understanding the nuances between simplified in vitro metabolic systems and the complex biological reality of in vivo models is paramount for predicting drug-drug interactions, clarifying mechanisms of idiosyncratic toxicity, and optimizing therapeutic strategies. This guide provides an in-depth comparison of terbinafine's metabolic fate in these distinct experimental paradigms, grounded in established scientific principles and methodologies.
The Metabolic Landscape of Terbinafine
Terbinafine is subject to extensive first-pass metabolism primarily in the liver, with biotransformation occurring through multiple pathways.[2][3] More than 80% of the parent drug and its five main metabolites account for the total radioactivity in plasma after oral administration.[4] The core metabolic reactions are mediated by a wide array of cytochrome P450 (CYP) enzymes.[5]
Key metabolic pathways include:
-
N-demethylation: Removal of the methyl group from the tertiary amine.
-
Alkyl Side Chain Oxidation: Hydroxylation and further oxidation of the tert-butyl group.
-
Deamination: Cleavage of the amine group.
-
Dihydrodiol Formation: Oxidation of the naphthalene ring.[5]
A significant focus of terbinafine metabolism research is the formation of a reactive aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), through N-dealkylation pathways.[6][7][8] This metabolite is implicated in the rare instances of idiosyncratic hepatotoxicity associated with the drug.[6][7]
At least seven CYP isozymes are involved in terbinafine's metabolism, with studies highlighting CYP2C9, CYP1A2, CYP3A4, and CYP2C19 as major contributors.[5][6][9] The involvement of multiple CYPs suggests a lower risk of significant drug-drug interactions, except for its notable role as a potent competitive inhibitor of CYP2D6.[5]
Visualizing the Pathways
The following diagram illustrates the primary metabolic routes of terbinafine.
Caption: Standard workflow for an in vitro terbinafine metabolism assay.
Detailed Protocol: In Vitro Incubation with HLMs
-
Preparation of Reagents:
-
Prepare a stock solution of terbinafine in a suitable organic solvent like DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the necessary cofactor for CYP activity.
-
-
Incubation Setup:
-
In microcentrifuge tubes, combine the phosphate buffer, pooled human liver microsomes (a final concentration of <0.5 mg/mL is recommended to minimize protein binding), and terbinafine to the desired final concentration (e.g., 1-100 µM). [10] * Self-Validation: Include negative controls without the NADPH-regenerating system to ensure metabolism is cofactor-dependent, and controls without microsomes to check for non-enzymatic degradation.
-
-
Reaction Initiation and Incubation:
-
Pre-warm the tubes at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time-Course Sampling & Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing an internal standard for analytical quantification. The organic solvent serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction tubes and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Analytical Detection:
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to separate and quantify terbinafine and its various metabolites. [11]
-
In Vivo Metabolic Profiling: The Holistic View
In vivo studies, conducted in animal models (e.g., rats, dogs) or human subjects, provide a complete picture of a drug's fate, integrating absorption, distribution, metabolism, and excretion (ADME). [12][13]These studies are essential for understanding the overall exposure to both the parent drug and its metabolites in a physiological context.
Why this model? The Scientific Rationale
While in vitro models excel at mechanism, in vivo models provide the ultimate test of physiological relevance. They reveal which metabolites are present in systemic circulation (plasma) and which are eliminated (urine, feces), and at what concentrations. [4]This is critical because the pharmacokinetic profile of metabolites can differ significantly from the parent drug, influencing both efficacy and toxicity. For terbinafine, in vivo studies confirm that while the parent drug is highly lipophilic and distributes extensively into tissues, its metabolites are more polar and are the primary species found in plasma and urine. [2][4]
Experimental Workflow: Rodent Pharmacokinetic & Metabolism Study
Caption: General workflow for an in vivo terbinafine metabolism study.
Detailed Protocol: In Vivo Rodent Study
-
Animal Model and Dosing:
-
Use an appropriate animal model (e.g., Sprague-Dawley rats). [14]Animals should be acclimatized and fasted overnight before dosing.
-
Administer a single oral dose of terbinafine formulated in a suitable vehicle (e.g., carboxymethyl cellulose).
-
-
Sample Collection:
-
Blood/Plasma: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma, which is then stored at -80°C.
-
Urine/Feces: House animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 0-24h, 24-48h).
-
-
Sample Preparation:
-
Plasma: Thaw plasma samples and perform protein precipitation with a cold organic solvent (e.g., acetonitrile) or use solid-phase extraction (SPE) for cleanup and concentration.
-
Urine: For analysis of conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) may be required prior to extraction. [15][16]4. Analytical Detection:
-
Analyze the processed samples using a validated LC-MS/MS method. High-resolution mass spectrometry can be employed for the structural elucidation of novel metabolites.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) for terbinafine and its major metabolites using appropriate software.
-
Quantify the amount of each metabolite excreted in urine and feces to determine the major routes of elimination. [4]
-
Comparative Analysis: Reconciling In Vitro and In Vivo Data
Direct comparison of metabolic profiles from both systems is crucial for building a predictive model of human metabolism. While there is often good qualitative agreement, quantitative differences are common and informative.
| Feature | In Vitro (Human Liver Microsomes) | In Vivo (Human Plasma & Urine) | Rationale for Differences |
| Parent Drug (Terbinafine) | Rapidly depleted over time as it is converted to metabolites. | Present in plasma, but at lower concentrations than key metabolites due to extensive first-pass metabolism and high tissue distribution. [4][17] | In vivo, processes like absorption rate, distribution into tissues, and plasma protein binding (>99%) modulate the concentration available for metabolism. [2][18] |
| N-Desmethylterbinafine | A primary metabolite formed by multiple CYPs (2C9, 2C19, etc.). [5][6] | Presents a plasma profile similar to that of the parent drug. [4]It accumulates in plasma with therapeutic dosing. [19] | This metabolite is an intermediate that undergoes further metabolism in vivo. [6]Its plasma concentration reflects the balance between its formation and subsequent clearance. |
| Carboxybutyl Metabolites | Formed via side-chain oxidation. | These are the most abundant metabolites found in plasma, with concentrations and AUC values significantly higher than the parent drug. [4][17] | These are more polar, "end-stage" metabolites. Their lower clearance and smaller volume of distribution compared to the lipophilic parent drug lead to their accumulation in the systemic circulation. |
| Demethylcarboxybutyl-terbinafine | Formed from the further metabolism of N-desmethylterbinafine and carboxybutylterbinafine. | The major metabolite found in urine, accounting for a significant portion of the excreted dose. [4] | As a highly polar metabolite, it is efficiently cleared by the kidneys and represents a major elimination product. Intact terbinafine is not measurable in urine. [16] |
| TBF-A (Reactive Aldehyde) | Detected as a product of N-dealkylation, often trapped using agents like glutathione. [8]Its formation is catalyzed mainly by CYP3A4 and CYP2C19. [6][7] | Not directly measured in plasma due to its high reactivity and rapid detoxification (e.g., via glutathione conjugation). Its presence is inferred from downstream detoxification products. [20] | Highly reactive metabolites are typically transient in vivo. Their significance lies in their potential to form adducts with cellular macromolecules, not in their circulating concentrations. |
Bridging the Gap and Final Insights
The comparison underscores a critical principle in drug development: in vitro systems reveal the "how" and "by what" of metabolism, while in vivo systems tell us "how much" and "where it goes."
-
In vitro models are powerful for mechanistic studies, identifying the specific enzymes responsible for metabolic pathways. [5][6]This is fundamental for predicting drug interactions and understanding the bioactivation pathways that can lead to toxicity. [7][9]* In vivo models are essential for understanding the complete pharmacokinetic profile. [21]For terbinafine, they demonstrate that while the parent drug is potent, systemic exposure is dominated by its less active, more polar metabolites. [4][17]This extensive metabolism, coupled with high tissue accumulation, dictates its therapeutic and safety profile. [18] For researchers, the path forward involves integrating data from both domains. Quantitative in vitro-in vivo extrapolation (IVIVE) can be used to predict human clearance from microsomal data, though this can be complex for drugs like terbinafine with multiple clearance pathways. Physiologically based pharmacokinetic (PBPK) models offer a sophisticated framework to simulate and predict drug concentrations in both plasma and tissues by combining in vitro metabolic data with system-level physiological parameters. [18][22] By leveraging the strengths of each model system, scientists can build a comprehensive and predictive understanding of a drug's metabolic fate, a crucial step in the journey from laboratory discovery to clinical application.
References
-
Vickers, A. E., Sinclair, J. F., Zollinger, M., Heitz, F., Glänzel, U., & Fischer, V. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. [Link]
-
Barnette, D. A., Lu, Y., & Cerny, M. A. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(5), 846-858. [Link]
-
Zehender, H., Cabiac, M. D., Denouel, J., & Humbert, H. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Biopharmaceutics & Drug Disposition, 16(8), 685-694. [Link]
-
Barnette, D. A., Lu, Y., & Cerny, M. A. (2020). Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation. Toxicology and Applied Pharmacology, 386, 114833. [Link]
-
Barnette, D. A., Lu, Y., & Cerny, M. A. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology. [Link]
-
Barnette, D. A., Lu, Y., & Cerny, M. A. (2020). Relative P450 involvement in N-dealkylation pathways of terbinafine.... ResearchGate. [Link]
-
Food and Drug Administration. (n.d.). Pharmacology Review(s). accessdata.fda.gov. [Link]
-
Hosseini-Yeganeh, M., & McLachlan, A. J. (2002). Physiologically based pharmacokinetic model for terbinafine in rats and humans. Antimicrobial Agents and Chemotherapy, 46(7), 2219-2228. [Link]
-
Baspo, P., & El-Kamel, A. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Taibah University Medical Sciences, 9(2), 85-94. [Link]
-
Bhatia, A., Kanish, B., & Gonzalez, M. (2024). Systemic absorption and safety of topical terbinafine hydrochloride 10% solution (MOB015B): a phase 1 maximal usage trial in patients with moderate-to-severe onychomycosis. Frontiers in Medicine, 11, 1380961. [Link]
-
Schatz, F., & Haberl, H. (1989). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Arzneimittel-Forschung, 39(5), 527-532. [Link]
-
Balfour, J. A., & Faulds, D. (1992). Terbinafine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial mycoses. Drugs, 43(2), 259-284. [Link]
-
Czajkowska, M., Kisiel, A., & Barańska-Rybak, W. (2017). Terbinafine 1% cream. Part I. The review of physicochemical properties, pharmacokinetics and pharmacodynamics. ResearchGate. [Link]
-
Barnette, D. A., & Cerny, M. A. (2017). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. The FASEB Journal, 31(S1), lb775-lb775. [Link]
-
Jensen, J. C. (1989). Clinical pharmacokinetics of terbinafine (Lamisil). Semantic Scholar. [Link]
-
Kovarik, J. M., Mueller, E. A., Zehender, H., Denouël, J., Caplain, H., & Millerioux, L. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 39(11), 2532-2538. [Link]
-
Kovarik, J. M., Mueller, E. A., Zehender, H., Denouël, J., Caplain, H., & Millerioux, L. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 39(11), 2532–2538. [Link]
-
Hosseini-Yeganeh, M., & McLachlan, A. J. (2002). Physiologically based pharmacokinetic model for terbinafine in rats and humans. Antimicrobial Agents and Chemotherapy, 46(7), 2219-2228. [Link]
-
Puksa, L., Rotejanaprasert, C., Chaiprasert, A., & Rojanawiwat, A. (2012). In vitro-in vivo correlation study for the dermatopharmacokinetics of terbinafine hydrochloride topical cream. Journal of Medical and Associated Sciences, 1(2), 85-93. [Link]
-
Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Chemical Research in Toxicology, 14(12), 175-181. [Link]
-
Hosseini-Yeganeh, M., & McLachlan, A. J. (2002). Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans. Antimicrobial Agents and Chemotherapy, 46(7), 2219-2228. [Link]
-
Barnette, D. A., Lu, Y., & Cerny, M. A. (2020). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Toxicology and Applied Pharmacology, 386, 114833. [Link]
-
Baspo, P., & El-Kamel, A. (2014). Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials. ResearchGate. [Link]
-
Al-Azzam, K. M., Al-Khateeb, M. H., Al-azzam, S. M., & Al-omari, M. M. (2013). High performance liquid chromatography method for the determination of terbinafine hydrochloride in semi solids dosage form. ResearchGate. [Link]
-
Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 2(3), 259-282. [Link]
-
Doreswamy, A., Sharma, R., Iyer, R., Kumar, A., Kumar, S., & Subramanian, M. (2019). Identification of novel glutathione conjugates of terbinafine in liver microsomes and hepatocytes across species. Xenobiotica, 49(12), 1436-1447. [Link]
-
Mieth, H., & Petranyi, G. (1989). Preclinical evaluation of terbinafine in vivo. Clinical and Experimental Dermatology, 14(2), 104-107. [Link]
-
Doreswamy, A., Sharma, R., Iyer, R., Kumar, A., Kumar, S., & Subramanian, M. (2019). Identification of novel glutathione conjugates of terbinafine in liver microsomes and hepatocytes across species. ResearchGate. [Link]
-
Walzer, P. D., Kim, C. K., Foy, J., Linke, M. J., & Cushion, M. T. (1999). Use of Terbinafine in Mouse and Rat Models of Pneumocystis carinii Pneumonia. Antimicrobial Agents and Chemotherapy, 43(1), 149-151. [Link]
Sources
- 1. Terbinafine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Systemic absorption and safety of topical terbinafine hydrochloride 10% solution (MOB015B): a phase 1 maximal usage trial in patients with moderate-to-severe onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiologically based pharmacokinetic model for terbinafine in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of terbinafine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Terbinafine in Mouse and Rat Models of Pneumocystis carinii Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of novel glutathione conjugates of terbinafine in liver microsomes and hepatocytes across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical pharmacokinetics of terbinafine (Lamisil) | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Desmethylcarboxy Terbinafine
For the diligent researcher, the lifecycle of a chemical compound extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Desmethylcarboxy Terbinafine, a metabolite of the antifungal agent Terbinafine. By understanding the principles behind these procedures, you can ensure the safety of yourself, your colleagues, and the environment.
Understanding the Compound: A Risk-Based Approach
This compound is a research-grade chemical. Before handling any compound, a thorough risk assessment is paramount. The Safety Data Sheet (SDS) is the primary source of this information.
According to the SDS for this compound, the known hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
This information dictates the necessary precautions and the unsuitability of casual disposal methods, such as drain disposal. Introducing compounds with these properties into wastewater systems can harm aquatic life and interfere with water treatment processes.
| Hazard Classification | Associated Risks & Necessary Precautions |
| Acute toxicity, oral (Category 4) | Harmful if ingested. Avoid creating dust. Do not eat, drink, or smoke when using this product. |
| Skin corrosion/irritation (Category 2) | Can cause skin irritation. Wear protective gloves and clothing. |
| Serious eye damage/eye irritation (Category 2A) | Can cause serious eye irritation. Wear eye and face protection. |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. Work in a well-ventilated area or use a fume hood. Avoid breathing dust. |
The Disposal Workflow: A Step-by-Step Protocol
The following procedure is designed for the disposal of small quantities of this compound typically used in a research laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before beginning the disposal process, ensure you are wearing the appropriate PPE to mitigate the risks identified above. This includes:
-
Safety Goggles: To protect from potential eye irritation.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
-
Respiratory Protection (if necessary): If there is a risk of inhaling dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be required.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice.
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container with a secure lid for the collection of solid this compound waste. The container should be in good condition, free from leaks or cracks.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").
-
Collection: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Avoid creating dust. If any residual powder is on surfaces, it should be wiped with a damp cloth, and the cloth disposed of as hazardous waste.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area in your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Store the labeled waste container in the SAA, ensuring the lid is securely closed.
-
Do not mix this compound with other incompatible waste streams.
Step 4: Arranging for Disposal
Laboratory chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Complete any necessary waste disposal forms accurately and completely.
-
Handover: Ensure the waste is handed over to authorized personnel for final disposal, which is typically high-temperature incineration.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is essential.
-
In Case of a Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid generating dust.
-
Carefully sweep the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a detergent and water, and dispose of all cleaning materials as hazardous waste.
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Always have the Safety Data Sheet readily available for emergency responders.
The "Why": Scientific Integrity in Waste Management
The procedures outlined above are not arbitrary. They are based on established principles of chemical safety and environmental protection.
-
Why Not Down the Drain? As a solid and a compound with known irritant properties, this compound is not suitable for drain disposal. Many chemicals are not effectively removed by standard wastewater treatment and can be toxic to aquatic organisms.
-
Why Incineration? High-temperature incineration is the preferred disposal method for many pharmaceutical and chemical wastes because it ensures the complete destruction of the compound, preventing its release into the environment.
-
Why Segregation? Segregating waste streams prevents accidental mixing of incompatible chemicals, which could lead to dangerous reactions such as the release of toxic gases, fires, or explosions.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility in your laboratory.
References
-
Angene Chemical. (2025, September 8). Safety Data Sheet: this compound. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
-
University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
